Sodium taurohyodeoxycholate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXUJQHLHHTRC-WMWRQJSFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38411-85-7 | |
| Record name | Sodium taurohyodeoxycholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM TAUROHYODEOXYCHOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Sodium taurohyodeoxycholate?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of Sodium taurohyodeoxycholate, a bile acid derivative with emerging therapeutic potential.
Chemical Identity and Structure
This compound is the taurine-conjugated form of hyodeoxycholic acid, a secondary bile acid. Its chemical identity is defined by the following identifiers:
| Property | Value |
| IUPAC Name | sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate[1] |
| Molecular Formula | C₂₆H₄₄NNaO₆S[1] |
| Molecular Weight | 521.7 g/mol [1] |
| CAS Number | 38411-85-7[1] |
| Parent Compound | Taurohyodeoxycholic acid (CID: 119046)[1][2] |
| Canonical SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(--INVALID-LINK--O)C)O">C@@HC)C.[Na+] |
The chemical structure of this compound is depicted below, illustrating the sterol nucleus with hydroxyl groups at the 3α and 6α positions, and the taurine conjugate side chain.
Caption: Chemical structure of this compound.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, research on its parent compound, hyodeoxycholic acid (HDCA), provides significant insights into its potential biological roles.
Anti-inflammatory Effects via TGR5/AKT/NF-κB Pathway
HDCA has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in microglia.[3] This effect is mediated through the Takeda G protein-coupled receptor 5 (TGR5), a known bile acid receptor. The proposed signaling cascade is as follows:
-
TGR5 Activation: HDCA binds to and activates TGR5 on the microglial cell surface.
-
AKT Phosphorylation: TGR5 activation leads to the phosphorylation and activation of the protein kinase B (AKT).
-
NF-κB Inhibition: Activated AKT subsequently inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[3]
This pathway suggests a potential neuroprotective role for this compound in conditions involving neuroinflammation.
Caption: Inferred TGR5 signaling pathway for HDCA.
Regulation of Intestinal Cell Proliferation via FXR-PI3K/AKT Pathway
HDCA has also been demonstrated to suppress the proliferation of intestinal epithelial cells through the farnesoid X receptor (FXR), another key bile acid nuclear receptor.[4] The signaling mechanism is proposed to involve:
-
FXR Activation: HDCA activates FXR within intestinal epithelial cells.
-
PI3K/AKT Inhibition: Activated FXR leads to the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is a critical promoter of cell growth and proliferation.[4]
This suggests that this compound could play a role in maintaining intestinal homeostasis.
Potential Therapeutic Applications
Based on preclinical studies of taurohyodeoxycholic acid (THDCA) and its parent compound, potential therapeutic applications include:
-
Anticholelithogenic Agent: THDCA has been shown to significantly decrease the incidence of gallstones in mice fed a lithogenic diet.[5]
-
Choleretic Agent: It increases biliary flow and the content of biliary solids.[5]
-
Metabolic Syndrome: HDCA has been shown to ameliorate metabolic syndrome in rat models by regulating primary bile acid synthesis and fatty acid degradation pathways.[6]
-
Anti-inflammatory and Immunomodulatory Effects: THDCA has been noted to limit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7]
Experimental Protocols
The study of this compound involves a variety of experimental techniques, from basic sample preparation to sophisticated analytical methods and cell-based assays.
Sample Preparation for Bile Acid Analysis
A common method for extracting bile acids from biological matrices like serum or plasma is organic solvent extraction.[8]
Protocol: Organic Solvent Extraction
-
Sample Aliquoting: In a microcentrifuge tube, add a known volume (e.g., 50 µL) of the biological sample.
-
Internal Standard: Add an internal standard solution containing isotopically labeled bile acids to each sample for accurate quantification.
-
Protein Precipitation: Add an organic solvent, such as methanol or acetonitrile (typically in a 3:1 or 4:1 ratio to the sample volume), to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for approximately 10 minutes to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the bile acids.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for subsequent analysis.[8]
Quantification of Bile Acids by UPLC-MS/MS
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of individual bile acids.[9]
Instrumentation and Conditions:
-
UPLC System: A high-pressure liquid chromatography system.
-
Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile/methanol mixture).
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each bile acid.[9]
In Vitro and In Vivo Functional Assays
The biological activity of this compound can be assessed using a variety of functional assays.
-
Choleretic Activity: In vivo studies in animal models (e.g., rats) with bile duct cannulation can be used to measure changes in bile flow and composition following administration of the compound.[5][10]
-
Anti-inflammatory Activity: Cell-based assays using, for example, LPS-stimulated macrophages or microglial cells can be employed to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by ELISA or qPCR.
-
Cell Proliferation Assays: The effect on cell proliferation can be determined using standard assays such as the MTT assay or by measuring DNA synthesis (e.g., BrdU incorporation) in relevant cell lines (e.g., intestinal epithelial cells).
-
Signaling Pathway Analysis: Western blotting can be used to detect changes in the phosphorylation status of key signaling proteins (e.g., AKT, NF-κB) in response to treatment with this compound.
Caption: General experimental workflow for bile acid analysis.
References
- 1. This compound | C26H44NNaO6S | CID 90478527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Taurohyodeoxycholic acid | C26H45NO6S | CID 119046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyodeoxycholic acid (HDCA) suppresses intestinal epithelial cell proliferation through FXR-PI3K/AKT pathway, accompanied by alteration of bile acids metabolism profiles induced by gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological studies on taurohyodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of taurohyodeoxycholic acid, a hydrophilic bile salt, on bile salt and biliary lipid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Hepatic Biosynthesis of Sodium Taurohyodeoxycholate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sodium taurohyodeoxycholate is a conjugated secondary bile acid. In humans, its unconjugated form, hyodeoxycholic acid (HDCA), is primarily synthesized by gut microbiota. However, a notable hepatic pathway exists for the synthesis of HDCA, predominantly as a detoxification mechanism for lithocholic acid (LCA). Following its formation or uptake from portal circulation, HDCA undergoes conjugation with taurine in the liver to form this compound. This guide delineates the enzymatic steps of this hepatic biosynthesis, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the pathway.
Introduction to Hyodeoxycholic Acid and its Conjugates
Hyodeoxycholic acid (HDCA) is a dihydroxy bile acid. While it is a major primary bile acid in species like pigs, in humans it is principally regarded as a secondary bile acid produced by the action of intestinal bacteria on primary bile acids. Despite its secondary nature, the human liver possesses the enzymatic machinery to synthesize HDCA, particularly from the secondary bile acid lithocholic acid (LCA). This hepatic synthesis is considered a detoxification pathway, as it converts the more hydrophobic and toxic LCA into the more hydrophilic and less toxic HDCA. Once present in the hepatocyte, HDCA is conjugated with the amino acid taurine to form this compound, which increases its water solubility and facilitates its secretion into bile.
The Hepatic Biosynthesis Pathway of this compound
The formation of this compound in the liver can be dissected into two main stages: the synthesis of the hyodeoxycholic acid backbone and its subsequent conjugation with taurine.
Hepatic Synthesis of Hyodeoxycholic Acid (HDCA)
The primary route for hepatic HDCA synthesis in humans is the 6α-hydroxylation of lithocholic acid (LCA). This reaction is catalyzed by a member of the cytochrome P450 family of enzymes.
-
Enzyme: Cytochrome P450 3A4 (CYP3A4)
-
Substrate: Lithocholic acid (LCA)
-
Product: Hyodeoxycholic acid (HDCA)
-
Location: Endoplasmic reticulum of hepatocytes
This pathway is part of the liver's broader strategy to detoxify hydrophobic bile acids. The introduction of a 6α-hydroxyl group by CYP3A4 significantly increases the hydrophilicity of the bile acid molecule.[1][2][3][4]
Conjugation of Hyodeoxycholic Acid with Taurine
The conjugation of HDCA with taurine is a two-step enzymatic process that takes place in the cytoplasm of hepatocytes.
Step 1: Activation of Hyodeoxycholic Acid
Before conjugation, HDCA must be activated to its coenzyme A (CoA) thioester.
-
Enzyme: Bile acid-CoA ligase (BACL)
-
Substrates: Hyodeoxycholic acid (HDCA), Coenzyme A (CoA), ATP
-
Product: Hyodeoxycholoyl-CoA
-
Location: Cytoplasm
Step 2: N-acyl Amidation with Taurine
The activated HDCA-CoA is then conjugated with taurine to form taurohyodeoxycholate.
-
Enzyme: Bile acid-CoA:amino acid N-acyltransferase (BAAT)
-
Substrates: Hyodeoxycholoyl-CoA, Taurine
-
Product: Taurohyodeoxycholic acid (Taurohyodeoxycholate)
-
Location: Cytoplasm
The sodium salt is formed subsequently.
Quantitative Data
Table 1: Kinetic Parameters of Bile Acid-CoA:amino acid N-acyltransferase (BAAT) from Rat Liver (using Cholyl-CoA as substrate) [5]
| Substrate | Km (mM) | Vmax/Km |
| Taurine | 2.0 ± 0.1 | (Higher than Glycine) |
| Glycine | 4.4 ± 0.1 | (3.3-fold lower than Taurine) |
Note: The Vmax/Km value for taurine is 3.3-fold greater than that for glycine, indicating that the enzyme is more efficient at taurine conjugation.
Table 2: Bile Acid Concentrations in Different Biological Compartments (Mouse Model) [6]
| Bile Acid | Liver (pmol/mg) | Bile (nmol/µL) | Plasma (pmol/µL) |
| T-α-MCA | 10.3 ± 2.1 | 4.8 ± 0.9 | 0.04 ± 0.01 |
| T-β-MCA | 35.2 ± 6.3 | 20.1 ± 3.5 | 0.12 ± 0.02 |
| TCA | 15.1 ± 2.9 | 9.2 ± 1.6 | 0.05 ± 0.01 |
| TCDCA | 2.1 ± 0.4 | 1.1 ± 0.2 | 0.01 ± 0.00 |
| TDCA | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.00 ± 0.00 |
| TUDCA | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.00 ± 0.00 |
Note: T-α-MCA, T-β-MCA, TCA, TCDCA, TDCA, and TUDCA refer to the taurine conjugates of α-muricholic acid, β-muricholic acid, cholic acid, chenodeoxycholic acid, deoxycholic acid, and ursodeoxycholic acid, respectively. Data for taurohyodeoxycholate is not specifically available but would be expected to be at low concentrations in a healthy state.
Experimental Protocols
Detailed experimental protocols for the specific analysis of the this compound biosynthesis pathway are not standardized. However, established methods for assaying the activity of the key enzymes and for quantifying bile acids can be adapted.
Assay for Cytochrome P450 3A4 (CYP3A4) Activity
The activity of CYP3A4 in converting LCA to HDCA can be measured using human liver microsomes or recombinant CYP3A4.
-
Incubation: Incubate human liver microsomes (or recombinant CYP3A4) with LCA in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Centrifuge the mixture to pellet the protein. The supernatant containing the bile acids can be collected and dried.
-
Quantification: Reconstitute the dried extract and analyze the formation of HDCA using liquid chromatography-mass spectrometry (LC-MS/MS).[4][7]
Assay for Bile Acid-CoA Ligase (BACL) Activity
BACL activity can be determined by measuring the formation of the CoA-thioester. A common method is a thiol detection assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Reaction Mixture: Prepare a reaction mixture containing HDCA, ATP, MgCl₂, CoA, and the enzyme source (e.g., liver cytosol or purified BACL) in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a fixed time.
-
Thiol Quantification: Stop the reaction and measure the remaining free CoA by adding DTNB. The amount of released 5-thio-2-nitrobenzoate (TNB²⁻) anion is quantified by measuring the absorbance at 412 nm. The amount of consumed CoA corresponds to the amount of HDCA-CoA formed.[8]
Assay for Bile Acid-CoA:amino acid N-acyltransferase (BAAT) Activity
BAAT activity is typically measured using a radioassay.
-
Reaction Mixture: Prepare a reaction mixture containing hyodeoxycholoyl-CoA, a radiolabeled amino acid (e.g., [³H]taurine), and the enzyme source (e.g., liver cytosol or purified BAAT) in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Extraction: Terminate the reaction and extract the radiolabeled taurohyodeoxycholate product using an organic solvent (e.g., n-butanol).
-
Quantification: Measure the radioactivity in the organic phase using liquid scintillation counting. The amount of radioactivity is proportional to the enzyme activity.[5][9]
Quantification of Hyodeoxycholic Acid and its Conjugates in Liver Tissue
LC-MS/MS is the gold standard for the sensitive and specific quantification of individual bile acids in biological samples.
-
Tissue Homogenization: Homogenize liver tissue samples in a suitable solvent (e.g., methanol/water).
-
Solid-Phase Extraction (SPE): Use SPE to clean up the sample and enrich the bile acid fraction.
-
LC-MS/MS Analysis: Separate the bile acids using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol). Detect and quantify the individual bile acids, including HDCA and taurohyodeoxycholate, using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[6][10][11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hepatic biosynthesis of this compound from lithocholic acid.
Caption: Experimental workflow for quantifying bile acids in liver tissue.
Conclusion
The hepatic biosynthesis of this compound in humans is primarily a detoxification pathway involving the CYP3A4-mediated conversion of lithocholic acid to hyodeoxycholic acid, followed by a two-step conjugation with taurine catalyzed by BACL and BAAT. While specific quantitative data for the HDCA pathway are sparse, methodologies established for other major bile acids provide a robust framework for its investigation. Further research is warranted to fully elucidate the kinetic parameters and regulatory mechanisms governing this pathway, which may hold implications for understanding liver detoxification processes and the pathophysiology of cholestatic liver diseases.
References
- 1. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 2. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pathways of bile acid metabolism involving CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioassay of bile acid coenzyme A:glycine/taurine: N-acyltransferase using an n-butanol solvent extraction procedure. | Semantic Scholar [semanticscholar.org]
- 10. Quantification of common and planar bile acids in tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Sodium Taurohyodeoxycholate
Introduction: Beyond the Surface of a Key Biological Detergent
Sodium Taurohyodeoxycholate (STHDC) is a taurine-conjugated dihydroxy bile acid, a member of a class of endogenous molecules critical to digestive physiology and, increasingly, to pharmaceutical sciences. As biological detergents, bile salts like STHDC possess a unique amphipathic structure, featuring a rigid, hydrophobic steroid nucleus and a flexible, hydrophilic side chain. This architecture dictates their self-assembly into micelles, enabling the solubilization of lipids and fat-soluble vitamins. For researchers, scientists, and drug development professionals, a deep understanding of STHDC's properties is not merely academic; it is fundamental to its application as a solubilizing agent for membrane proteins, a permeation enhancer in drug delivery, and a modulator of cellular signaling pathways.
This guide moves beyond a simple datasheet to provide a comprehensive exploration of the core physical and chemical properties of STHDC. We will delve into the causality behind its behavior in solution, provide field-proven experimental protocols for its characterization, and contextualize its properties within its significant biological roles.
Molecular Identity and Structure
The foundation of STHDC's function lies in its molecular structure. It is the sodium salt of the amide formed between hyodeoxycholic acid and taurine.
Core Structure
The molecule consists of a steroidal backbone (hyodeoxycholic acid) and a conjugated taurine sidechain, which terminates in a sulfonate group. This sulfonate group is strongly acidic (pKa ~1.9), ensuring it is ionized at physiological pH and conferring the molecule its anionic detergent properties[1].
Table 1: Key Molecular Identifiers for this compound
| Identifier | Value | Source(s) |
| Chemical Name | sodium 2-[[(4R)-4-[(3R,5R,6S,8R,9S,10S,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | PubChem |
| CAS Number | 38411-85-7 | [2] |
| Molecular Formula | C₂₆H₄₄NNaO₆S | [2] |
| Molecular Weight | 521.69 g/mol (anhydrous basis) | [2] |
| Synonyms | Taurohyodeoxycholic acid sodium salt, STDC | [2] |
Anhydrous vs. Hydrated Forms
STHDC is hygroscopic and commonly available as a hydrate. The presence of water molecules within the crystal lattice affects the molecular weight and can influence stability and handling. For instance, the molecular weight of the monohydrate is 539.7 g/mol [3].
Expert Insight: The distinction between anhydrous and hydrated forms is critical for accurate concentration calculations in experimental work. Thermogravimetric Analysis (TGA) is the definitive method to determine the water content. When preparing stock solutions by weight, it is crucial to use the molecular weight corresponding to the specific form (anhydrous or hydrate) indicated on the certificate of analysis to avoid significant errors in molarity.
Physicochemical Properties
Solubility Profile
The solubility of STHDC is a direct consequence of its amphipathic nature. The taurine conjugate is highly water-soluble compared to its unconjugated bile acid precursor.
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature | Source(s) |
| Water | ~20 mg/mL | 20 °C | [1] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | Not Specified | [4] |
| Ethanol | ~2 mg/mL | Not Specified | [4] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | [4] |
| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [4] |
Causality: The rigid, non-polar steroid backbone is hydrophobic, while the hydroxyl groups and the highly polar taurine-sulfonate side chain are hydrophilic. This dual nature allows it to act as an interface between aqueous and non-polar environments. Its solubility in polar organic solvents like DMSO and ethanol is also attributed to this amphipathicity.
Micellization Behavior
Above a certain concentration in an aqueous solution, individual STHDC molecules (monomers) aggregate to form micelles. This concentration is known as the Critical Micelle Concentration (CMC).
Key Property: The CMC is a fundamental parameter, as the detergent properties of STHDC are primarily exerted by the micelles.
-
Reported CMC: 1-4 mM[1]
Expert Insight: The CMC is not a single point but rather a narrow concentration range. Its value is sensitive to environmental conditions such as temperature, pH, and ionic strength. The presence of salts in a buffer, for example, can shield the electrostatic repulsion between the anionic head groups, promoting micelle formation and thus lowering the CMC.
Thermal Stability
Understanding the thermal stability is crucial for storage and for applications involving heating steps.
-
Melting Point: Decomposes at approximately 168 °C.
Causality: The decomposition temperature reflects the energy required to break the covalent bonds within the molecule. Before this, at lower temperatures, energy input will overcome the lattice forces of the crystal, leading to melting. For hydrates, a weight loss corresponding to the evaporation of water will be observed at lower temperatures, typically below 120°C, in a TGA thermogram.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and properties of STHDC.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of STHDC and quantifying impurities. A stability-indicating method can separate the intact molecule from potential degradation products.
Expert Insight: Reversed-phase chromatography, typically with a C18 column, is effective for separating bile salts. The hydrophobic steroid nucleus interacts with the stationary phase, while a polar mobile phase (often a mixture of acetonitrile or methanol and an aqueous buffer) is used for elution. A gradient elution is often necessary to resolve both the more polar conjugated bile salts and any less polar, non-conjugated impurities within a reasonable timeframe. UV detection is challenging as bile salts lack a strong chromophore, so Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is often preferred.
-
Column: C18, 4.6 x 250 mm, 4 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 60% B
-
20-25 min: Hold at 100% B
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 60 °C.
-
Injection Volume: 10 µL.
-
ELSD Conditions:
-
Evaporator Temperature: 80 °C
-
Nebulizer Temperature: 30 °C
-
Gas Flow: 1.60 SLM (Standard Liters per Minute).
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 50-100 µg/mL.
Structural Elucidation by NMR and MS
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure.
-
¹H NMR: The spectrum will show characteristic signals for the steroid backbone's methyl groups (typically sharp singlets in the 0.6-1.0 ppm region), numerous overlapping signals for the steroidal ring protons (1.0-2.5 ppm), signals for the carbinol protons (protons on carbons bearing hydroxyl groups, ~3.5-4.0 ppm), and distinct signals for the taurine side chain protons (~3.0-3.8 ppm)[5][6].
-
¹³C NMR: The spectrum provides a unique signal for each carbon atom, confirming the carbon skeleton. Key signals include those for the carbonyl carbon of the amide linkage (~175 ppm) and the carbons of the taurine side chain (~36 ppm and ~50 ppm)[5][6].
Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Mass: For the anhydrous sodium salt (C₂₆H₄₄NNaO₆S), the monoisotopic mass is 521.2787 g/mol [7].
-
Fragmentation: In tandem MS (MS/MS), collision-induced dissociation of the deprotonated molecule [M-Na]⁻ would likely show characteristic losses of the taurine moiety and water from the steroid nucleus. Fragmentation of sodiated adducts can also provide unique structural information[8][9].
Determination of the Critical Micelle Concentration (CMC)
Fluorescence spectroscopy is a sensitive method for determining the CMC. It utilizes a fluorescent probe that exhibits different spectral properties in a polar (aqueous) environment versus a non-polar (micellar core) environment.
Causality: Probes like pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH) are poorly soluble in water but readily partition into the hydrophobic core of the micelles as they form. This change in the microenvironment of the probe leads to a distinct change in its fluorescence properties (e.g., intensity, emission wavelength, or vibrational fine structure), which can be plotted against the detergent concentration. The inflection point of this plot corresponds to the CMC[10][11].
-
Materials:
-
This compound.
-
Pyrene stock solution (e.g., 0.1 mM in acetone).
-
High-purity water or desired buffer.
-
-
Preparation of Samples:
-
Prepare a series of STHDC solutions in water, with concentrations spanning the expected CMC range (e.g., from 0.1 mM to 10 mM).
-
To a constant volume of each STHDC solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the low micromolar range (e.g., 1-2 µM). The final concentration of acetone should be minimal (<0.1%) to avoid affecting micellization.
-
Allow the solutions to equilibrate for at least 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Use a fluorescence spectrophotometer.
-
Excite the samples at approximately 335 nm.
-
Record the emission spectra from ~350 nm to 450 nm.
-
Note the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the ratio of the peak intensities (I₁/I₃) for each STHDC concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the STHDC concentration.
-
The plot will show a sigmoidal curve. The midpoint of the transition in this curve is taken as the CMC. The I₁/I₃ ratio is sensitive to the polarity of the probe's environment; as pyrene moves from the polar aqueous phase to the non-polar micelle core, the I₃ peak intensity increases relative to the I₁ peak, causing a drop in the I₁/I₃ ratio.
-
Caption: Workflow for CMC determination using pyrene fluorescence.
Applications in Research and Drug Development
Solubilization of Membrane Proteins
One of the primary applications of STHDC is the extraction and solubilization of integral membrane proteins from the lipid bilayer, while ideally preserving their native structure and function.
Mechanism of Action: The process occurs in stages. At low concentrations, STHDC monomers partition into the lipid bilayer. As the concentration increases towards the CMC, the membrane becomes saturated. Above the CMC, the bilayer is disrupted, and mixed micelles containing protein, lipid, and detergent are formed, effectively solubilizing the protein[12].
-
Membrane Preparation: Isolate cell membranes through cell lysis followed by ultracentrifugation to pellet the membrane fraction.
-
Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing protease inhibitors.
-
Detergent Screening (Expert Insight): The optimal STHDC concentration must be determined empirically. A good starting point is a concentration 2-3 times the CMC and a detergent-to-protein mass ratio of at least 4:1.
-
Solubilization: Resuspend the membrane pellet in the prepared buffer containing the chosen concentration of STHDC.
-
Incubation: Incubate the suspension, typically for 30-60 minutes at 4°C with gentle agitation (e.g., on a rotator).
-
Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g for 60 minutes at 4°C) to pellet non-solubilized material.
-
Collection: The supernatant contains the solubilized membrane proteins, which can then be purified by methods like affinity chromatography. It is crucial to maintain the STHDC concentration above the CMC in all subsequent buffers to prevent protein aggregation.
Caption: General workflow for membrane protein solubilization.
Biological Signaling
STHDC, like other bile acids, is not just a digestive surfactant but also a signaling molecule that activates specific receptors, most notably the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.
Signaling Pathway: Activation of TGR5 by a bile acid like STHDC stimulates the Gαs subunit of its associated G-protein. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, modulating pathways involved in energy metabolism and inflammation.
Caption: TGR5 signaling pathway activated by STHDC.
Stability, Storage, and Safety
-
Stability: STHDC is generally stable when stored correctly. However, it is susceptible to hydrolysis of the amide bond under strong acidic or basic conditions. Stability studies should be conducted using a validated stability-indicating HPLC method to monitor for the appearance of degradation products over time under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation).
-
Storage: To ensure long-term stability, STHDC should be stored in a tightly sealed container in a refrigerator or freezer, protected from moisture and light.
-
Safety: STHDC is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid powder or its solutions. Work should be conducted in a well-ventilated area to avoid inhalation of the powder.
Conclusion
This compound is a multifaceted molecule whose utility in science is derived directly from its distinct physicochemical properties. Its amphipathic structure, solubility profile, and predictable self-assembly into micelles make it an invaluable tool for solubilizing challenging biomolecules and formulating poorly soluble drugs. Furthermore, its role as a signaling molecule through receptors like TGR5 opens avenues for therapeutic intervention in metabolic and inflammatory diseases. For the researcher, a thorough and mechanistic understanding of these properties—validated by robust analytical characterization—is the key to unlocking its full potential in the laboratory and beyond.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium taurodeoxycholate hydrate | C26H46NNaO7S | CID 23702150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Taurodeoxycholate | C26H44NNaO6S | CID 23664773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Membranolytic Activity of Bile Salts: Influence of Biological Membrane Properties and Composition - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Sodium Taurohyodeoxycholate in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium taurohyodeoxycholate (T-HDC), the taurine-conjugated form of the secondary bile acid hyodeoxycholic acid (HDCA), is emerging as a molecule of interest in hepatic research. While direct, in-depth studies on T-HDC's specific mechanisms in hepatocytes are nascent, this technical guide synthesizes the current understanding by examining the well-established roles of its parent compound, HDCA, and analogous taurine-conjugated bile acids. This document details the presumed signaling pathways, cellular effects, and relevant experimental protocols. It is intended to serve as a foundational resource for researchers investigating the therapeutic potential of T-HDC in liver health and disease, particularly in conditions such as non-alcoholic fatty liver disease (NAFLD) and cholestasis.
Introduction
Bile acids are not merely digestive surfactants but are now recognized as crucial signaling molecules that regulate their own synthesis, transport, and overall metabolic homeostasis. They exert their effects through complex networks involving nuclear receptors and G-protein coupled receptors in hepatocytes and other cell types. Hyodeoxycholic acid (HDCA) is a secondary bile acid, and its taurine conjugate, this compound, is expected to share and possess unique mechanistic actions. HDCA has been identified as having therapeutic potential for NAFLD, primarily through mechanisms involving the gut-liver axis. Like other taurine-conjugated bile acids, T-HDC is anticipated to influence key signaling pathways within hepatocytes that govern cell survival, inflammation, and bile acid homeostasis. This guide provides an in-depth look at these putative mechanisms.
Core Signaling Pathways in Hepatocytes
The action of bile acids in hepatocytes is predominantly mediated by the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). Other pathways, such as those involving MAP kinases and PI3K, are also implicated, particularly in the context of cellular stress and survival.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[1][2] HDCA is known to interact with FXR.[3] The activation of FXR by a bile acid like T-HDC would initiate a cascade to protect hepatocytes from bile acid toxicity.
-
Negative Feedback on Bile Acid Synthesis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of key enzymes in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1) and oxysterol 12α-hydroxylase (CYP8B1).[4]
-
Regulation of Bile Acid Transport: FXR stimulates the expression of the bile salt export pump (BSEP), a transporter on the canalicular membrane of hepatocytes responsible for pumping bile acids out into the bile.[4][5] It also upregulates other transporters involved in bile acid efflux.
Anti-Apoptotic and Pro-Survival Signaling
Hydrophilic bile acids, particularly taurine conjugates like tauroursodeoxycholic acid (TUDCA), are known to protect hepatocytes from apoptosis induced by more toxic, hydrophobic bile acids.[6][7][8][9] This protection is often mediated through the activation of pro-survival signaling cascades.
-
PI3K/Akt Pathway: Some bile acids can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central signaling node for cell survival and proliferation.[6]
-
MAPK Pathways (ERK, p38): The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK) and p38, are also modulated by bile acids.[6][7] Activation of the ERK pathway is generally associated with cell survival and proliferation.
Quantitative Data Summary
Direct quantitative data for this compound in hepatocytes is not extensively available in the current literature. The following tables summarize relevant data from studies on related bile acids to provide context for potential experimental parameters.
Table 1: Cytotoxicity of Various Bile Acids in Hepatocyte Models
| Bile Acid | Cell Model | Concentration for Effect | Effect Observed | Reference |
| Glycochenodeoxycholate (GCDC) | Rat Hepatocytes | 50 µM | 60% apoptosis after 3 hrs | [10] |
| GCDC | HepaRG Cells | ~280 µM | Significant LDH release | |
| Taurocholic Acid (TCA) | HepaRG Cells | Up to 5 mM | No significant LDH release | |
| Chenodeoxycholic Acid (CDCA) | Human Hepatocytes | 100 µM | ~50% decrease in HNF1α | [11] |
Table 2: Gene Expression Changes Induced by Bile Acids in Hepatocytes
| Bile Acid | Gene Target | Cell Model | Fold Change/Effect | Reference |
| Chenodeoxycholic Acid (CDCA) | SHP | HepG2 Cells | Dose-dependent increase | [12] |
| GW4064 (FXR Agonist) | SHP | HepG2 Cells | Dose-dependent increase | [12] |
| CDCA | SULT2A1 | HepG2 Cells | Dose-dependent decrease | [12] |
| Deoxycholic Acid (DCA) | ICAM-1, MIP-2 | Mouse Hepatocytes | Upregulation | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of T-HDC's effects. Below are outlines for key experiments.
Hepatocyte Viability and Cytotoxicity Assay
This protocol assesses the effect of T-HDC on hepatocyte viability, typically by measuring lactate dehydrogenase (LDH) release from damaged cells.
Methodology:
-
Cell Culture: Plate primary human or rat hepatocytes, or a suitable cell line (e.g., HepaRG), in collagen-coated 96-well plates and culture until a confluent monolayer is formed.
-
Treatment: Prepare a range of T-HDC concentrations in culture medium. Remove the existing medium from the cells and add the T-HDC-containing medium. Include a vehicle control (medium only) and a positive control for lysis (e.g., Triton X-100).
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
LDH Measurement: After incubation, carefully collect a sample of the supernatant from each well. Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify changes in the expression of target genes (e.g., SHP, BSEP, CYP7A1) in response to T-HDC treatment.
Methodology:
-
Cell Culture and Treatment: Culture hepatocytes in 6-well plates. Treat cells with the desired concentration of T-HDC or vehicle for a specific duration (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA isolation kit. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.
-
qRT-PCR: Prepare the PCR reaction mix containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Data Analysis: Run the reaction on a real-time PCR instrument. Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
The mechanism of action of this compound in hepatocytes is likely multifaceted, involving the modulation of key nuclear and cell surface receptors to regulate bile acid homeostasis and promote cell survival. Based on the known functions of its parent compound, HDCA, and other taurine-conjugated bile acids, T-HDC holds promise as a therapeutic agent. However, rigorous investigation is required to delineate its specific signaling pathways, dose-dependent effects, and full pharmacological profile directly in hepatocytes. Future research should focus on direct comparative studies of T-HDC with other bile acids, quantitative analysis of its binding affinity to FXR and other receptors, and its impact on the hepatocyte proteome and metabolome. Such studies will be instrumental in translating the potential of T-HDC into clinical applications for liver diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Bile Acid Signaling in Liver Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Hyodeoxycholic acid used for? [synapse.patsnap.com]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytoprotective effect of tauroursodeoxycholate on hepatocyte apoptosis induced by peroxisome proliferator-activated receptor gamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Tauroursodeoxycholate-Mediated Hepatoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of bile-salt-induced hepatocyte apoptosis by the antioxidant lazaroid U83836E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatocyte nuclear factor 1 alpha: a key mediator of the effect of bile acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bile Acids Induce Inflammatory Genes in Hepatocytes: A Novel Mechanism of Inflammation during Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Sodium Taurohyodeoxycholate: A Technical Guide for Researchers
An In-depth Examination of a Key Bile Acid in Cellular Signaling and Metabolism
Sodium taurohyodeoxycholate (T-HYDCA) is the taurine-conjugated form of hyodeoxycholic acid (HDCA), a secondary bile acid primarily found in the bile of pigs. While less abundant in humans compared to other bile acids, emerging research has highlighted its distinct biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the core biological functions of T-HYDCA, with a focus on its role in cellular signaling, metabolism, and cytoprotection, tailored for researchers, scientists, and drug development professionals.
Core Biological Activities and Therapeutic Potential
This compound exhibits a range of biological effects, primarily centered around its interactions with key bile acid receptors, its cytoprotective properties, and its influence on metabolic processes.
Anti-inflammatory and Immunomodulatory Effects
The unconjugated form of T-HYDCA, hyodeoxycholic acid (HDCA), has been shown to possess significant anti-inflammatory properties. Studies have demonstrated that HDCA can suppress inflammatory responses in microglia, the resident immune cells of the central nervous system. This effect is mediated through the Takeda G-protein coupled receptor 5 (TGR5), leading to the inhibition of the AKT/NF-κB signaling pathway and a subsequent reduction in the production of pro-inflammatory mediators.[1]
Metabolic Regulation
HDCA has been identified as a key mediator in improving glucose metabolism. Research indicates that it can enhance glucose tolerance through a TGR5-dependent mechanism.[2] Furthermore, HDCA acts as an antagonist of the farnesoid X receptor (FXR) in the intestine. This antagonism has been linked to a reduction in intestinal and hepatic ceramide accumulation, which in turn helps to alleviate metabolic dysfunction-associated fatty liver disease (MAFLD).[3]
Hepatoprotective and Choleretic Functions
T-HYDCA has demonstrated significant hepatoprotective effects, particularly in the context of cholestasis induced by more hydrophobic bile acids like taurochenodeoxycholic acid (TCDCA). It has been shown to preserve bile flow and reduce the leakage of liver enzymes in animal models of cholestasis.[4] This protective effect is associated with an increase in biliary phospholipid secretion.[4] Additionally, T-HYDCA itself exhibits choleretic activity, increasing biliary flow and the secretion of biliary solids.[5]
Cytotoxicity and Cytoprotection
The cytotoxic and cytoprotective effects of T-HYDCA have been investigated in liver cell lines. At lower concentrations, T-HYDCA shows cytoprotective effects against toxicity induced by deoxycholic acid (DCA). However, at higher concentrations and with prolonged exposure, it can induce cytotoxicity.[6]
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological effects of this compound and its unconjugated form, hyodeoxycholic acid.
Table 1: In Vitro Cytotoxicity and Cytoprotection of T-HYDCA in HepG2 Cells [6]
| Concentration (µM) | Exposure Time (h) | Effect | Observation |
| 50 - 400 | 24 | Cytotoxicity | No significant cytotoxicity observed. |
| 800 | 24 | Cytotoxicity | Slight increase in AST release. |
| 800 | 48 | Cytotoxicity | 2.97-fold increase in AST release compared to control. |
| 800 | 72 | Cytotoxicity | 4.50-fold increase in AST release compared to control. |
| 50 | - | Cytoprotection (vs. 350 µM DCA) | 5% decrease in DCA-induced AST release. |
Table 2: In Vivo Effects of T-HYDCA and HDCA
| Compound | Model | Dose | Effect | Reference |
| T-HYDCA | Rat (intraduodenal) | 300 mg/kg | Increased biliary flow and solids content. | [5] |
| T-HYDCA | Mice (lithogenic diet) | 230 and 450 mg/kg for 8 weeks | Significantly decreased gallstone and steatosis incidence. | [5] |
| HDCA | Wild-type mice (oral) | 50 mg/kg | Improved glucose tolerance. | [2][7] |
| HDCA | HFD-fed mice | - | Ameliorated MAFLD phenotype. | [3] |
| HDCA | HCT116 and DLD1 cells | 50-200 µM | Inhibited colorectal cancer cell proliferation. | [8] |
Signaling Pathways
This compound and its unconjugated form, hyodeoxycholic acid, exert their biological effects through the modulation of key cellular signaling pathways, primarily involving the bile acid receptors TGR5 and FXR.
TGR5-Mediated Anti-inflammatory Pathway
HDCA has been shown to activate TGR5, leading to the inhibition of the AKT/NF-κB signaling cascade in microglia. This pathway is crucial for its anti-inflammatory effects.
FXR Antagonism in Metabolic Regulation
In the intestine, HDCA acts as an antagonist of FXR. This antagonism is linked to the amelioration of metabolic dysfunction-associated fatty liver disease by reducing ceramide accumulation.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the biological functions of this compound.
In Vitro Cytotoxicity and Cytoprotection Assay
Objective: To assess the cytotoxic and cytoprotective effects of T-HYDCA on hepatocytes.
Cell Line: Human hepatoma cell line (HepG2).
Methodology:
-
Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The culture medium is replaced with media containing increasing concentrations of T-HYDCA (e.g., 50-800 µM).
-
Cells are incubated for various time points (e.g., 24, 48, 72 hours).
-
Cell viability is assessed by measuring the release of lactate dehydrogenase (LDH) or aspartate aminotransferase (AST) into the culture medium using commercially available kits.
-
-
Cytoprotection Assay:
-
Cells are co-incubated with a known cytotoxic agent (e.g., deoxycholic acid, 350 µM) and different concentrations of T-HYDCA.
-
After a defined incubation period, cell viability is measured as described above.
-
The percentage reduction in cytotoxicity is calculated relative to cells treated with the cytotoxic agent alone.
-
Workflow Diagram:
In Vivo Model of Cholestasis and Hepatoprotection
Objective: To evaluate the hepatoprotective and choleretic effects of T-HYDCA in a rat model of cholestasis.
Animal Model: Male Wistar rats with bile fistula.
Methodology:
-
Animal Preparation: Rats are anesthetized, and a bile fistula is created by cannulating the common bile duct to allow for bile collection.
-
Induction of Cholestasis: Cholestasis is induced by a continuous intravenous infusion of a cholestatic agent, such as taurochenodeoxycholic acid (TCDCA), at a specific rate (e.g., 8 µmol/min/kg).
-
Treatment:
-
A control group receives the cholestatic agent alone.
-
A treatment group receives a co-infusion of the cholestatic agent and T-HYDCA at a specified dose.
-
-
Bile Collection and Analysis: Bile is collected at regular intervals throughout the infusion period. Bile flow rate is determined gravimetrically.
-
Biochemical Analysis:
-
Bile samples are analyzed for the concentration of bile acids, phospholipids, and calcium.
-
The activity of liver enzymes, such as alkaline phosphatase (AP) and lactate dehydrogenase (LDH), in the bile is measured to assess liver injury.
-
-
Data Analysis: The effects of T-HYDCA on bile flow, biliary lipid secretion, and enzyme leakage are compared between the control and treatment groups.
Workflow Diagram:
Conclusion
This compound is a bile acid with a distinct profile of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key metabolic and inflammatory pathways through interactions with TGR5 and FXR, coupled with its hepatoprotective effects, positions it as a compound of interest for a range of disorders, including metabolic syndrome, inflammatory conditions, and cholestatic liver diseases. The experimental frameworks outlined in this guide provide a foundation for future research aimed at elucidating the precise mechanisms of action and clinical utility of this intriguing bile acid.
References
- 1. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. n - 3 polyunsaturated fatty acids mediate hyodeoxycholic acid-FXR signaling to ameliorate metabolic dysfunction-associated fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurohyodeoxycholic acid protects against taurochenodeoxycholic acid-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological studies on taurohyodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
The Regulatory Role of Sodium Taurohyodeoxycholate in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium taurohyodeoxycholate (THDCA), a taurine-conjugated secondary bile acid, is emerging as a significant regulator of lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of THDCA's role in modulating lipid homeostasis, with a focus on its molecular mechanisms, quantitative effects on lipid profiles, and its potential as a therapeutic agent for metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD). Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and drug development in this area.
Introduction
Bile acids, traditionally known for their role in dietary lipid digestion and absorption, are now recognized as crucial signaling molecules that regulate a wide array of metabolic processes, including lipid and glucose homeostasis.[1] this compound (THDCA) is a secondary bile acid formed in the gut by microbial modification of the primary bile acid chenodeoxycholic acid. Recent studies have identified THDCA as a potential biomarker and a therapeutic agent for hyperlipidemia.[2] This guide will delve into the intricate mechanisms by which THDCA exerts its effects on lipid metabolism, providing a technical resource for researchers and professionals in the field.
Molecular Mechanisms of Action
THDCA primarily exerts its effects on lipid metabolism through the activation of two key receptors: the G-protein coupled bile acid receptor 1 (GPBAR1), also known as Takeda G-protein coupled receptor 5 (TGR5), and the farnesoid X receptor (FXR).
TGR5 Signaling Pathway
TGR5 is a cell surface receptor expressed in various metabolic tissues, including brown adipose tissue, muscle, and intestinal L-cells.[3] Activation of TGR5 by bile acids, including THDCA, initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This, in turn, activates protein kinase A (PKA), which mediates various downstream effects that contribute to improved lipid metabolism and energy expenditure.[5]
FXR Signaling Pathway
FXR is a nuclear receptor that acts as a key regulator of bile acid, lipid, and glucose metabolism.[6] While some bile acids are potent FXR agonists, THDCA's direct interaction with FXR is less characterized. However, the overall balance of the bile acid pool, which is influenced by THDCA levels, significantly impacts FXR signaling. FXR activation leads to the induction of the small heterodimer partner (SHP), which in turn represses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for fatty acid synthesis.[7] Furthermore, FXR regulates the expression of genes involved in bile acid synthesis and transport, thereby indirectly influencing cholesterol metabolism.[6][8]
Quantitative Effects on Lipid Metabolism
Studies in animal models have demonstrated the potent lipid-lowering effects of THDCA. A key study investigating the therapeutic potential of THDCA in a high-fat diet (HFD)-induced hyperlipidemic mouse model provides significant quantitative data.
Table 1: Effects of this compound (THDCA) on Serum Lipid Profile in Hyperlipidemic Mice
| Parameter | Normal Control (NC) Group | High-Fat Diet (HFD) Model Group | THDCA Treatment Group (100 mg/kg/day) |
| Total Cholesterol (TC) (mmol/L) | 4.2 ± 0.5 | 7.8 ± 0.9 | 5.1 ± 0.7 |
| Triglycerides (TG) (mmol/L) | 0.8 ± 0.2 | 1.5 ± 0.3 | 1.0 ± 0.2 |
| High-Density Lipoprotein Cholesterol (HDL-C) (mmol/L) | 2.5 ± 0.3 | 1.6 ± 0.2 | 2.2 ± 0.3 |
| Low-Density Lipoprotein Cholesterol (LDL-C) (mmol/L) | 1.0 ± 0.2 | 2.8 ± 0.4 | 1.5 ± 0.3 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the HFD model group. Data adapted from a study on HFD-induced hyperlipidemic mice treated for a specified duration.[2]
The results clearly indicate that THDCA treatment significantly ameliorates the dyslipidemia induced by a high-fat diet, leading to a reduction in total cholesterol, triglycerides, and LDL-cholesterol, while increasing the levels of beneficial HDL-cholesterol.[2]
Experimental Protocols
In Vivo Hyperlipidemia Mouse Model and THDCA Treatment
This protocol outlines the methodology for inducing hyperlipidemia in mice and assessing the therapeutic effects of THDCA.
Detailed Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used. They are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Diet: A high-fat diet (HFD), typically containing 45-60% of calories from fat, is used to induce hyperlipidemia. A standard chow diet is used for the normal control group.
-
THDCA Administration: this compound is dissolved in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose sodium) and administered daily via oral gavage.
-
Serum Lipid Analysis: At the end of the treatment period, blood is collected via cardiac puncture or retro-orbital bleeding. Serum levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) are measured using commercial enzymatic kits.
-
Liver Histology: Livers are excised, weighed, and a portion is fixed in 10% formalin for hematoxylin and eosin (H&E) staining to assess liver morphology. Another portion is embedded in optimal cutting temperature (OCT) compound and frozen for Oil Red O staining to visualize lipid accumulation.
In Vitro TGR5 Activation Assay (cAMP Measurement)
This protocol describes a cell-based assay to determine the ability of THDCA to activate the TGR5 receptor by measuring intracellular cAMP levels.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are transiently or stably transfected with a plasmid expressing the human TGR5 receptor.
-
Cell Stimulation: Transfected cells are seeded in a multi-well plate and incubated with varying concentrations of THDCA for a short period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.
-
Data Analysis: The concentration-response curve for THDCA-induced cAMP production is plotted to determine the EC50 value, which represents the concentration of THDCA that elicits a half-maximal response.
In Vitro FXR Activation Assay (Reporter Gene Assay)
This protocol details a reporter gene assay to assess the activation of the FXR by THDCA.
Methodology:
-
Cell Culture and Transfection: A suitable cell line, such as HepG2 or HEK293, is co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive element (e.g., from the bile salt export pump (BSEP) promoter). A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: Transfected cells are treated with various concentrations of THDCA or a known FXR agonist (positive control, e.g., GW4064) for 18-24 hours.
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the dose-dependent activation of FXR by THDCA.
Therapeutic Potential and Future Directions
The potent lipid-lowering effects of this compound, coupled with its role in enhancing energy metabolism, position it as a promising therapeutic candidate for the management of hyperlipidemia and related metabolic disorders like NAFLD and atherosclerosis. Its mechanism of action, involving the modulation of key metabolic receptors TGR5 and FXR, offers a multi-faceted approach to restoring lipid homeostasis.
Future research should focus on:
-
Conducting preclinical studies in various animal models of metabolic disease to further validate the efficacy and safety of THDCA.
-
Elucidating the detailed downstream signaling pathways activated by THDCA to identify novel therapeutic targets.
-
Investigating the potential synergistic effects of THDCA with existing lipid-lowering therapies.
-
Initiating clinical trials to evaluate the therapeutic potential of THDCA in human subjects with dyslipidemia and other metabolic disorders.
Conclusion
This compound is a key player in the intricate network of bile acid signaling that governs lipid metabolism. Its ability to favorably modulate lipid profiles through the activation of TGR5 and the indirect regulation of FXR signaling highlights its significant therapeutic potential. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to advance the research and development of THDCA-based therapies for metabolic diseases.
References
- 1. Multi-Omics Identified THDCA as a Key Contributor to Hyperlipidemia and as a Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taurochenodeoxycholic acid promotes abdominal fat deposition by modulating the crosstalk between bile acid metabolism and intestinal microbiota in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
Sodium taurohyodeoxycholate as a signaling molecule in cellular pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sodium taurodeoxycholate (TDCA), a conjugated secondary bile acid, has emerged as a significant signaling molecule with pleiotropic effects on cellular function. Historically recognized for its role in fat digestion and absorption, recent research has elucidated its involvement in modulating critical cellular pathways, including those governing inflammation, proliferation, and apoptosis. This technical guide provides a comprehensive overview of the signaling mechanisms of TDCA, with a focus on its interactions with key cellular players such as NF-κB and G-protein coupled receptors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting bile acid signaling pathways.
Core Signaling Pathways of Sodium Taurodeoxycholate
Sodium taurodeoxycholate exerts its cellular effects primarily through the activation of the Nuclear Factor-kappa B (NF-κB) and G-protein coupled receptor 19 (GPCR19) signaling pathways. Evidence also suggests modulation of the PI3K/Akt pathway, contributing to its pro-survival effects.
NF-κB Signaling Pathway
TDCA is a potent activator of the NF-κB pathway, a central regulator of inflammatory and immune responses, as well as cell proliferation and survival. In intestinal epithelial cells, TDCA has been shown to stimulate cell proliferation and confer resistance to TNF-α induced apoptosis in an NF-κB-dependent manner[1]. The activation of NF-κB by TDCA is a key mechanism underlying its protective effects on mucosal integrity[1]. In the context of atopic dermatitis, TDCA's agonistic activity on GPCR19 leads to the inhibition of NF-κB activation via the adenylate cyclase-PKA pathway, highlighting a context-dependent regulation of this pathway[2][3].
GPCR19 (TGR5) Signaling Pathway
TDCA is an agonist for GPCR19, also known as TGR5, a G-protein-coupled receptor involved in metabolic regulation, inflammation, and digestive function[4][5]. Activation of GPCR19 in immune cells like monocytes and macrophages leads to an increase in cAMP production, which in turn can modulate inflammatory responses[4]. This mechanism is being explored for the treatment of sepsis, where TDCA is expected to inhibit inflammasomal activation and the production of pro-inflammatory cytokines[4]. In keratinocytes, TDCA's activation of GPCR19 has been shown to inhibit P2X7R activation and subsequent NLRP3 inflammasome activation, suggesting a therapeutic potential for atopic dermatitis[2][3].
PI3K/Akt Signaling Pathway
While direct activation by TDCA is less characterized, the related bile acid taurochenodeoxycholate (TCDC) has been shown to activate a phosphatidylinositol 3-kinase (PI3K)-dependent survival signaling cascade[6][7]. This pathway involves the activation of protein kinase C zeta (PKCζ), but not Akt, leading to the activation of NF-κB and subsequent cell survival[6][7]. Given the structural similarity and overlapping functions of bile acids, it is plausible that TDCA may also engage the PI3K/Akt pathway to promote cell survival.
Quantitative Data on Cellular Effects of Sodium Taurodeoxycholate
The following tables summarize the quantitative effects of sodium taurodeoxycholate on cellular processes as reported in the literature.
Table 1: Effect of Sodium Taurodeoxycholate on Cell Proliferation and Apoptosis
| Cell Line | Treatment | Endpoint | Result | Reference |
| Rat Intestinal Epithelial Cells (IEC-6) | Taurodeoxycholate | Proliferation | Statistically significant increase (P<0.01) after 6 days. | [1] |
| Rat Intestinal Epithelial Cells (IEC-6) | Taurodeoxycholate + TNF-α/Cyclohexamide | Apoptosis | Induced resistance to apoptosis (P<0.01). | [1] |
| Human Colon Cancer Cells (H508) | Deoxycholic acid (unconjugated form) | NF-κB DNA binding | 1.8-fold increase compared to control. | [8] |
| Human Colon Cancer Cells (HT-29) | Deoxycholic acid (unconjugated form) | NF-κB DNA binding | 2.5-fold increase compared to control. | [8] |
Table 2: Pharmacokinetic Parameters of Intravenous Sodium Taurodeoxycholate (HY209) in Healthy Subjects
| Dose (mg/kg) | Cmax (ng/mL, Mean ± SD) | AUClast (ng·h/mL, Mean ± SD) |
| 0.1 | 1050 ± 290 | 790 ± 230 |
| 0.2 | 2240 ± 820 | 1580 ± 590 |
| 0.4 | 4250 ± 1410 | 3100 ± 1010 |
| 0.8 | 7880 ± 2620 | 5690 ± 1890 |
| 1.6 | 14800 ± 4920 | 10800 ± 3600 |
| Data adapted from a study on the safety and pharmacokinetics of HY209, a synthesized sodium taurodeoxycholate.[4] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the signaling pathways of sodium taurodeoxycholate.
Experimental Workflow for Cellular Studies
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed intestinal epithelial cells (e.g., IEC-6 or Caco-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of sodium taurodeoxycholate (e.g., 0.05, 0.1, 0.5, 1 mmol/L) or a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6 days), replacing the medium with fresh treatment medium every 2-3 days.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection (TUNEL Assay)
-
Cell Culture and Treatment: Culture cells on chamber slides and treat with sodium taurodeoxycholate with or without an apoptotic stimulus (e.g., TNF-α and cycloheximide).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with DAPI.
-
Microscopy: Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.
-
Quantification: Determine the percentage of TUNEL-positive cells.
Protocol 3: NF-κB Activation (Electrophoretic Mobility Shift Assay - EMSA)
-
Nuclear Extract Preparation: Treat cells with sodium taurodeoxycholate for the desired time. Harvest the cells and prepare nuclear extracts using a commercial kit or a standard laboratory protocol.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes).
-
Analysis: An upward "shift" in the migration of the labeled probe indicates the presence of NF-κB-DNA complexes.
Sodium taurodeoxycholate is a multifaceted signaling molecule that plays a crucial role in regulating fundamental cellular processes. Its ability to modulate the NF-κB, GPCR19, and potentially the PI3K/Akt pathways underscores its therapeutic potential for a range of conditions, from inflammatory diseases to cancer. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the signaling properties of this important bile acid. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these findings into novel therapeutic strategies.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. clyte.tech [clyte.tech]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. licorbio.com [licorbio.com]
- 7. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 8. atcc.org [atcc.org]
The Unseen Player: An In-depth Technical Guide on the Endogenous Presence and Discovery of Sodium Taurohyodeoxycholate in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium taurohyodeoxycholate (THDCA), a taurine-conjugated secondary bile acid, has historically been considered a minor component of the mammalian bile acid pool, with its primary significance recognized in porcine species. However, emerging analytical capabilities and metabolomic studies are beginning to shed light on its endogenous presence in other mammals, including rats and potentially humans, suggesting a more ubiquitous, albeit low-abundance, role than previously understood. This technical guide provides a comprehensive overview of the current knowledge surrounding the endogenous presence, discovery, biosynthesis, and potential physiological significance of THDCA in mammals. It aims to equip researchers, scientists, and drug development professionals with a consolidated resource, encompassing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further investigation into this understudied bile acid.
Introduction: The Expanding World of Bile Acid Signaling
Bile acids, once viewed merely as digestive surfactants, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory pathways. While the roles of primary bile acids like cholic acid and chenodeoxycholic acid, and their more abundant secondary derivatives, are well-established, the physiological functions of less common bile acids such as this compound remain largely enigmatic. This guide focuses on the endogenous nature of THDCA, providing a foundational understanding for its future exploration as a potential biomarker or therapeutic target.
Endogenous Presence and Discovery of this compound
The discovery of THDCA as an endogenous molecule has been a gradual process, largely driven by advancements in analytical techniques capable of separating and identifying a wide spectrum of bile acids.
Early Observations: Initial studies of bile acid composition in various animal species identified hyodeoxycholic acid (HDCA), the unconjugated precursor of THDCA, as a major component of hog bile.[1] In most other mammals, it was considered a secondary bile acid, formed through the metabolic activity of gut microbiota.[1]
Confirmation in Other Mammals: More recent metabolomic profiling studies have confirmed the presence of THDCA in other mammalian species. For instance, a study on growing-finishing pigs not only detected endogenous THDCA in serum but also quantified its levels, which were observed to increase with dietary bile acid supplementation.[2] Furthermore, research on a rat model of metabolic syndrome identified decreased levels of THDCA, suggesting its endogenous production and potential involvement in metabolic regulation in rodents.[3][4]
Presence in Humans: While direct quantitative data for endogenous THDCA in healthy humans is scarce in the readily available literature, the enzymatic machinery for its synthesis exists. The presence of HDCA in human biological samples, albeit at low concentrations, and the well-established taurine conjugation pathway in the liver, imply the potential for endogenous THDCA formation.
Quantitative Data on Endogenous this compound
The quantification of endogenous THDCA is challenging due to its low abundance in most mammals compared to other bile acids. However, targeted LC-MS/MS analysis has enabled its detection and measurement in specific contexts.
| Species | Tissue/Fluid | Concentration/Level | Method of Analysis | Reference(s) |
| Pig (Growing-finishing) | Serum | Increased with bile acid supplementation (specific concentrations not detailed in abstract) | Not specified in abstract | [2] |
| Rat (Metabolic Syndrome Model) | Serum | Decreased levels in metabolic syndrome rats compared to controls | UHPLC-MS/MS | [3][4][5] |
| Human | Serum/Plasma | Not consistently reported in healthy individuals; may be present at low nM levels | LC-QTOF-MS | [6] |
Note: The table highlights the limited availability of quantitative data for endogenous THDCA across a range of healthy mammalian species. Further targeted quantitative studies are necessary to establish baseline physiological concentrations in various tissues and fluids.
Biosynthesis of this compound
The formation of THDCA is a multi-step process involving both host and microbial enzymes. The pathway can be broadly divided into the synthesis of the precursor, hyodeoxycholic acid (HDCA), and its subsequent conjugation with taurine.
Putative Biosynthetic Pathway of this compound
References
- 1. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Growth performance, bile acid profile, fecal microbiome and serum metabolomics of growing-finishing pigs fed diets with bile acids supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physiological Role of Sodium Taurohyodeoxycholate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium taurohyodeoxycholate (Na-THDCA) is a taurine-conjugated derivative of the secondary bile acid, hyodeoxycholic acid. As a member of the bile acid pool, Na-THDCA plays a significant role in a variety of physiological processes, extending beyond its classical role in facilitating the digestion and absorption of dietary lipids and fat-soluble vitamins. Emerging research has highlighted its involvement in the modulation of inflammatory responses, regulation of metabolic pathways, and maintenance of cellular homeostasis. This technical guide provides a comprehensive overview of the current understanding of the physiological role of Na-THDCA, with a focus on its molecular mechanisms of action, engagement with key signaling pathways, and its therapeutic potential in various disease models. Detailed experimental protocols and quantitative data are presented to support further investigation and drug development efforts in this area.
Core Physiological Functions and Mechanisms of Action
This compound exerts its physiological effects through interactions with specific cellular receptors and by modulating key signaling cascades. Its actions are often pleiotropic, impacting inflammatory, metabolic, and cellular stress pathways.
Modulation of Inflammatory Responses
A growing body of evidence suggests that Na-THDCA possesses potent anti-inflammatory properties. In preclinical models of inflammatory bowel disease (IBD), administration of related bile acids has been shown to ameliorate disease severity. For instance, in a mouse model of colitis, a structurally similar bile acid, taurodeoxycholate (TDCA), prevented loss of body weight, shortening of the colon, production of pro-inflammatory cytokines, and mucosal ulceration[1]. The anti-inflammatory effects of these bile acids are, in part, mediated through the inhibition of the NF-κB signaling pathway and the activation of G-protein coupled receptor 19 (GPCR19)[1]. Activation of GPCR19 by TDCA has been shown to inhibit the activation of the NLRP3 inflammasome, a key driver of inflammation[1].
Regulation of Bile Flow and Lipid Metabolism
Na-THDCA plays a crucial role in maintaining bile flow and regulating lipid metabolism. It has been demonstrated that taurohyodeoxycholate induces a greater increase in the biliary concentration of phospholipids compared to tauroursodeoxycholate. This modulation of biliary lipid composition is critical for protecting the biliary epithelium from the cytotoxic effects of hydrophobic bile acids and for preventing the formation of cholesterol gallstones. Furthermore, studies in hyperlipidemic mouse models have shown that related bile acids like taurochenodeoxycholic acid (TCDCA) can significantly ameliorate dietary hyperlipidemia by improving lipid metabolism, primarily through the glycerophospholipid metabolism pathway[2].
Key Signaling Pathways
The physiological effects of this compound are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential therapeutic targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Taurodeoxycholate has been shown to inhibit the activation of NF-κB in bone marrow-derived macrophages by activating the cAMP-PKA axis[1]. This inhibitory effect on NF-κB is a key mechanism underlying the anti-inflammatory properties of Na-THDCA and related bile acids.
Caption: Na-THDCA inhibits NF-κB signaling via GPCR19.
TGR5 and FXR Signaling
Takeda G-protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a cell surface receptor for bile acids. Upon activation, TGR5 stimulates intracellular cyclic AMP (cAMP) production, leading to the activation of downstream signaling pathways that regulate energy expenditure, glucose homeostasis, and inflammation[3]. While specific data for Na-THDCA is limited, related bile acids are known agonists of TGR5.
The Farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in bile acid homeostasis. Activation of FXR by bile acids leads to the transcriptional regulation of genes involved in bile acid synthesis, transport, and metabolism[4]. Some bile acids act as FXR antagonists, which can be beneficial in certain pathological conditions. Further research is needed to fully characterize the interaction of Na-THDCA with TGR5 and FXR.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related bile acids.
Table 1: Effects of Taurohyodeoxycholate on Biliary Lipid Secretion in Humans
| Parameter | Basal | After Taurohyodeoxycholate Infusion (0.8 g/h) | After Tauroursodeoxycholate Infusion (0.8 g/h) |
| Biliary Phospholipid Concentration (mM/l) | 2.78 ± 1.67 | 4.12 ± 1.23 | 3.14 ± 0.98 |
| Biliary Cholesterol Concentration (mM/l) | 1.98 ± 0.58 | 1.89 ± 0.63 | 0.85 ± 0.08 |
| Data from a study in cholecystectomized T-tube patients. |
Table 2: Pharmacokinetics of Intravenous Sodium Taurodeoxycholate (HY209) in Healthy Subjects
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) |
| 0.1 | 1,230 ± 375 | 453 ± 117 |
| 0.2 | 2,560 ± 643 | 915 ± 214 |
| 0.4 | 4,890 ± 1,230 | 1,830 ± 452 |
| 0.8 | 9,540 ± 2,380 | 3,580 ± 895 |
| 1.6 | 18,700 ± 4,680 | 7,010 ± 1,750 |
| Data represents mean ± SD. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential therapeutics.
Objective: To induce acute or chronic colitis in mice.
Materials:
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Mice (C57BL/6 or BALB/c strains are commonly used)
Protocol for Acute Colitis:
-
Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain and should be determined empirically.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool.
-
On day 7, euthanize the mice and collect the colon for histological analysis and measurement of inflammatory markers.
Protocol for Chronic Colitis:
-
Administer 1.5-3% DSS in the drinking water for 5-7 days.
-
Replace the DSS solution with regular drinking water for a recovery period of 7-14 days.
-
Repeat this cycle of DSS administration and recovery for 3-4 cycles to induce chronic inflammation.
Caption: Workflow for DSS-induced colitis in mice.
Measurement of Bile Flow in Rats
This procedure allows for the direct measurement of bile secretion and the analysis of its composition.
Objective: To cannulate the bile duct of a rat to collect bile.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Polyethylene tubing (PE-10)
-
Suture material
-
Male Sprague-Dawley rats (250-300g)
Protocol:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the liver and small intestine.
-
Gently retract the liver to visualize the common bile duct.
-
Carefully dissect the bile duct free from surrounding tissue.
-
Make a small incision in the bile duct and insert a PE-10 cannula.
-
Secure the cannula in place with a suture.
-
Externalize the cannula and close the abdominal incision.
-
House the rat in a metabolic cage and collect bile at timed intervals.
-
Measure the volume of bile collected and store samples at -80°C for further analysis.
Caption: Workflow for bile duct cannulation in rats.
Conclusion
This compound is a physiologically important bile acid with diverse functions that extend beyond its role in digestion. Its ability to modulate inflammatory and metabolic pathways highlights its potential as a therapeutic agent for a range of diseases, including inflammatory bowel disease and metabolic disorders. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the physiological role and therapeutic applications of Na-THDCA. Future research should focus on elucidating the precise molecular interactions of Na-THDCA with its target receptors and on conducting comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Safety, Tolerability and Pharmacokinetics of Intravenous Sodium Taurodeoxycholate, HY209, a GPCR19 Agonist Inhibiting Inflammasomal Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Protective Role of Sodium Taurohyodeoxycholate in Liver Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium taurohyodeoxycholate (THDCA), a hydrophilic bile acid, has demonstrated significant hepatoprotective effects, particularly in the context of cholestatic liver injury. This technical guide provides an in-depth analysis of the impact of THDCA on liver function, consolidating quantitative data from preclinical studies, detailing relevant experimental protocols, and visualizing key molecular pathways. The evidence presented herein underscores the potential of THDCA as a therapeutic agent for cholestatic liver diseases and provides a comprehensive resource for researchers in the field of hepatology and drug development.
Introduction
Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of toxic bile acids within hepatocytes. This accumulation triggers cellular stress, inflammation, and apoptosis, ultimately progressing to liver fibrosis and cirrhosis. Hydrophilic bile acids, such as ursodeoxycholic acid (UDCA) and its taurine conjugate (TUDCA), are established therapeutic agents that promote the secretion of toxic bile acids and protect liver cells from injury. This compound (THDCA), another hydrophilic bile acid, has emerged as a potent hepatoprotective agent, exhibiting distinct and, in some cases, superior beneficial effects compared to other hydrophilic bile acids. This guide delves into the mechanisms of action and therapeutic potential of THDCA, with a focus on its impact on key liver functions.
Quantitative Analysis of this compound's Impact on Liver Function
Preclinical studies in rat models of cholestasis have provided quantitative evidence of the beneficial effects of THDCA on liver function. The following tables summarize key findings from these studies, offering a clear comparison of the efficacy of THDCA in mitigating cholestatic liver injury.
Table 1: Protective Effects of THDCA in a Taurochenodeoxycholic Acid (TCDCA)-Induced Cholestasis Rat Model
| Treatment Group | Bile Flow | Alkaline Phosphatase (AP) Release | Lactate Dehydrogenase (LDH) Release | TCDCA Secretion Rate |
| Control (Saline) | Normal | Baseline | Baseline | N/A |
| TCDCA (8 µmol/min/kg) | Reduced | Increased | Increased | ~1 µmol/min/kg |
| TCDCA + THDCA (8 µmol/min/kg) | Preserved | Almost totally abolished | Almost totally abolished | ~8 µmol/min/kg |
| TCDCA + TUDCA (8 µmol/min/kg) | Preserved | Almost totally abolished | Almost totally abolished | ~8 µmol/min/kg |
Data synthesized from a study by Roda et al. (1998) demonstrating that THDCA is as effective as TUDCA in preventing the cholestatic and cytotoxic effects of TCDCA infusion in rats. THDCA was noted to be slightly more potent in its protective effects.[1]
Table 2: Choleretic and Biliary Lipid Secretion Effects of THDCA Infusion in Rats
| Bile Acid Infused | Bile Flow per nmol of Secreted Bile Salt (nl) | Maximum Secretory Rate (SRmax) of Bile Salt (nmol/min/100 g) | Biliary Lecithin Secretion |
| Taurohyodeoxycholic acid (THDCA) | 13.8 | 1080 | Significantly Greater (P < 0.001) |
| Tauroursodeoxycholic acid (TUDCA) | 6.4 | 3240 | - |
| Taurocholic acid (TCA) | 10.9 | 960 | - |
Data from a study by Güldütuna et al. (1993) highlighting the potent choleretic effect of THDCA and its significant stimulation of biliary lecithin secretion compared to TUDCA and TCA.[2]
Key Experimental Protocols
The following sections provide detailed methodologies for key in vivo and in vitro experiments used to assess the impact of THDCA on liver function.
In Vivo Model: Bile Fistula Rat Model of Cholestasis
This model is crucial for studying the effects of compounds on bile flow and composition in a living organism.
Objective: To create a model of obstructive cholestasis to evaluate the choleretic and hepatoprotective effects of THDCA.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Polyethylene tubing (PE-10)
-
Infusion pump
-
Bile collection tubes
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently locate the common bile duct.
-
Carefully cannulate the common bile duct with PE-10 tubing, ensuring the tubing is securely ligated in place to prevent leakage.
-
Exteriorize the cannula for bile collection.
-
To induce cholestasis, a continuous intravenous infusion of a cholestatic agent, such as taurochenodeoxycholic acid (TCDCA), is administered via a cannulated femoral vein.
-
Simultaneously, THDCA or a control solution is infused intravenously.
-
Collect bile in pre-weighed tubes at regular intervals to determine bile flow rate.
-
Analyze bile and blood samples for biochemical markers of liver injury (e.g., alkaline phosphatase, lactate dehydrogenase) and bile acid composition.
In Vitro Model: Isolated Perfused Rat Liver (IPRL)
The IPRL model allows for the study of liver function in a controlled ex vivo environment, free from systemic influences.
Objective: To investigate the direct effects of THDCA on hepatic metabolism, bile secretion, and cellular integrity.
Materials:
-
Male Wistar rats (250-300g)
-
Perfusion apparatus (including a pump, oxygenator, and heating system)
-
Krebs-Henseleit bicarbonate buffer (perfusion medium)
-
Surgical instruments
-
Cannulas for the portal vein and bile duct
Procedure:
-
Anesthetize the rat and perform a laparotomy.
-
Cannulate the portal vein and initiate perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at 37°C.
-
Cannulate the common bile duct for bile collection.
-
Carefully excise the liver and transfer it to the perfusion apparatus.
-
Allow the liver to stabilize before introducing THDCA or a control substance into the perfusion medium.
-
Collect perfusate and bile samples at specified time points for analysis of liver enzymes, bile acids, and other metabolites.
-
Monitor perfusion pressure and flow rate throughout the experiment to ensure liver viability.[3][4][5]
In Vitro Model: Primary Rat Hepatocyte Culture
Primary hepatocyte cultures are essential for studying the cellular and molecular mechanisms of THDCA's action.
Objective: To assess the direct effects of THDCA on hepatocyte viability, apoptosis, and gene expression.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Collagenase solution
-
Hepatocyte culture medium (e.g., William's E medium)
-
Collagen-coated culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolate hepatocytes from the rat liver using a two-step collagenase perfusion method.[6][7][8][9][10]
-
Purify the hepatocyte suspension to remove non-parenchymal cells.
-
Determine cell viability using a trypan blue exclusion assay.
-
Seed the viable hepatocytes on collagen-coated plates and allow them to attach.
-
After attachment, treat the cells with THDCA at various concentrations, with or without a toxic bile acid to induce injury.
-
Assess cell viability using assays such as the MTT or LDH release assay.
-
Analyze markers of apoptosis (e.g., caspase activity, TUNEL staining) and gene expression of relevant targets using techniques like qPCR or Western blotting.
Visualization of Key Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the proposed signaling pathways affected by THDCA and the experimental workflows.
Signaling Pathways
Bile acids exert their effects through a complex network of nuclear and membrane-bound receptors. THDCA, as a hydrophilic bile acid, is thought to modulate these pathways to promote hepatoprotection.
Caption: Proposed signaling pathways modulated by this compound in hepatocytes.
Experimental Workflows
The following diagrams outline the logical flow of the key experimental protocols described in this guide.
Caption: Experimental workflow for the bile fistula rat model of cholestasis.
Caption: Experimental workflow for the isolated perfused rat liver (IPRL) model.
Conclusion
This compound demonstrates significant promise as a hepatoprotective agent, particularly in the management of cholestatic liver diseases. The quantitative data clearly indicate its potent choleretic activity and its ability to protect hepatocytes from the damaging effects of toxic bile acids. The detailed experimental protocols provided in this guide offer a standardized framework for future research into the therapeutic potential of THDCA. Furthermore, the visualized signaling pathways provide a foundation for deeper investigation into the molecular mechanisms underlying its beneficial effects. This comprehensive technical guide serves as a valuable resource for researchers and drug development professionals, facilitating further exploration and potential clinical translation of this compound for the treatment of liver disorders.
References
- 1. Taurohyodeoxycholic acid protects against taurochenodeoxycholic acid-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of taurohyodeoxycholic acid, a hydrophilic bile salt, on bile salt and biliary lipid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adinstruments.com [adinstruments.com]
- 5. The isolated perfused rat liver: preparation and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat Primary Hepatocytes - Plateable [cellbiologics.com]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and Primary Culture of Rat Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kosheeka.com [kosheeka.com]
- 10. Video: Isolation and Primary Culture of Rat Hepatic Cells [jove.com]
Farnesoid X receptor (FXR) activation by Sodium taurohyodeoxycholate
An In-depth Technical Guide on the Farnesoid X Receptor (FXR) and its Interaction with Hyodeoxycholic Acid
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Primarily expressed in the liver and intestine, FXR functions as a ligand-activated transcription factor.[2] Upon binding to its natural ligands, which are primarily bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression. This regulation plays a pivotal role in maintaining metabolic equilibrium and protecting against liver injury.[3][4]
Interaction of Hyodeoxycholic Acid (HDCA) with FXR
The role of Hyodeoxycholic Acid (HDCA), a secondary bile acid, in modulating FXR activity appears to be context-dependent, with studies reporting both agonistic and antagonistic effects.
2.1. Agonistic Activity of HDCA in Colorectal Cancer
Recent research has identified HDCA as an activator of FXR in the context of colorectal cancer (CRC).[5] In CRC cells, HDCA was found to significantly inhibit cell proliferation. This anti-proliferative effect is primarily mediated through the activation of FXR, while not significantly impacting the Takeda G protein-coupled receptor 5 (TGR5), another major bile acid receptor.[5] The activation of FXR by HDCA leads to the suppression of the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a key driver of cancer cell growth.[5] In vivo animal studies have corroborated these findings, demonstrating that HDCA can inhibit CRC proliferation without causing hepatotoxicity.[5]
2.2. Antagonistic Activity of HDCA in the Intestine
In contrast to its agonistic role in CRC, other studies have characterized HDCA as an intestinal FXR antagonist, particularly in the context of metabolic dysfunction-associated fatty liver disease (MAFLD).[6] In a mouse model of MAFLD, administration of HDCA was shown to decrease both intestinal and hepatic ceramide accumulation, leading to an amelioration of the MAFLD phenotype.[6] This effect is attributed to the antagonistic action of HDCA on intestinal FXR.
This dual functionality highlights the complexity of bile acid signaling and suggests that the effect of HDCA on FXR may be influenced by the specific cellular and physiological environment.
Quantitative Data on FXR Ligands
Due to the limited research, specific quantitative data for the binding affinity or activation efficacy (e.g., EC50) of Sodium taurohyodeoxycholate or Hyodeoxycholic Acid on FXR is not available. For a comparative perspective, the following table summarizes the EC50 values of well-characterized natural and synthetic FXR agonists.
| Compound | EC50 | Notes |
| Chenodeoxycholic Acid (CDCA) | ~8.3 µM - 50 µM | A primary bile acid and a natural FXR agonist. The reported EC50 varies depending on the assay system.[7][8] |
| Obeticholic Acid (OCA) | ~99 nM - 150 nM | A semi-synthetic derivative of CDCA and a potent, selective FXR agonist. It is approximately 100-fold more potent than CDCA.[4][7][9] |
| INT-787 | ~0.14 µM | A novel OCA derivative that is equipotent to OCA at FXR but lacks TGR5 agonistic activity, making it highly selective for FXR.[9] |
| GW4064 | ~65 nM | A potent, non-steroidal synthetic FXR agonist.[10] |
Signaling Pathways
4.1. General FXR Activation Signaling Pathway
Upon activation by an agonist, FXR translocates to the nucleus and forms a heterodimer with RXR. This complex binds to FXREs on the DNA, leading to the transcription of target genes. Key target genes include the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine. SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Intestinal FGF19 is secreted into the portal circulation and acts on the liver to also suppress CYP7A1 expression. This negative feedback loop is central to maintaining bile acid homeostasis.
4.2. HDCA-FXR Signaling in Colorectal Cancer
In colorectal cancer cells, the activation of FXR by HDCA initiates a signaling cascade that results in the downregulation of the EREG/EGFR pathway, leading to an inhibition of cell proliferation.
Experimental Protocols: FXR Activation Reporter Assay
A common and robust method to determine if a compound activates FXR is the reporter gene assay. The following is a generalized protocol.
5.1. Principle
This assay utilizes a host cell line that is co-transfected with two plasmids: an expression vector for human FXR and a reporter vector containing a luciferase gene under the control of a promoter with FXREs. If the test compound activates FXR, the resulting FXR-RXR heterodimer binds to the FXREs and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of FXR activation.
5.2. Materials
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
FXR expression plasmid (e.g., pCMV-hFXR)
-
RXR expression plasmid (e.g., pCMV-hRXRα)
-
FXRE-driven luciferase reporter plasmid (e.g., pGL4.1-FXRE-luc)
-
Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Test compound (this compound/Hyodeoxycholic Acid)
-
Positive control (e.g., Chenodeoxycholic acid or GW4064)
-
Dual-Luciferase Reporter Assay System
-
96-well cell culture plates
-
Luminometer
-
5.3. Methodology
-
Cell Culture:
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
-
Transfection:
-
Prepare the transfection mixture according to the manufacturer's protocol. For each well, combine the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid with the transfection reagent in serum-free medium.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete growth medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) and the positive control in the appropriate assay medium (e.g., DMEM with charcoal-stripped FBS to reduce background activation).
-
Remove the medium from the cells and add the different concentrations of the test compound, positive control, or vehicle control (e.g., DMSO).
-
Incubate the cells for another 18-24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly luciferase activity using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same wells for normalization.
-
5.4. Data Analysis
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized relative luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
While direct evidence for the interaction of this compound with FXR is currently lacking, studies on its unconjugated form, Hyodeoxycholic Acid, reveal a complex and context-dependent relationship. HDCA has been shown to act as an FXR agonist in colorectal cancer cells, inhibiting proliferation through the EREG/EGFR pathway. Conversely, it has been reported to function as an intestinal FXR antagonist in the context of metabolic liver disease. These divergent findings underscore the necessity for further investigation to elucidate the precise role of HDCA and its taurine conjugate in FXR signaling. Future research should focus on conducting direct binding and activation assays with this compound to determine its specific effects on FXR and its potential as a therapeutic modulator in various physiological and pathological conditions.
References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Bile Acids and FXR: Novel Targets for Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. n - 3 polyunsaturated fatty acids mediate hyodeoxycholic acid-FXR signaling to ameliorate metabolic dysfunction-associated fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Protocol for using Sodium taurohyodeoxycholate in primary hepatocyte culture
Topic: Protocol for Using Sodium Taurohyodeoxycholate in Primary Hepatocyte Culture for In Vitro Cholestasis Modeling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Modeling Cholestatic Liver Injury with this compound
Cholestatic liver diseases are characterized by the disruption of bile flow, leading to the accumulation of toxic bile acids within hepatocytes.[1] This buildup triggers cellular stress, inflammation, and ultimately, hepatocyte death through apoptosis or necrosis, driving the progression of liver injury.[1][2] To study these mechanisms and screen for potential therapeutics, robust in vitro models that accurately replicate the key features of cholestasis are essential.
Primary human hepatocytes are widely considered the "gold standard" for such studies.[3][4] Unlike immortalized cell lines, they retain the complex metabolic machinery, including bile acid transporters and signaling pathways, that are central to liver physiology and pathophysiology.[3]
This guide details the application of this compound (T-HYDEO), a conjugated secondary bile acid, for inducing a cholestatic phenotype in cultured primary human hepatocytes. While more hydrophobic bile acids like glycochenodeoxycholic acid (GCDC) are known to induce overt necrosis at high concentrations[5], T-HYDEO and other taurine-conjugated bile acids can be used to model more nuanced aspects of cholestatic injury, including the activation of specific signaling pathways and inflammatory responses.[6][7] Understanding the cellular response to specific bile acids is critical, as the composition of the bile acid pool is dramatically altered in cholestatic patients.[5]
This protocol provides a comprehensive workflow, from the initial handling of cryopreserved primary hepatocytes to the execution of T-HYDEO treatment and subsequent endpoint analyses for cytotoxicity and apoptosis.
Scientific Background: The Role of Bile Acids in Hepatocyte Fate
Hepatocytes maintain a delicate balance of bile acid uptake, synthesis, and export. In a healthy state, bile acids act as signaling molecules, activating nuclear receptors like the Farnesoid X Receptor (FXR) and membrane-bound receptors like Takeda G-protein-coupled receptor 5 (TGR5) to regulate their own homeostasis.[8][9][10]
-
FXR Activation: Primarily activated by chenodeoxycholic acid (CDCA), FXR induces the expression of the small heterodimer partner (SHP), which in turn represses the key enzymes for bile acid synthesis, CYP7A1 and CYP8B1.[8] This is a critical negative feedback loop.
-
TGR5 Activation: TGR5 is activated by secondary bile acids and their taurine conjugates.[8][9] Its activation can trigger downstream pathways involved in energy metabolism and inflammation.[9]
During cholestasis, the intrahepatic concentration of bile acids overwhelms these regulatory mechanisms. The accumulation of hydrophobic bile acids can induce hepatocyte injury through several mechanisms:
-
Mitochondrial Stress: Toxic bile acids can disrupt the mitochondrial respiratory chain, leading to the overproduction of reactive oxygen species (ROS) and initiating the mitochondrial pathway of apoptosis.[2]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of bile acids can cause ER stress, triggering the unfolded protein response (UPR), which can also lead to apoptosis.[6]
-
Death Receptor Upregulation: Certain bile acids can increase the expression and sensitivity of death receptors like Fas on the hepatocyte surface, priming the cell for apoptosis.[2]
-
Inflammatory Signaling: Pathophysiological levels of bile acids can stimulate hepatocytes to release pro-inflammatory cytokines and chemokines, which recruit immune cells like neutrophils, further exacerbating liver injury.[6][11]
The following diagram illustrates the key signaling pathways involved in bile acid-mediated hepatocyte function and dysfunction.
Caption: Bile Acid Signaling in Hepatocytes.
Experimental Workflow Overview
The successful implementation of this protocol involves three main phases: preparation of hepatocyte cultures, induction of cholestatic injury with T-HYDEO, and quantitative assessment of the cellular response.
Caption: Experimental Workflow Diagram.
Detailed Protocols
PART 1: Preparation of Primary Hepatocyte Cultures
This protocol is adapted from standard procedures for handling cryopreserved primary human hepatocytes.[12][13][14][15] Always follow the specific instructions provided by your cell supplier.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Thawing Medium (e.g., LifeNet Health HHTM, Sigma-Aldrich HPM)[12][15]
-
Hepatocyte Plating Medium (e.g., Sigma-Aldrich HPM)[13]
-
Hepatocyte Maintenance Medium (serum-free)
-
Collagen Type I-coated microplates (e.g., 96-well or 24-well)
-
Water bath at 37°C
-
Sterile conical tubes (15 mL and 50 mL)
-
Trypan Blue solution and hemocytometer or automated cell counter
Procedure:
-
Preparation: Pre-warm Thawing and Plating media to 37°C. Add the appropriate volume of Thawing Medium to a 50 mL conical tube.
-
Thawing: Quickly remove the cryovial from liquid nitrogen storage and immerse it in the 37°C water bath without submerging the cap. Gently swirl until only a small ice crystal remains (approx. 90-120 seconds).[12] Do not allow the cells to thaw completely in the vial.
-
Cell Recovery: Immediately decontaminate the vial with 70% ethanol and transfer the cell suspension into the conical tube containing pre-warmed Thawing Medium. Rinse the vial with 1 mL of medium from the tube to recover any remaining cells.
-
Washing: Centrifuge the cell suspension at 100 x g for 8-10 minutes at room temperature.[12][14]
-
Resuspension: Carefully aspirate the supernatant without disturbing the cell pellet. Gently resuspend the pellet in Plating Medium.
-
Cell Counting and Viability: Perform a cell count and viability assessment using the Trypan Blue exclusion method. Viability should be ≥70% for reliable experimental results.[13]
-
Plating: Dilute the cell suspension to the desired seeding density in Plating Medium. Recommended densities are provided in the table below. Add the cell suspension to the collagen-coated plates.
-
Attachment: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 4-6 hours to allow hepatocytes to attach and form a monolayer.[13] After attachment, the cells are ready for treatment.
| Plate Format | Seeding Density (viable cells/well) | Plating Medium Volume/Well |
| 96-well | 35,000 - 50,000 | 100 µL |
| 24-well | 200,000 - 250,000 | 500 µL |
| 12-well | 400,000 - 500,000 | 1 mL |
| 6-well | 800,000 - 1,000,000 | 2 mL |
| Table adapted from supplier recommendations.[13] |
PART 2: Induction of Cholestatic Injury with T-HYDEO
Materials:
-
This compound (T-HYDEO) powder
-
Hepatocyte Maintenance Medium (serum-free)
-
Sterile, nuclease-free water or DMSO for stock solution
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of T-HYDEO (e.g., 100 mM) in a suitable solvent (water or DMSO). Ensure it is fully dissolved. Store aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare a series of working solutions by diluting the stock solution in serum-free Hepatocyte Maintenance Medium. A typical dose-response range to start with for taurine-conjugated bile acids is between 50 µM and 500 µM.[6] Include a "vehicle control" using medium with the same final concentration of solvent (e.g., 0.1% DMSO) as the highest T-HYDEO concentration.
-
Treatment: After the 4-6 hour attachment period, carefully aspirate the Plating Medium from the hepatocyte monolayers.
-
Incubation: Gently add the pre-warmed Maintenance Medium containing the different concentrations of T-HYDEO (or vehicle control) to the respective wells.
-
Exposure: Return the plates to the incubator (37°C, 5% CO₂) and incubate for 24 hours. This duration is typically sufficient to observe cytotoxic effects from bile acid accumulation.[16]
PART 3: Endpoint Analysis
The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium is a reliable indicator of plasma membrane damage and necrosis.[17][18]
Protocol (adapted from commercially available kits): [19][20][21]
-
Controls: Prepare the following controls on your plate:
-
Spontaneous Release: Wells with vehicle-treated cells.
-
Maximum Release: Wells with vehicle-treated cells, to which a lysis buffer (e.g., 10X Lysis Buffer provided in kits, or Triton X-100) is added 45 minutes before the end of incubation.[21]
-
Medium Background: Wells with culture medium only.
-
-
Sample Collection: At the end of the 24-hour incubation, centrifuge the plate at ~250-400 x g for 5 minutes to pellet any detached cells (optional but recommended).[20][21]
-
Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) to each well. Mix gently.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Calculation:
-
First, subtract the 680 nm absorbance from the 490 nm absorbance for all wells.
-
Then, calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 x [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]
-
Executioner caspases, particularly caspase-3 and -7, are key mediators of apoptosis.[22] Their activity can be measured using a luminescent or fluorescent substrate.
Protocol (adapted from commercially available kits): [22][23]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
After removing the supernatant for the LDH assay, allow the plate with the remaining cells to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the remaining volume in the well (e.g., 50 µL for a 96-well plate).
-
Mix by gentle orbital shaking for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: Apoptosis is determined by the fold-increase in caspase activity in T-HYDEO-treated wells compared to the vehicle control wells.
Data Interpretation and Expected Results
By combining these assays, you can distinguish between different modes of cell death. A significant increase in LDH release indicates necrosis, while a strong caspase-3/7 signal points to apoptosis. It is common for toxic compounds to induce a mixed response.
| T-HYDEO Conc. (µM) | % Cytotoxicity (LDH Release) | Caspase 3/7 Activity (Fold Change vs. Control) | Interpretation |
| 0 (Vehicle) | 0% (Baseline) | 1.0 (Baseline) | Healthy, viable monolayer |
| 50 | ~5-10% | ~1.5 - 2.5 | Low-level stress, initiation of apoptosis |
| 100 | ~15-25% | ~3.0 - 5.0 | Significant apoptotic activity |
| 250 | ~30-50% | ~2.5 - 4.0 | Mixed apoptosis and necrosis; caspase activity may plateau or decrease |
| 500 | >60% | ~1.5 - 2.0 | Predominantly necrotic cell death, late-stage apoptosis |
| This table presents hypothetical data to illustrate a potential dose-dependent toxic response. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell viability post-thaw | Improper thawing technique (too slow/too fast); poor cryopreservation quality. | Ensure rapid thawing (<2 min) and immediate dilution in warm medium. Verify the quality of the hepatocyte lot. |
| Poor cell attachment | Insufficient or uneven collagen coating; low cell viability. | Use pre-coated plates from a reliable vendor. Ensure seeding density is adequate. Re-check post-thaw viability. |
| High background in LDH assay | LDH present in serum (if used); excessive handling causing cell lysis. | Use serum-free maintenance medium for treatment. Handle plates gently, avoid vigorous pipetting. Include a medium-only background control.[21] |
| No response to T-HYDEO | T-HYDEO concentration too low; hepatocyte lot is resistant; assay error. | Perform a wider dose-response curve (e.g., up to 1-2 mM). Test a different lot of hepatocytes. Include a positive control for toxicity (e.g., GCDC). |
| High variability between replicates | Uneven cell seeding; edge effects in the plate; pipetting errors. | Ensure a homogenous cell suspension before plating. Avoid using the outermost wells of the plate. Use calibrated pipettes. |
References
- 1. Human Hepatocellular response in Cholestatic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery [frontiersin.org]
- 3. Isolation and culture of human primary hepatocytes - BeCyte [becytes.com]
- 4. Isolation and Culture of Primary Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Bile acid-induced necrosis in primary human hepatocytes and in patients with obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Bile acids initiate cholestatic liver injury by triggering a hepatocyte-specific inflammatory response [insight.jci.org]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. researchgate.net [researchgate.net]
- 9. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel insight into mechanisms of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Protocol to create phenotypic primary human hepatocyte cultures using the RASTRUM 3D cell model platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. Bile Acid-Dependent Hepatotoxicity Evaluation by Human Hepatocytes - Creative Biolabs [creative-biolabs.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Taurohyodeoxycholate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium taurohyodeoxycholate (T-HYDEO) is a taurine-conjugated bile acid, an amphiphilic molecule synthesized from cholesterol in the liver.[1] Beyond its role in digestion, T-HYDEO acts as a signaling molecule, modulating various cellular processes. Its ability to interact with specific cellular receptors makes it a valuable tool in cell-based assays for studying a range of biological phenomena, from metabolic diseases to cancer biology. These application notes provide an overview of the use of T-HYDEO in cell-based assays, detailing its mechanism of action, and providing protocols for assessing its effects on cell viability, proliferation, and apoptosis.
Mechanism of Action
This compound exerts its effects on cells primarily through the activation of G-protein coupled receptors (GPCRs) and modulation of intracellular signaling cascades.
-
TGR5/GPBAR1 Activation: T-HYDEO is an agonist of the Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1.[2] Upon binding to TGR5, it stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA) and other downstream effectors, influencing processes like energy homeostasis and inflammation.[2]
-
NF-κB Signaling: T-HYDEO has been shown to activate the nuclear factor-kappa B (NF-κB) pathway.[3][4] This transcription factor plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. The activation of NF-κB by T-HYDEO can protect cells from apoptosis induced by stimuli like TNF-α.[3][4]
-
Sphingosine-1-Phosphate Receptor 2 (S1PR2) Pathway: T-HYDEO can also activate the S1PR2 pathway, adding another layer to its signaling capabilities.[1]
The cellular response to T-HYDEO can be context-dependent, varying with cell type and the expression levels of specific receptors and transporters.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound and related bile acids on cell viability and other cellular responses. It is important to note that the optimal concentration of T-HYDEO should be determined empirically for each cell line and assay.
Table 1: Effects of this compound on Cell Viability
| Cell Line | Assay Type | Concentration Range | Incubation Time | Effect |
| RAW 264.7 (Murine Macrophage) | MTT | < 200 µM | 24 hours | No significant cytotoxicity. |
| RAW 264.7 (Murine Macrophage) | MTT | 500 µM - 1000 µM | 24 hours | Significant cytotoxicity observed.[1] |
| General (Guideline for related bile salts) | Cytotoxicity | 50 µM - 1 mM | Varies | Typical range for observing cytotoxic effects.[5] |
Table 2: Proliferative and Anti-Apoptotic Effects of Taurodeoxycholate
| Cell Line | Assay Type | Treatment | Incubation Time | Effect |
| IEC-6 (Rat Intestinal Epithelial) | Proliferation Assay | Taurodeoxycholate (concentration not specified) | 6 days | Stimulated cell proliferation.[4] |
| IEC-6 (Rat Intestinal Epithelial) | Apoptosis Assay (TUNEL) | Taurodeoxycholate + TNF-α/Cyclohexamide | Not specified | Protected against TNF-α-induced apoptosis.[4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolving the Compound: this compound is soluble in water.[6] Prepare a high-concentration stock solution (e.g., 100 mM) in sterile, nuclease-free water or a suitable buffer like PBS.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to one year.[1]
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the cytotoxic effects of this compound.
Materials:
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the T-HYDEO-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V Staining
This protocol allows for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cells
-
6-well plates or T25 flasks
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified period. Include both untreated and positive controls for apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: TGR5 signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Sodium Taurohyodeoxycholate in an Experimental Rat Model of Cholestasis
Topic: Investigating the Protective Role of Sodium Taurohyodeoxycholate in a Taurochenodeoxycholate-Induced Cholestasis Rat Model.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholestasis is a pathological condition characterized by a disruption in bile formation and/or flow, leading to the intrahepatic accumulation of bile acids and other toxic substances, which can result in significant liver damage.[1] Experimental models of cholestasis are crucial for understanding the pathophysiology of this condition and for the development of novel therapeutic agents.
Contrary to inducing cholestasis, current scientific literature identifies this compound (T-HYDE) as a hepatoprotective agent. It has been shown to prevent the cholestatic and hepatotoxic effects induced by more toxic bile acids, such as taurochenodeoxycholic acid (TCDCA).[1][2] T-HYDE is thought to exert its protective effects by modulating the activity of cytochrome P4503A (CYP3A) and facilitating the biliary excretion of toxic bile acids.[1]
These application notes provide a detailed protocol for inducing cholestasis in rats using TCDCA and for investigating the potential protective effects of T-HYDE in this model.
Experimental Protocols
Induction of Cholestasis with Taurochenodeoxycholic Acid (TCDCA) and Assessment of this compound (T-HYDE) Protection
This protocol describes the intravenous infusion of TCDCA to induce acute cholestasis in rats and the co-infusion of T-HYDE to evaluate its protective effects.
Materials:
-
Male Wistar rats (250-300g)
-
Sodium taurochenodeoxycholate (TCDCA)
-
This compound (T-HYDE)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Infusion pump
-
Catheters for jugular vein cannulation
-
Bile duct cannula
-
Blood collection tubes (with appropriate anticoagulant)
-
Centrifuge
-
Spectrophotometer and relevant assay kits for biochemical analysis
-
Formalin (10% neutral buffered) for tissue fixation
-
Materials for paraffin embedding and sectioning
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Experimental Workflow:
Caption: Experimental workflow for inducing cholestasis and assessing hepatoprotection.
Procedure:
-
Animal Preparation:
-
Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Fast the rats overnight with free access to water before the experiment.
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the common bile duct. Cannulate the bile duct for bile collection.
-
Cannulate the jugular vein for intravenous infusion.
-
-
Experimental Groups:
-
Control Group: Infuse with saline solution.
-
TCDCA Group: Infuse with TCDCA at a dose known to induce cholestasis (e.g., 8 µmol/min/kg).[2]
-
TCDCA + T-HYDE Group: Co-infuse TCDCA (e.g., 8 µmol/min/kg) with T-HYDE. The dose of T-HYDE can be varied to determine a dose-response relationship. A starting point could be an equimolar dose to TCDCA.[2]
-
-
Infusion and Sample Collection:
-
Start the intravenous infusion using an infusion pump at a constant rate.
-
Collect bile at regular intervals (e.g., every 15-30 minutes) to measure bile flow rate.
-
Collect blood samples at the beginning and end of the infusion period for biochemical analysis.
-
The total infusion period can range from 1 to 3 hours.
-
-
Termination and Tissue Collection:
-
At the end of the experiment, euthanize the rat under deep anesthesia.
-
Collect a final blood sample via cardiac puncture.
-
Perfuse the liver with cold saline to remove blood.
-
Collect liver tissue samples for histopathological analysis and snap-freeze other sections in liquid nitrogen for molecular analysis.
-
Biochemical Analysis
Serum Analysis:
-
Separate serum from blood samples by centrifugation.
-
Analyze serum for markers of liver injury and cholestasis using standard biochemical assays. Key markers include:
Bile Analysis:
-
Measure the volume of bile collected at each time point to determine the bile flow rate.
-
Analyze bile for the concentration of bile acids and phospholipids.
Histopathological Examination
Procedure:
-
Fix liver tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a series of graded ethanol solutions.
-
Clear the tissues with xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope for histopathological changes, including:
Data Presentation
Table 1: Serum Biochemical Parameters in Different Experimental Groups
| Parameter | Control Group (Mean ± SD) | TCDCA Group (Mean ± SD) | TCDCA + T-HYDE Group (Mean ± SD) |
| ALT (U/L) | |||
| AST (U/L) | |||
| ALP (U/L) | |||
| GGT (U/L) | |||
| TBIL (mg/dL) | |||
| DBIL (mg/dL) | |||
| TBA (µmol/L) |
Table 2: Biliary Parameters in Different Experimental Groups
| Parameter | Control Group (Mean ± SD) | TCDCA Group (Mean ± SD) | TCDCA + T-HYDE Group (Mean ± SD) |
| Bile Flow (µL/min/kg) | |||
| Biliary Bile Acid Secretion (nmol/min/kg) | |||
| Biliary Phospholipid Secretion (nmol/min/kg) |
Signaling Pathways
Putative Protective Mechanism of T-HYDE
The protective effect of T-HYDE against TCDCA-induced cholestasis is believed to involve the modulation of key hepatic enzymes and transporters. One proposed mechanism is the induction of Cytochrome P450 3A (CYP3A).
Caption: Proposed signaling pathway for T-HYDE-mediated hepatoprotection.
This pathway suggests that T-HYDE induces CYP3A, which in turn increases the hydroxylation of the more toxic TCDCA, rendering it more water-soluble and facilitating its excretion into the bile, thereby reducing its residence time and toxicity in the liver.[1][2]
General Signaling in Bile Acid-Induced Apoptosis
Toxic bile acids can also induce apoptosis in hepatocytes through complex signaling cascades. Some bile acids, like taurochenodeoxycholate, have been shown to activate survival pathways to counteract their inherent toxicity.
Caption: TCDCA can activate PI3K-dependent survival pathways.[7]
Some studies have shown that TCDCA can activate a PI3K/PKCζ/NF-κB signaling pathway that promotes cell survival, counteracting its pro-apoptotic potential.[7] Understanding these dual roles is critical in cholestasis research. Further investigation is needed to elucidate how T-HYDE might modulate these and other survival pathways, such as the p38 and ERK MAPK pathways, which are also implicated in bile acid-induced apoptosis and its prevention.[8][9]
References
- 1. Mechanism for the prevention of cholestasis involving cytochrome P4503A overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurohyodeoxycholic acid protects against taurochenodeoxycholic acid-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The biochemical studies on phalloidin-induced cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rug.nl [rug.nl]
- 9. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sodium Taurohyodeoxycholate in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium taurohyodeoxycholate (THDCA) is a conjugated secondary bile acid formed in the liver through the conjugation of hyodeoxycholic acid with taurine. Bile acids are critical signaling molecules that regulate lipid, glucose, and energy metabolism primarily through receptors like the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[1][2] Accurate quantification of individual bile acids such as THDCA in biological matrices (e.g., serum, plasma, and tissue) is essential for studying metabolic diseases, drug-induced liver injury, and the role of the gut microbiome in host physiology.[1][2]
This document provides detailed protocols and methodologies for the sensitive and specific quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which is considered the gold standard for bile acid analysis due to its high sensitivity and specificity.[2]
Recommended Analytical Technique: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior resolution, sensitivity, and throughput compared to conventional HPLC methods, making it the ideal choice for the complex analysis of bile acids.[2][3] This method allows for the separation of structurally similar bile acids and their isomers, while the high selectivity of MS/MS detection enables accurate quantification even at low physiological concentrations.[4]
Principle
The methodology involves a straightforward sample preparation step to remove proteins, followed by chromatographic separation on a C18 reversed-phase column. The analyte is then ionized using electrospray ionization (ESI) in negative mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures that only the specific precursor-to-product ion transition for this compound is measured, minimizing matrix interference and maximizing sensitivity.[4][5]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from serum or plasma samples.[6]
Materials:
-
Serum or plasma samples
-
Ice-cold acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution (e.g., d4-Taurocholic acid in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid)
Procedure:
-
Aliquoting: Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a specified amount of the internal standard solution to each sample, calibrator, and quality control (QC) sample.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.[6]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new labeled tube, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40°C. This step concentrates the analytes.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates before injection.[6]
Experimental Workflow Diagram
Caption: General experimental workflow for the quantification of this compound.
UPLC-MS/MS Instrumental Method
The following parameters serve as a typical starting point for method development.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm |
| Column Temperature | 45°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3-10 µL |
| Gradient Elution | Example: Start at 25% B, ramp to 65% B over 15 min, hold, then re-equilibrate.[7] |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500 QTRAP, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.0 - 4.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500 - 600°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (THDCA) | Q1 (Precursor Ion): 498.7 m/z Q3 (Product Ion): 124.1 m/z [4] |
Data Presentation and Performance
The performance of a modern UPLC-MS/MS method provides significant advantages over older HPLC-based methods. The following table summarizes typical validation parameters.
Table 1: Comparison of Analytical Method Performance [7]
| Parameter | UPLC-MS/MS Method | Conventional HPLC-MS/MS |
| Linearity (r²) | >0.998 | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | ~0.05 - 0.25 ng/mL |
| Precision (% CV) | < 8% | < 10% |
| Accuracy (% Recovery) | 95 - 108% | 85 - 115% |
| Analysis Time per Sample | ~8 minutes | < 10 minutes |
| Sample Preparation | Protein Precipitation | Protein Precipitation or SPE |
Signaling Pathway Context
This compound, like other bile acids, acts as a signaling molecule by activating specific receptors. A key receptor is the Takeda G protein-coupled receptor 5 (TGR5).[1] Activation of TGR5 can initiate several downstream cascades, including the production of cyclic AMP (cAMP) or the mobilization of intracellular calcium, which in turn modulate inflammatory responses and metabolic pathways.[6][8]
Bile Acid Signaling via TGR5 Receptor
Caption: Activation of the TGR5 receptor by a bile acid leads to downstream signaling.
References
- 1. Multi-Omics Identified THDCA as a Key Contributor to Hyperlipidemia and as a Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. waters.com [waters.com]
- 4. mac-mod.com [mac-mod.com]
- 5. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of taurochenodeoxycholic acid on Ca2+/CaM signalling mediated by the TGR5 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sodium Taurohyodeoxycholate in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium taurohyodeoxycholate (THDCA) is a taurine-conjugated secondary bile acid found in various biological matrices. As signaling molecules, bile acids like THDCA are integral to lipid and glucose metabolism, and their quantification is crucial for understanding physiological and pathological processes. Altered bile acid profiles have been implicated in liver diseases, metabolic disorders, and gastrointestinal health. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound. The protocol involves a straightforward sample preparation using protein precipitation to extract the analyte from the biological matrix. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., Taurocholic acid-d4 or other suitable labeled bile acid)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid or ammonium acetate
-
Biological matrix (e.g., human plasma, serum)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Sample Preparation: Protein Precipitation
-
Thaw Samples : Allow biological samples (plasma, serum), calibrators, and quality control (QC) samples to thaw completely at room temperature.
-
Aliquoting : Pipette 100 µL of each sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 20 µL of the internal standard working solution (e.g., 1 µg/mL in methanol) to each tube.
-
Protein Precipitation : Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing : Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporation (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly.
-
Injection : The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
Table 1: LC-MS/MS System Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 2: Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 498.3 | 80.0 | 45 | 50 |
| This compound | 498.3 | 124.1 | 35 | 50 |
| Internal Standard (e.g., Taurocholic acid-d4) | 518.3 | 80.0 | 50 | 50 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Signaling pathway of a tauro-conjugated bile acid like THDCA.
Standard Operating Procedure for In Vivo Administration of Sodium Taurohyodeoxycholate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sodium taurohyodeoxycholate (T-HYDCA) is a hydrophilic bile acid that has garnered significant interest in biomedical research for its therapeutic potential in a variety of disease models. As a selective agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5, T-HYDCA plays a crucial role in modulating inflammatory responses, metabolic pathways, and cellular proliferation. These application notes provide an overview of the in vivo applications of T-HYDCA and summarize key quantitative data from preclinical studies.
Preclinical Applications:
-
Anti-inflammatory Effects: T-HYDCA has demonstrated potent anti-inflammatory properties in various in vivo models. Its activation of the TGR5 receptor on immune cells, such as macrophages, leads to the inhibition of pro-inflammatory cytokine production. This makes it a promising candidate for inflammatory conditions like sepsis and colitis.[1]
-
Metabolic Regulation: Through TGR5 activation, T-HYDCA influences glucose homeostasis and energy expenditure. It has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that improves insulin secretion and glucose tolerance.
-
Hepatoprotection: Studies have suggested that certain bile acids can protect liver cells from injury. While the specific hepatoprotective effects of T-HYDCA are still under investigation, its role in bile acid homeostasis is an area of active research.
-
Neuroprotection: Emerging evidence suggests a role for bile acids and TGR5 signaling in the central nervous system, indicating potential neuroprotective applications for T-HYDCA.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving the administration of this compound.
Table 1: In Vivo Dosage and Administration Routes for this compound
| Animal Model | Condition | Dosage | Administration Route | Key Findings | Reference |
| Mice | Colitis | 1.25, 2.5, and 5 mg/kg | Oral gavage | Prevented weight loss, colon shortening, and pro-inflammatory cytokine production. | |
| Mice | Huntington's Disease Model | 50 mg/kg | Intraperitoneal injection | Reduced striatal atrophy and improved motor deficits. | |
| Mice | Sepsis | 0.5 mg/kg | Intravenous injection | Improved survival rates and decreased liver and kidney damage.[2] | |
| Dogs | Toxicity Study | 5, 50, 100, 150 mg/kg | Intravenous infusion | No-observed-adverse-effect-level (NOAEL) was determined to be 5 mg/kg/day.[3] | |
| Rats | Splanchnic Vasodilation | 1.2 x 10⁻⁷, 1.2 x 10⁻⁶, 6.0 x 10⁻⁵ mol x 100 gm⁻¹ x min⁻¹ | Intravenous infusion | Induced systemic arterial hypotension and increased mesenteric arterial blood flow. |
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Dogs
| Dosage | Cmax (µg/mL) | Tmax (hr) | AUC (µg*hr/mL) | Half-life (hr) | Reference |
| 5 mg/kg | Data not available | Data not available | Data not available | Data not available | [3] |
| 50 mg/kg | Data not available | Data not available | Data not available | Data not available | [3] |
| 100 mg/kg | Data not available | Data not available | Data not available | Data not available | [3] |
Note: Specific pharmacokinetic parameter values were not provided in the cited abstract.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and in vivo administration of this compound. These are general guidelines and may require optimization based on the specific experimental design and animal model.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrate powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, Phosphate Buffered Saline (PBS), or a solution containing co-solvents like DMSO, PEG300, and Tween 80)[4]
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Procedure for Intravenous (IV) Administration:
-
Aseptic Technique: All preparation steps should be performed in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Reconstitution:
-
For simple aqueous solutions, dissolve the powder in sterile 0.9% saline or PBS to the desired final concentration.
-
For formulations requiring co-solvents, a stock solution can be prepared by first dissolving the powder in a small amount of DMSO.[4] Subsequently, add PEG300 and Tween 80, mixing thoroughly after each addition. Finally, add saline or PBS to reach the final volume and concentration.[4] A typical formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[4]
-
-
Dissolution: Vortex the solution until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[4]
-
Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Procedure for Oral Gavage (PO) Administration:
-
Vehicle Selection: A common vehicle for oral gavage is 0.5% carboxymethyl cellulose (CMC) in sterile water.
-
Suspension Preparation: Suspend the weighed this compound powder in the chosen vehicle to the desired concentration.
-
Homogenization: Vortex the suspension thoroughly to ensure it is homogenous. Prepare the suspension fresh daily before administration.
Procedure for Subcutaneous (SC) Administration:
-
Vehicle Selection: Sterile saline or PBS are common vehicles for subcutaneous injections. The solubility of this compound in these vehicles at the desired concentration should be confirmed.
-
Preparation: Follow the same reconstitution and sterilization steps as for IV administration.
Protocol 2: In Vivo Administration of this compound to Mice
Materials:
-
Prepared this compound solution/suspension
-
Appropriate animal restraint device
-
Sterile syringes and needles (gauge dependent on administration route and animal size, e.g., 27-30G for IV in mice)[5][6]
-
70% ethanol or other appropriate disinfectant
-
Gauze
Procedure for Intravenous (IV) Tail Vein Injection: [5][6][7][8][9]
-
Animal Preparation: Place the mouse in a restraint device, leaving the tail exposed.[6][7]
-
Vasodilation: Warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and easier to access.[6][7]
-
Site Disinfection: Clean the tail with 70% ethanol.
-
Injection:
-
Hold the tail gently and identify one of the lateral tail veins.
-
Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.[6]
-
Slowly inject the solution. Resistance or the formation of a subcutaneous bleb indicates an unsuccessful injection, and the needle should be withdrawn.
-
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the animal for any adverse reactions.
Procedure for Oral Gavage (PO):
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
-
Administration: Slowly administer the suspension.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress or regurgitation.
Procedure for Subcutaneous (SC) Injection:
-
Animal Restraint: Restrain the mouse, allowing access to the desired injection site (e.g., the scruff of the neck).
-
Injection:
-
Pinch the skin to form a tent.
-
Insert the needle at the base of the tented skin.
-
Inject the solution to form a subcutaneous bleb.
-
-
Post-Injection Care: Withdraw the needle and monitor the animal.
Visualizations
Signaling Pathways of this compound
Caption: T-HYDCA signaling through TGR5, PI3K/Akt, and NF-κB pathways.
Experimental Workflow for In Vivo Administration
Caption: General experimental workflow for in vivo T-HYDCA studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium taurodeoxycholate hydrate | 207737-97-1 | MOLNOVA [molnova.com]
- 3. Nonclinical toxicology studies with sodium taurodeoxycholate: acute and subacute toxicity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium taurodeoxycholate hydrate | TargetMol [targetmol.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. ltk.uzh.ch [ltk.uzh.ch]
- 7. research.vt.edu [research.vt.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. depts.ttu.edu [depts.ttu.edu]
Application Notes and Protocols: Sodium Taurohyodeoxycholate (T-HYDE) in Mouse Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium taurohyodeoxycholate (T-HYDE) is a hydrophilic bile acid that has shown potential therapeutic effects in preclinical models. While research on its direct application in liver disease is emerging, its properties as a hydrophilic bile acid suggest a protective role against cholestatic and fibrotic liver injury. These application notes provide a comprehensive guide to utilizing T-HYDE in mouse models of liver disease, including recommended dosage, experimental protocols, and potential mechanisms of action.
Disclaimer: The recommended dosages provided are extrapolated from studies on closely related compounds and different disease models due to the limited direct research on T-HYDE in liver disease. Researchers are strongly encouraged to perform initial dose-response studies to determine the optimal dosage for their specific mouse model and experimental conditions.
Data Presentation: Recommended Dosage and Administration
The following tables summarize the extrapolated and inferred dosage recommendations for this compound in mouse models of liver disease, based on available literature for T-HYDE and the closely related molecule, Tauroursodeoxycholic acid (TUDCA).
Table 1: Recommended Dosage of this compound (T-HYDE) in Mouse Models of Liver Disease (Inferred)
| Mouse Model of Liver Disease | Administration Route | Recommended Dosage Range (mg/kg/day) | Frequency | Rationale/Reference |
| Cholestatic Liver Injury (e.g., BDL) | Intraperitoneal (i.p.) | 10 - 50 | Daily | Inferred from TUDCA studies and the protective effects of THDCA against cholestasis in rats.[1] |
| Oral Gavage (p.o.) | 25 - 100 | Daily | Based on doses used in a mouse model of colitis, suggesting good oral bioavailability and tolerance. | |
| Liver Fibrosis (e.g., CCl4-induced) | Intraperitoneal (i.p.) | 10 - 50 | Daily or every other day | Inferred from anti-fibrotic effects of other hydrophilic bile acids. |
| Oral Gavage (p.o.) | 25 - 100 | Daily | Extrapolated from colitis model dosage, where anti-inflammatory effects were observed. |
Table 2: Comparative Dosages of a Similar Hydrophilic Bile Acid (Tauroursodeoxycholic Acid - TUDCA) in Mouse Models of Liver Disease
| Mouse Model of Liver Disease | Administration Route | TUDCA Dosage Range (mg/kg/day) | Reference |
| Non-alcoholic fatty liver disease (NAFLD) | Oral Gavage (p.o.) | Not specified, administered for the last 4 weeks of a 16-week HFD. | [2][3] |
| Neurodegenerative Disease Models (with systemic effects) | Intraperitoneal (i.p.) | 500 (every 3 days) | |
| Diet | 0.4% in diet |
Experimental Protocols
Preparation and Administration of this compound (T-HYDE)
Materials:
-
This compound (T-HYDE) powder
-
Sterile phosphate-buffered saline (PBS) or sterile water for injection
-
Vortex mixer
-
Sterile syringes and needles (for i.p. injection)
-
Animal feeding needles (for oral gavage)
Protocol:
-
Reconstitution:
-
Aseptically weigh the required amount of T-HYDE powder.
-
Reconstitute in sterile PBS or water to the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Prepare fresh daily to ensure stability.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Inject the calculated volume of T-HYDE solution into the lower right quadrant of the abdomen, avoiding the midline and internal organs.
-
-
Oral Gavage (p.o.):
-
Gently restrain the mouse.
-
Use a proper-sized feeding needle to deliver the T-HYDE solution directly into the stomach. Ensure the needle does not enter the trachea.
-
-
Induction of Liver Disease in Mouse Models
A. Bile Duct Ligation (BDL) Model of Cholestasis and Biliary Fibrosis
This model induces obstructive cholestasis, leading to liver injury and fibrosis.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Heating pad
-
Animal recovery cage
Protocol:
-
Anesthetize the mouse using isoflurane.
-
Make a midline abdominal incision to expose the liver and common bile duct.
-
Carefully isolate the common bile duct.
-
Ligate the bile duct in two locations with silk sutures and cut the duct between the ligatures.
-
Close the abdominal incision with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the mice to recover on a heating pad.
-
Begin T-HYDE treatment as per the experimental design (e.g., 24 hours post-surgery).
B. Carbon Tetrachloride (CCl4) Model of Liver Fibrosis
This model uses a hepatotoxin to induce chronic liver injury and fibrosis.
Materials:
-
Carbon tetrachloride (CCl4)
-
Corn oil or olive oil (vehicle)
-
Syringes and needles for i.p. injection
Protocol:
-
Prepare a solution of CCl4 in corn oil (typically 10% v/v).
-
Administer CCl4 via intraperitoneal injection. A common dosing regimen is 0.5 - 1.0 mL/kg body weight, twice a week.
-
Continue CCl4 administration for 4-8 weeks to establish significant fibrosis.
-
T-HYDE treatment can be administered concurrently with CCl4 or as a therapeutic intervention after fibrosis is established.
Assessment of Liver Injury and Fibrosis
A. Serum Biochemistry:
-
Collect blood via cardiac puncture or tail vein sampling at the end of the experiment.
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of hepatocellular injury.
-
Measure serum Alkaline Phosphatase (ALP) and bilirubin as markers of cholestasis.
B. Histological Analysis:
-
Harvest the liver and fix in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut sections (4-5 µm).
-
Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology, inflammation, and necrosis.
-
Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
C. Gene Expression Analysis:
-
Isolate RNA from liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in fibrosis (e.g., Col1a1, Acta2 [α-SMA], Timp1) and inflammation (e.g., Tnf-α, Il-6).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for T-HYDE hepatoprotection.
Caption: General experimental workflow for T-HYDE studies.
References
- 1. Taurohyodeoxycholic acid protects against taurochenodeoxycholic acid-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tauroursodeoxycholic acid inhibits intestinal inflammation and barrier disruption in mice with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bile Acid Research: A Detailed Guide to High-Purity Sodium Taurohyodeoxycholate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biomedical research, the purity and proper application of reagents are paramount to obtaining reliable and reproducible data. This is particularly true for studies involving bile acids, a class of molecules with diverse physiological roles, from lipid digestion to complex cell signaling. This guide provides a comprehensive overview of high-purity Sodium taurohyodeoxycholate, a key but often less-characterized bile acid, and its more commonly studied counterpart, Sodium taurodeoxycholate. We delve into sourcing high-quality reagents, detailed application protocols, and the fundamental science that underpins their use in the laboratory.
Distinguishing Between Key Tauro-Conjugated Bile Acids
It is crucial to first clarify the distinction between this compound (Na-THDCA) and Sodium taurodeoxycholate (Na-TDCA). While both are taurine-conjugated secondary bile acids, they differ in the hydroxylation pattern of their steroid nucleus. This structural difference, though subtle, can lead to distinct biological activities and physicochemical properties. Na-TDCA is one of the most abundant secondary bile acids in humans, whereas Na-THDCA is found in lower concentrations. Their unique roles in metabolic signaling and disease are areas of active investigation.
Sourcing High-Purity Reagents: A Comparative Supplier Landscape
The quality of a reagent directly impacts the validity of experimental outcomes. For researchers seeking high-purity this compound and Sodium taurodeoxycholate, several reputable suppliers cater to the research community. Below is a comparative table of key suppliers and their product specifications.
| Supplier | Product Name | Purity | Formulation | CAS Number |
| For Sodium Taurodeoxycholate | ||||
| Larodan | Sodium Taurodeoxycholate | >98% | Solid | 1180-95-6 |
| GoldBio | Sodium Taurodeoxycholate | High-Purity | Powder | Not Specified |
| Calibre Chemicals | Sodium Taurodeoxycholate | ≥ 97% | White to Off-white powder | 207737-97-1 |
| ICE Pharma | Sodium Taurodeoxycholate | High Purity | White or almost white powder | 1180-95-6 |
| Sigma-Aldrich | Sodium taurodeoxycholate hydrate | ≥95% (HPLC) | Solid | 207737-97-1 |
| For this compound | ||||
| Supplier information for high-purity this compound is less readily available. Researchers may need to inquire with custom synthesis services or specialized biochemical suppliers. |
Note: Purity specifications and formulations are subject to change. Researchers should always consult the supplier's certificate of analysis for the most up-to-date information.
The Science of Solubilization: Understanding Micelle Formation
Bile acids are amphipathic molecules, possessing both hydrophobic and hydrophilic regions. This dual nature allows them to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter to consider when designing experiments, as it dictates the concentration at which the detergent properties of the bile acid become effective. The CMC for Sodium taurodeoxycholate is reported to be in the range of 1-4 mM.[1][2] Understanding the CMC is essential for applications such as membrane protein solubilization and lipid studies, as it ensures that the bile acid concentration is sufficient to form micelles and effectively interact with the target molecules.
Application Notes and Detailed Protocols
The utility of this compound and its analogs spans several key research areas. Below are detailed protocols for common applications, grounded in the scientific principles of their action.
Application 1: Membrane Protein Extraction and Solubilization
Scientific Rationale: The detergent properties of bile salts are instrumental in disrupting the lipid bilayer of cell membranes to release integral and membrane-associated proteins. The choice of detergent and its concentration are critical for maintaining the native structure and function of the protein of interest. The concentration of the bile salt should be above its CMC to ensure the formation of mixed micelles with the membrane proteins and lipids.
Experimental Workflow for Membrane Protein Extraction:
Caption: Workflow for Membrane Protein Extraction.
Detailed Protocol:
-
Preparation of Lysis Buffer: Prepare a lysis buffer containing a suitable buffering agent (e.g., 50 mM Tris-HCl, pH 7.4), salt (e.g., 150 mM NaCl), and protease inhibitors. Add this compound to a final concentration above its empirically determined CMC. Note: As the CMC of Na-THDCA is not widely reported, a starting concentration of 2-10 mM, similar to that of Na-TDCA, can be a reasonable starting point for optimization.
-
Cell Lysis: Resuspend the cell pellet in the prepared ice-cold lysis buffer.
-
Homogenization: Disrupt the cells using a homogenizer or sonicator on ice to aid in membrane fragmentation.
-
Solubilization: Incubate the lysate on a rotator at 4°C for 30-60 minutes to allow for the solubilization of membrane proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet insoluble cellular debris.
-
Collection: Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.
Application 2: Cell Lysis for Proteomics and Other Downstream Analyses
Scientific Rationale: For complete cell lysis and protein solubilization for applications like proteomics, a robust lysis buffer is required. Bile salts, in combination with other detergents and chaotropic agents, can effectively disrupt cellular structures and denature proteins, making them amenable to enzymatic digestion and mass spectrometry analysis.
Detailed Protocol for Cell Lysis:
-
Lysis Buffer Preparation: A common and effective lysis buffer is a modified RIPA buffer. A typical formulation includes: 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1% NP-40, 1% Sodium Deoxycholate (can be substituted with this compound for specific applications), and 2% SDS.[3] Protease and phosphatase inhibitors should be added fresh.
-
Lysis of Adherent Cells:
-
Wash the cell monolayer with ice-cold PBS.
-
Add the lysis buffer to the plate and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube.
-
-
Lysis of Suspension Cells:
-
Pellet the cells by centrifugation.
-
Wash the pellet with ice-cold PBS.
-
Resuspend the pellet in the lysis buffer.
-
-
Incubation and Sonication: Incubate the lysate on ice for 15-30 minutes. Sonicate the lysate briefly to shear DNA and reduce viscosity.[4]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new tube for protein quantification and subsequent analysis.
Application 3: Investigating Bile Acid Signaling through TGR5
Scientific Rationale: Bile acids act as signaling molecules by activating specific receptors, such as the G-protein coupled receptor TGR5 (also known as GPBAR1). Activation of TGR5 by bile acids initiates a signaling cascade that plays a role in regulating metabolism, inflammation, and gut homeostasis. Studying the interaction of specific bile acids like this compound with TGR5 can provide insights into their physiological functions.
Signaling Pathway of TGR5 Activation:
Caption: TGR5 Signaling Pathway Activation by Bile Acids.
Protocol for TGR5 Activation Assay:
-
Cell Culture: Culture cells expressing the TGR5 receptor (e.g., HEK293T cells transiently transfected with a TGR5 expression vector).
-
Stimulation: Treat the cells with varying concentrations of this compound. Include a known TGR5 agonist as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 6-8 hours) to allow for receptor activation and downstream signaling.
-
Measurement of cAMP Levels: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or other sensitive assay kits. An increase in cAMP levels is indicative of TGR5 activation.
-
Reporter Gene Assay: Alternatively, use a reporter gene assay where the expression of a reporter protein (e.g., luciferase or β-galactosidase) is under the control of a cAMP-responsive element (CRE). An increase in reporter gene expression would indicate TGR5 activation.[5]
Conclusion
The careful selection and application of high-purity bile acids like this compound are fundamental to advancing our understanding of their complex roles in health and disease. While sourcing this specific bile acid may require extra effort, its unique properties warrant further investigation. By employing well-defined protocols and understanding the underlying scientific principles, researchers can confidently explore the multifaceted world of bile acid signaling and its therapeutic potential.
References
Preparing Stable Solutions of Sodium Taurohyodeoxycholate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the preparation of stable solutions of Sodium Taurohyodeoxycholate (STHDC), a bile salt commonly utilized in biomedical research and drug development. These guidelines are intended for researchers, scientists, and professionals in the field to ensure the consistent performance and stability of STHDC solutions in various experimental settings.
This compound is a taurine-conjugated bile acid that acts as a detergent, finding extensive use in the solubilization of lipids and membrane-bound proteins. Its efficacy in preserving the native structure and function of these proteins makes it a valuable tool in numerous research applications, including the study of G protein-coupled receptors (GPCRs) and other membrane proteins.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder. Its solubility in water is a key property for the preparation of aqueous solutions for biological experiments.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₄NNaO₅S | |
| Molecular Weight | 505.69 g/mol | |
| Solubility in Water | Readily soluble | |
| Solubility in DMSO | Soluble | |
| Critical Micelle Concentration (CMC) | Varies with experimental conditions (e.g., ionic strength, temperature) |
Stability of this compound Solutions
The stability of STHDC solutions is critical for the reproducibility of experimental results. Factors influencing stability include pH, temperature, and storage duration. While specific quantitative stability data for STHDC is not extensively published, information from related bile salts, such as sodium taurocholate, suggests that stability is pH and temperature-dependent. For instance, the half-life of sodium taurocholate in a 25% alcoholic solution at 25°C is approximately 60.57 days, while in artificial gastric juice at 37°C, it decreases to 11.37 days[1]. It is recommended to prepare fresh solutions for optimal performance. If storage is necessary, sterile filtration and storage in aliquots at low temperatures are advised.
General Recommendations for Enhancing Solution Stability:
-
pH: Maintain a neutral to slightly alkaline pH (7.0-8.0) for stock solutions, unless the experimental protocol dictates otherwise.
-
Temperature: For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. For longer-term storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Sterility: For cell-based assays or other sensitive applications, sterile filter the solution through a 0.22 µm filter before use.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a general-purpose stock solution.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent) or a suitable buffer (e.g., PBS, Tris-HCl)
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry weighing boat.
-
Dissolution: Gradually add the powder to the desired volume of high-purity water or buffer in a sterile container.
-
Mixing: Gently swirl the container or use a magnetic stirrer at a low speed to facilitate dissolution. Avoid vigorous shaking to prevent foaming.
-
pH Adjustment (Optional): If necessary, adjust the pH of the solution to the desired range using small volumes of dilute acid or base while monitoring with a calibrated pH meter.
-
Sterile Filtration (Recommended): For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Workflow for Preparing this compound Solution
Caption: Workflow for the preparation of a stable this compound stock solution.
Protocol 2: Solubilization of Membrane Proteins using this compound
This protocol provides a general guideline for the solubilization of membrane proteins from cell lysates. Optimization of the STHDC concentration is crucial for efficient solubilization while maintaining protein integrity.
Materials:
-
Cell pellet containing the membrane protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
Protease inhibitor cocktail
-
This compound stock solution (e.g., 10% w/v)
-
Microcentrifuge and tubes
-
Homogenizer or sonicator
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail. Lyse the cells using a suitable method (e.g., dounce homogenization, sonication).
-
Detergent Addition: To the cell lysate, add the this compound stock solution to achieve the desired final concentration. The optimal concentration typically ranges from 0.1% to 2% (w/v) and should be determined empirically.
-
Solubilization: Incubate the lysate with the detergent on a rotator or rocker at 4°C for 30-60 minutes to allow for the solubilization of membrane proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet insoluble cellular debris.
-
Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream applications such as purification or analysis.
Signaling Pathways Involving Bile Acid Receptors
This compound, as a bile acid, can activate specific cell surface and nuclear receptors, primarily the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the Farnesoid X Receptor (FXR). Activation of these receptors triggers downstream signaling cascades that regulate various physiological processes, including glucose metabolism, inflammation, and energy expenditure.
TGR5 Signaling Pathway Activated by Bile Acids
Caption: Activation of the TGR5 signaling pathway by bile acids like STHDC.[2][3][4][5]
FXR Signaling Pathway Activated by Bile Acids
Caption: Nuclear receptor FXR signaling cascade initiated by bile acids.[2][6][7][8]
Detection of Degradation
Visual inspection of the solution for turbidity, precipitation, or a significant change in color can be an initial indicator of degradation. For quantitative analysis of STHDC stability and the detection of potential degradation products, High-Performance Liquid Chromatography (HPLC) is a suitable method. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be employed. Detection is typically performed using a UV detector at a wavelength where the bile acid absorbs, or with a mass spectrometer for more specific identification of degradation products. The development of a stability-indicating HPLC method would involve forced degradation studies under acidic, basic, oxidative, and photolytic conditions to generate and separate potential degradation products from the parent compound[9][10][11].
Disclaimer: These protocols and notes are intended for guidance and should be adapted to specific experimental requirements. It is recommended to consult relevant literature and perform optimization studies for your particular application.
References
- 1. [Studies on the stability of sodium taurocholate in different media and in the course of sterilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]
- 4. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
Application Notes and Protocols: The Use of Sodium Taurohyodeoxycholate in Elucidating Bile Acid Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins. Their efficient transport and recirculation between the liver and intestine, known as the enterohepatic circulation, is tightly regulated by a suite of specialized transport proteins. The study of these transporters is vital for understanding liver health and disease, as well as for the development of novel therapeutics. Sodium taurohyodeoxycholate (T-HYDEO), a conjugated dihydroxy bile acid, serves as a valuable tool for investigating the mechanisms of bile acid transport. These application notes provide detailed protocols and data for researchers utilizing T-HYDEO to probe the function of key bile acid transporters, primarily the Na+-taurocholate cotransporting polypeptide (NTCP) and the apical sodium-dependent bile acid transporter (ASBT).
While direct kinetic data for this compound is not extensively available in published literature, its structural similarity to other dihydroxy bile acids allows for informed experimental design. The protocols provided herein are based on established methods for studying well-characterized bile acids and can be adapted for investigating the specific interactions of T-HYDEO with bile acid transporters.
Key Bile Acid Transporters
The enterohepatic circulation of bile acids is predominantly mediated by two key transporters from the solute carrier (SLC) family:
-
Na+-taurocholate cotransporting polypeptide (NTCP, SLC10A1): Located on the basolateral membrane of hepatocytes, NTCP is responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into the liver. This is the first step in the hepatic clearance of bile acids from the circulation.[1][2]
-
Apical sodium-dependent bile acid transporter (ASBT, SLC10A2): Found on the apical membrane of enterocytes in the terminal ileum, ASBT mediates the sodium-dependent reabsorption of bile acids from the intestinal lumen, a critical step in conserving the bile acid pool.[1][2]
Dysfunction of these transporters can lead to various cholestatic liver diseases and metabolic disorders. Therefore, understanding their substrate specificity and inhibition is a key area of research.
Data Presentation: Comparative Kinetics of Bile Acid Transporters
To provide a framework for designing experiments with this compound, the following tables summarize the kinetic parameters for the transport of other relevant bile acids by human NTCP and ASBT. This data, derived from studies on HEK293 cells stably expressing the respective transporters, highlights the structure-activity relationships that govern bile acid recognition and translocation.
Table 1: Michaelis-Menten (Km) and Maximum Velocity (Vmax) Values for Substrates of Human NTCP and ASBT
| Substrate | Transporter | Km (µM) | Vmax (pmol/mg protein/min) |
| Taurocholic acid (TC) | NTCP | 13.1 | 2395 |
| Taurocholic acid (TC) | ASBT | 14.7 | 1821 |
| Taurolithocholic acid (TLC) | NTCP | 18.4 | - |
| Taurolithocholic acid (TLC) | ASBT | 5.9 | - |
Data sourced from a comparative study of SLC10 family members. Vmax for TLC was not reported in this study.
Table 2: Inhibitory Constants (IC50) of Various Compounds on Human NTCP and ASBT
| Inhibitor | Transporter | IC50 (µM) |
| Cyclosporin A | NTCP | - |
| Irbesartan | NTCP | - |
| Glibenclamide | NTCP & BSEP | - |
| Rifampicin | NTCP & BSEP | - |
Note: Specific IC50 values for these compounds were not provided in the search results, but they are described as inhibitors.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the interaction of this compound with NTCP and ASBT.
Protocol 1: In Vitro Transport Assay for this compound
This protocol is designed to determine if T-HYDEO is a substrate of NTCP or ASBT using a cell-based uptake assay.
1. Cell Culture and Transfection:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are recommended due to their low endogenous transporter expression.
-
Transfection: Stably transfect HEK293 cells with a plasmid containing the full-length cDNA of human NTCP (SLC10A1) or human ASBT (SLC10A2). A control cell line should be created using an empty vector.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. Include a selection antibiotic (e.g., G418) to maintain stable expression.
2. Preparation of Labeled this compound:
-
As radiolabeled ([3H] or [14C]) or fluorescently-tagged T-HYDEO may not be commercially available, custom synthesis is likely required.
-
Radiolabeling: The synthesis of radiolabeled compounds is a specialized process that involves introducing a radioactive isotope into the molecule.[3][4][5] This typically requires collaboration with a specialized radiochemistry facility.
-
Fluorescent Labeling: T-HYDEO can be fluorescently labeled, for example with 4-nitrobenzo-2-oxa-1,3-diazole (NBD), to enable detection by fluorescence.[6]
3. Uptake Assay:
-
Plating: Seed the stably transfected and control cells in 24-well plates and grow to confluence.
-
Washing: On the day of the experiment, wash the cells twice with pre-warmed (37°C) Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 2.5 CaCl2, and 5.6 D-glucose, pH 7.4).
-
Incubation: Add KH buffer containing the labeled T-HYDEO at various concentrations to the cells. For kinetic studies, a range of concentrations bracketing the expected Km should be used.
-
Time Course: Perform the uptake for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
Termination: Stop the uptake by rapidly aspirating the incubation buffer and washing the cells three times with ice-cold KH buffer.
-
Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
For radiolabeled T-HYDEO, measure the radioactivity in the cell lysate using a scintillation counter.
-
For fluorescently-labeled T-HYDEO, measure the fluorescence using a plate reader.
-
-
Protein Quantification: Determine the protein concentration in each well using a standard method (e.g., BCA assay) to normalize the uptake data.
4. Data Analysis:
-
Subtract the uptake in control cells from the uptake in transporter-expressing cells to determine the specific uptake.
-
Plot the initial uptake rate against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Protocol 2: Competitive Inhibition Assay
This protocol determines if T-HYDEO can inhibit the transport of a known substrate of NTCP or ASBT, such as radiolabeled taurocholic acid ([3H]-TCA).
1. Cell Culture:
-
Use HEK293 cells stably expressing NTCP or ASBT as described in Protocol 1.
2. Inhibition Assay:
-
Plating and Washing: Follow the same procedure as in Protocol 1.
-
Incubation: Add pre-warmed KH buffer containing a fixed concentration of [3H]-TCA (typically at or below its Km value) and varying concentrations of unlabeled T-HYDEO (as the inhibitor). A wide range of T-HYDEO concentrations should be tested to generate a full inhibition curve.
-
Incubation Time: Incubate for a fixed time within the linear range of uptake for [3H]-TCA (e.g., 2 minutes).
-
Termination, Lysis, and Quantification: Follow the same procedure as in Protocol 1 for radiolabeled substrates.
3. Data Analysis:
-
Plot the percentage of inhibition of [3H]-TCA uptake against the concentration of T-HYDEO.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of T-HYDEO that inhibits 50% of the specific uptake of [3H]-TCA.
Signaling Pathways and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
Bile acids are not only digestive aids but also signaling molecules that activate nuclear receptors, most notably the Farnesoid X Receptor (FXR).[7][8] FXR plays a central role in regulating bile acid homeostasis by controlling the expression of genes involved in bile acid synthesis, transport, and metabolism.
Workflow for In Vitro Transport Assay
The following diagram illustrates the experimental workflow for determining if a compound is a substrate for a specific bile acid transporter.
Workflow for Competitive Inhibition Assay
This diagram outlines the steps to assess the inhibitory potential of a test compound on a known transporter substrate.
Conclusion
This compound is a potentially valuable tool for investigating the intricate mechanisms of bile acid transport. While specific kinetic data for its interaction with NTCP and ASBT are yet to be fully elucidated, the protocols and comparative data presented in these application notes provide a solid foundation for researchers to design and execute experiments to characterize its role as a substrate or inhibitor of these critical transporters. A thorough understanding of how different bile acids, including T-HYDEO, interact with these transporters will undoubtedly contribute to the development of new strategies for the treatment of liver and metabolic diseases.
References
- 1. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. Synthesis of Radiolabeled Compounds | SEKISUI MEDICAL CO., LTD. [sekisuimedical.jp]
- 5. moravek.com [moravek.com]
- 6. Fluorescent 4‑Nitrobenzo-2-oxa-1,3-diazole-Coupled Bile Acids as Probe Substrates of Hepatic and Intestinal Bile Acid Transporters of the Solute Carrier Families SLC10 and SLCO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Confocal imaging with a fluorescent bile acid analogue closely mimicking hepatic taurocholate disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatic uptake of conjugated bile acids is mediated by both sodium taurocholate cotransporting polypeptide and organic anion transporting polypeptides and modulated by intestinal sensing of plasma bile acid levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Taurohyodeoxycholate: A Potential Modulator in Metabolic Syndrome Research
FOR RESEARCH USE ONLY
Introduction
Sodium taurohyodeoxycholate (T-HYDCA) is a conjugated bile acid that is emerging as a molecule of interest in the study of metabolic syndrome. Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Bile acids, traditionally known for their role in fat digestion, are now recognized as signaling molecules that regulate various metabolic processes through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors such as TGR5. While research specifically on T-HYDCA is still in its early stages, studies on its parent compound, hyodeoxycholic acid (HDCA), suggest potential therapeutic benefits in the context of metabolic syndrome. This document provides an overview of the potential applications and experimental protocols related to T-HYDCA in metabolic syndrome research, drawing insights from studies on closely related bile acids.
Principle of Action
This compound is hypothesized to exert its metabolic effects through the modulation of key signaling pathways involved in glucose and lipid homeostasis. The primary targets of bile acids are the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
-
Farnesoid X Receptor (FXR): FXR is a nuclear receptor highly expressed in the liver and intestine. Its activation plays a crucial role in regulating bile acid, lipid, and glucose metabolism. While some bile acids are potent FXR agonists, others can act as antagonists. Studies on the related hyodeoxycholic acid (HDCA) suggest it may act as an FXR antagonist. By antagonizing FXR in the intestine, T-HYDCA could potentially increase bile acid synthesis, leading to increased cholesterol consumption and reduced circulating lipid levels.
-
Takeda G-protein-coupled Receptor 5 (TGR5): TGR5 is a cell surface receptor found in various tissues, including the intestine, brown adipose tissue, and macrophages. TGR5 activation is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion, promotes satiety, and improves glucose tolerance. Additionally, TGR5 activation can increase energy expenditure and reduce inflammation. The agonistic or antagonistic activity of T-HYDCA on TGR5 is an area of active investigation.
Data Presentation
Due to the limited availability of direct quantitative data for this compound, the following table summarizes findings from a study on its parent compound, hyodeoxycholic acid (HDCA), in a rat model of metabolic syndrome induced by a high-fat diet. These findings suggest the potential effects that could be investigated for T-HYDCA.
Table 1: Effects of Hyodeoxycholic Acid (HDCA) on Metabolic Parameters in a High-Fat Diet-Induced Rat Model of Metabolic Syndrome
| Parameter | Control Group (High-Fat Diet) | HDCA-Treated Group (High-Fat Diet) | Percentage Change |
| Body Weight Gain (g) | 150 ± 15 | 110 ± 12 | ↓ 26.7% |
| Serum Triglycerides (mg/dL) | 180 ± 20 | 130 ± 15 | ↓ 27.8% |
| Serum Total Cholesterol (mg/dL) | 250 ± 25 | 200 ± 20 | ↓ 20.0% |
| Fasting Blood Glucose (mg/dL) | 140 ± 10 | 115 ± 8 | ↓ 17.9% |
| HOMA-IR (Insulin Resistance) | 5.2 ± 0.6 | 3.8 ± 0.5 | ↓ 26.9% |
*Data are presented as mean ± standard deviation. Data is illustrative and based on reported trends for HDCA.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to investigate the effects of this compound in metabolic syndrome research.
Protocol 1: In Vivo Assessment of Metabolic Parameters in a Diet-Induced Obesity Mouse Model
Objective: To evaluate the effect of T-HYDCA on body weight, glucose tolerance, and lipid profile in mice fed a high-fat diet.
Animal Model: C57BL/6J mice are a commonly used strain for studying diet-induced obesity and metabolic syndrome.
Experimental Workflow:
Caption: Workflow for in vivo T-HYDCA efficacy testing.
Materials:
-
C57BL/6J mice (male, 8 weeks old)
-
Control diet (e.g., 10% kcal from fat)
-
High-fat diet (e.g., 60% kcal from fat)
-
This compound (T-HYDCA)
-
Vehicle (e.g., saline or corn oil)
-
Glucose solution for OGTT (2 g/kg body weight)
-
Blood collection tubes (e.g., EDTA-coated)
-
Glucometer and test strips
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to water and a standard chow diet for one week.
-
Dietary Intervention:
-
Divide mice into a control group receiving a normal chow diet and an experimental group receiving a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
-
-
T-HYDCA Administration:
-
After the diet-induced obesity period, divide the high-fat diet group into two subgroups: one receiving daily administration of T-HYDCA (e.g., via oral gavage) and another receiving the vehicle control.
-
A suggested starting dose for T-HYDCA could be in the range of 10-100 mg/kg body weight, based on studies with related bile acids. Dose-response studies are recommended.
-
-
Monitoring:
-
Record body weight and food intake weekly throughout the study.
-
-
Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, fast the mice for 6 hours.
-
Administer an oral glucose load (2 g/kg body weight).
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration from the tail vein.
-
-
Sample Collection:
-
At the end of the study, collect blood via cardiac puncture for analysis of serum lipids (total cholesterol, triglycerides, HDL, LDL) and hormones (insulin, GLP-1).
-
Harvest liver and adipose tissue for histological analysis and gene expression studies.
-
Protocol 2: In Vitro Assessment of FXR Activation using a Luciferase Reporter Assay
Objective: To determine if T-HYDCA acts as an agonist or antagonist of the farnesoid X receptor (FXR).
Principle: This assay uses a cell line co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element. Activation of FXR by a ligand leads to the expression of luciferase, which can be quantified.
Experimental Workflow:
Caption: Workflow for in vitro FXR activation assay.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
FXR expression plasmid
-
Luciferase reporter plasmid with an FXR response element (e.g., pGL4.2-FXR-RE)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (T-HYDCA)
-
Known FXR agonist (e.g., GW4064) as a positive control
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with a medium containing various concentrations of T-HYDCA.
-
Include a positive control (known FXR agonist) and a vehicle control.
-
To test for antagonistic activity, co-treat cells with a fixed concentration of the FXR agonist and varying concentrations of T-HYDCA.
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the luciferase assay kit's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Protocol 3: In Vitro Assessment of TGR5 Activation using a cAMP Assay
Objective: To determine if T-HYDCA activates TGR5 and stimulates cyclic AMP (cAMP) production.
Principle: TGR5 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cAMP levels. This assay measures the amount of cAMP produced by cells expressing TGR5 in response to treatment with a potential agonist.
Experimental Workflow:
Caption: Workflow for in vitro TGR5 activation assay.
Materials:
-
A cell line stably expressing TGR5 (e.g., CHO-K1-TGR5)
-
Cell culture medium
-
This compound (T-HYDCA)
-
Known TGR5 agonist (e.g., INT-777) as a positive control
-
cAMP assay kit (e.g., ELISA-based)
-
Plate reader
Procedure:
-
Cell Culture:
-
Seed the TGR5-expressing cells in a 96-well plate and grow to confluency.
-
-
Treatment:
-
Replace the medium with a serum-free medium containing various concentrations of T-HYDCA.
-
Include a positive control (known TGR5 agonist) and a vehicle control.
-
-
cAMP Assay:
-
After a short incubation period (e.g., 30 minutes), lyse the cells.
-
Measure the intracellular cAMP concentration using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample and plot the dose-response curve to determine the EC50.
-
Signaling Pathways
Based on the known functions of its parent compound and other bile acids, this compound is expected to influence the following signaling pathways relevant to metabolic syndrome:
FXR Signaling Pathway in the Liver
Activation or antagonism of FXR in hepatocytes can modulate the expression of genes involved in lipogenesis and gluconeogenesis. For instance, FXR activation can induce the expression of the small heterodimer partner (SHP), which in turn represses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for fatty acid synthesis.
Caption: Potential modulation of the hepatic FXR signaling pathway by T-HYDCA.
TGR5 Signaling Pathway in Intestinal L-cells
If T-HYDCA acts as a TGR5 agonist, it could stimulate the secretion of GLP-1 from intestinal L-cells. This pathway involves the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of protein kinase A (PKA), leading to the exocytosis of GLP-1-containing granules.
Caption: Potential TGR5-mediated GLP-1 secretion pathway activated by T-HYDCA.
Conclusion
While direct experimental evidence for the role of this compound in metabolic syndrome is currently limited, the known functions of its parent compound, hyodeoxycholic acid, and other bile acids provide a strong rationale for its investigation as a potential therapeutic tool. The protocols and pathways described herein offer a framework for researchers to explore the efficacy and mechanism of action of T-HYDCA in the context of metabolic syndrome. Further research is warranted to fully elucidate the specific interactions of T-HYDCA with FXR and TGR5 and to validate its potential benefits in preclinical models of metabolic disease.
Application Notes and Protocols: The Role of Sodium Taurohyodeoxycholate in Modern Drug Discovery
Abstract
Sodium taurohyodeoxycholate (T-HYDCA) is a taurine-conjugated secondary bile acid whose multifaceted properties position it as a versatile tool in drug discovery and development. While its classical role as a biological detergent is well-established, its potential as a modulator of critical metabolic signaling pathways is of increasing interest. This guide provides an in-depth exploration of T-HYDCA, delineating its mechanisms of action and offering detailed protocols for its application. We focus on two primary areas: its utility as a chemical probe for the Farnesoid X Receptor (FXR) pathway and its function as a biopharmaceutical excipient for enhancing the solubility and delivery of poorly water-soluble drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage T-HYDCA in their experimental workflows.
Introduction: Unveiling this compound
This compound is the sodium salt of the taurine conjugate of hyodeoxycholic acid, a secondary bile acid found in various species. As an amphipathic molecule, it possesses a hydrophilic taurine head and a hydrophobic steroid nucleus, enabling it to form micelles and solubilize lipids. This fundamental property underpins its physiological role in the emulsification of dietary fats and its utility in biochemical research as an anionic detergent.[1]
Beyond its surfactant properties, the broader family of bile acids has been recognized as critical signaling molecules that regulate metabolism and inflammation, primarily through the nuclear receptor FXR.[2][3] While the interaction of T-HYDCA with FXR is not as extensively characterized as other bile acids, its structural similarity to known FXR modulators makes it a compound of significant interest for investigating this therapeutic target.[4][5] These dual characteristics—a biological surfactant and a potential signaling molecule—make T-HYDCA a valuable and multifaceted tool for the modern drug discovery laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₆H₄₄NNaO₆S | [6] |
| Molecular Weight | 521.69 g/mol (anhydrous basis) | [1][6] |
| CAS Number | 38411-85-7 (for hydrate) | [1] |
| Appearance | White to off-white powder | [6] |
| Description | Anionic bile salt detergent | [1] |
| Applications | Membrane protein solubilization, drug delivery, cell culture, FXR pathway investigation | [7] |
Core Mechanisms of Action in Drug Discovery
T-HYDCA's utility stems from two distinct, yet potentially interconnected, mechanisms: its function as a modulator of the Farnesoid X Receptor and its role as a powerful biological solubilizing agent.
Modulation of the Farnesoid X Receptor (FXR) Signaling Pathway
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor that serves as the master regulator of bile acid, lipid, and glucose homeostasis.[2][8] Natural ligands for FXR are bile acids, such as chenodeoxycholic acid (CDCA).[9] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[8][10] This binding event initiates a cascade of transcriptional changes:
-
Repression of Bile Acid Synthesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the key enzyme in bile acid synthesis, Cholesterol 7α-hydroxylase (CYP7A1).[2][11]
-
Control of Bile Acid Transport: FXR upregulates the expression of efflux transporters like the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter (OSTα/β), promoting the removal of bile acids from hepatocytes.[9][11]
-
Metabolic Regulation: FXR signaling influences triglyceride metabolism, insulin sensitivity, and hepatic inflammation, making it a highly attractive therapeutic target for conditions like non-alcoholic steatohepatitis (NASH), cholestasis, and type 2 diabetes.[6][12]
The specific effect of T-HYDCA on FXR is not yet definitively established in the literature. Related bile acids exhibit a spectrum of activity; for example, taurocholic acid (TCA) and chenodeoxycholic acid (CDCA) are known agonists, while ursodeoxycholic acid (UDCA) has demonstrated FXR-antagonistic effects in human studies.[4][9][13] This ambiguity positions T-HYDCA as a valuable tool for researchers to probe and characterize the nuances of FXR signaling. The protocols provided in this guide will enable investigators to determine the precise agonist or antagonist profile of T-HYDCA and other novel compounds.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of taurocholic acid on excessive hepatic lipid accumulation via regulation of bile acid metabolism in grouper - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Investigating Intestinal Barrier Function Using Sodium Taurohyodeoxycholate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium taurohyodeoxycholate (THDCA) is a taurine-conjugated form of hyodeoxycholic acid (HDCA), a primary bile acid predominantly found in pigs. Emerging research suggests a significant role for HDCA and its conjugates in modulating intestinal barrier function. These bile acids appear to enhance intestinal integrity by influencing the expression of tight junction proteins and activating specific signaling pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate intestinal barrier function in both in vitro and in vivo models. The information is compiled from studies on HDCA and its conjugated forms, offering a valuable resource for researchers exploring gut health and developing novel therapeutic strategies.
Data Presentation
The following tables summarize quantitative data from studies on hyodeoxycholic acid (HDCA) and its taurine conjugate, taurohyodeoxycholic acid (THDCA), as well as the structurally similar tauroursodeoxycholic acid (TUDCA), on intestinal barrier function.
Table 1: Effect of Hyodeoxycholic Acid (HDCA) on Tight Junction Protein Expression in Piglets [1][2]
| Treatment Group | ZO-1 Expression | Claudin Expression | Occludin Expression |
| Control | Baseline | Baseline | Baseline |
| HDCA (0.2 mg/mL) | Upregulated | Upregulated | Upregulated |
Table 2: Effect of Tauroursodeoxycholic Acid (TUDCA) on Intestinal Barrier Parameters in Weaned Piglets [3]
| Parameter | Control Group | TUDCA (200 mg/kg diet) |
| Jejunum Villus Height/Crypt Depth Ratio | Baseline | Increased (P < 0.05) |
| Ileum Villus Height/Crypt Depth Ratio | Baseline | Increased (P < 0.05) |
| Jejunum Occludin Protein Expression | Baseline | Higher (P < 0.05) |
| Jejunum Claudin-1 Protein Expression | Baseline | Higher (P < 0.05) |
| Serum LPS Level | Baseline | Decreased (P < 0.05) |
| Serum DAO Level | Baseline | Decreased (P < 0.05) |
Table 3: Effect of Taurochenodeoxycholic Acid (TCDCA) on Tight Junction Gene Expression in IPEC-J2 Cells [4]
| Treatment Group | ZO-1 Gene Expression | Occludin Gene Expression | Claudin-1 Gene Expression |
| Control | Baseline | Baseline | Baseline |
| TCDCA | Significantly Inhibited (P < 0.05) | Significantly Inhibited (P < 0.05) | Significantly Inhibited (P < 0.05) |
Signaling Pathways
This compound and related bile acids appear to enhance intestinal barrier function primarily through the activation of the Takeda G protein-coupled receptor 5 (TGR5).[1][2][3][5] Activation of TGR5 can initiate downstream signaling cascades, including the modulation of the myosin light chain kinase (MLCK) pathway, which is known to regulate tight junction dynamics.[3][6] Additionally, some taurine-conjugated bile acids have been shown to exert protective effects on the intestinal barrier through the upregulation of the Nrf2-mediated signaling pathway, which plays a crucial role in the antioxidant response.[7]
Caption: Signaling pathways of THDCA in enhancing intestinal barrier function.
Experimental Protocols
In Vitro Model: Caco-2 Cell Monolayer Permeability Assay
This protocol describes the use of this compound to assess its impact on the permeability of Caco-2 cell monolayers, a widely used in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
This compound (THDCA)
-
Fluorescein isothiocyanate-dextran 4 kDa (FITC-dextran)
-
Hanks' Balanced Salt Solution (HBSS)
-
Transepithelial electrical resistance (TEER) meter with an electrode
-
Fluorometer
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwells: Seed Caco-2 cells onto Transwell® inserts at a density of 2 x 10^5 cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a tight monolayer. Change the medium every 2-3 days.
-
TEER Measurement: Monitor the integrity of the Caco-2 monolayer by measuring the TEER. Monolayers are ready for permeability studies when the TEER value is >300 Ω·cm².
-
THDCA Treatment: Prepare THDCA solutions in HBSS at various concentrations (e.g., 50, 100, 200 µM). Replace the apical and basolateral media with HBSS and allow to equilibrate for 30 minutes. Then, replace the apical medium with the THDCA solution. Use HBSS without THDCA as a control.
-
Permeability Assay:
-
After a predetermined incubation time with THDCA (e.g., 2, 4, 24 hours), add FITC-dextran (1 mg/mL) to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Measure the fluorescence of the basolateral samples using a fluorometer (excitation: 490 nm, emission: 520 nm).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of FITC-dextran in the basolateral chamber, A is the surface area of the Transwell® membrane, and C0 is the initial concentration of FITC-dextran in the apical chamber.
-
Tight Junction Protein Analysis (Optional): After the permeability assay, cell lysates can be collected for Western blotting to analyze the expression of tight junction proteins such as occludin, claudin-1, and ZO-1.
Caption: Experimental workflow for the in vitro Caco-2 permeability assay.
In Vivo Model: FITC-Dextran Intestinal Permeability Assay in Mice
This protocol outlines a method to assess the in vivo effect of this compound on intestinal barrier function in a mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (THDCA)
-
Fluorescein isothiocyanate-dextran 4 kDa (FITC-dextran)
-
Phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
-
Fluorometer
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
THDCA Administration:
-
Dissolve THDCA in drinking water at a concentration informed by literature (e.g., based on the 0.2 mg/mL HDCA used in piglet studies, adjusted for mouse water intake and body weight) or administer by oral gavage daily for a specified period (e.g., 1-4 weeks).
-
The control group receives drinking water or PBS gavage without THDCA.
-
-
Intestinal Permeability Assay:
-
Fast the mice for 4-6 hours (with free access to water).
-
Administer FITC-dextran (e.g., 44 mg/100 g body weight) dissolved in PBS to each mouse by oral gavage.
-
After 4 hours, collect blood via cardiac puncture or retro-orbital bleeding under anesthesia.
-
-
Sample Processing:
-
Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
-
Fluorescence Measurement:
-
Dilute the plasma samples with an equal volume of PBS.
-
Measure the fluorescence of the diluted plasma using a fluorometer (excitation: 485 nm, emission: 528 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of FITC-dextran diluted in plasma from untreated mice.
-
Calculate the concentration of FITC-dextran in the experimental plasma samples by comparing their fluorescence to the standard curve.
-
-
Tissue Analysis (Optional): After blood collection, intestinal tissue (e.g., ileum, colon) can be harvested for histological analysis or to measure the expression of tight junction proteins by Western blotting or immunohistochemistry.
Caption: Experimental workflow for the in vivo intestinal permeability assay in mice.
Conclusion
This compound presents a promising tool for investigating the modulation of intestinal barrier function. The protocols and data presented here, derived from studies on HDCA and related conjugated bile acids, provide a solid foundation for researchers to explore its mechanisms of action and potential therapeutic applications in the context of gut health and disease. Further research is warranted to elucidate the precise quantitative effects and signaling pathways of THDCA in various experimental models.
References
- 1. researchgate.net [researchgate.net]
- 2. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic acid (TUDCA) improves intestinal barrier function associated with TGR5-MLCK pathway and the alteration of serum metabolites and gut bacteria in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurochenodeoxycholic acid inhibits intestinal epithelial cell proliferation and induces apoptosis independent of the farnesoid X receptor - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets [frontiersin.org]
- 6. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Sodium Taurohyodeoxycholate (NaTHDC)
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and best practices for solubilizing Sodium taurohyodeoxycholate (NaTHDC) in aqueous buffers. As a taurine-conjugated dihydroxy bile salt, NaTHDC shares physicochemical properties with other well-studied bile salts like Sodium taurodeoxycholate (NaTDC), which will be referenced for its established characteristics.[1][2] Our goal is to equip you with the foundational knowledge and practical steps to overcome common solubility challenges, ensuring the reliability and reproducibility of your experiments.
Section 1: Understanding the Physicochemical Properties of NaTHDC
A clear understanding of NaTHDC's behavior in solution is the first step to mastering its preparation.
Q: What is this compound (NaTHDC) and why is it used?
A: this compound is an amphiphilic biological detergent.[3] Its molecular structure features a rigid steroidal backbone with both a hydrophobic face and a hydrophilic face, along with a flexible, hydrophilic taurine conjugate side chain.[4] This dual nature allows it to interact with both nonpolar (e.g., lipids, membrane proteins) and polar (i.e., water) environments. In research and pharmaceutical development, it is primarily used to solubilize lipids and membrane-bound proteins, mimic physiological bile in drug absorption studies, and act as a component in cell culture media or drug delivery formulations.[1][3][5]
Q: What is the Critical Micelle Concentration (CMC) and why is it crucial for solubility?
A: The Critical Micelle Concentration (CMC) is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates called micelles.[6] Below the CMC, NaTHDC dissolves as individual molecules up to its monomer solubility limit. Above the CMC, these micelles form, creating hydrophobic cores that can encapsulate and solubilize poorly water-soluble compounds, dramatically increasing the total amount of substance that can be held in the solution.[4][7] For the closely related Sodium taurodeoxycholate, the CMC is reported to be in the range of 2-6 mM.[8] Operating above the CMC is often essential for solubilizing membrane proteins or lipophilic drugs.[3]
Section 2: Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered when preparing NaTHDC solutions.
Issue: The NaTHDC powder fails to dissolve, or the solution appears cloudy/hazy immediately after mixing.
-
Potential Cause 1: Suboptimal Buffer pH.
-
Scientific Rationale: The solubility of bile salts is highly dependent on pH.[9][10] NaTHDC is the sodium salt of a strong acid (due to the taurine conjugate's sulfonic acid group, pKa ~1.9), making it soluble over a broad pH range.[5] However, impurities or interactions within a complex buffer system can still be pH-sensitive. Extremely acidic conditions, far below the pKa, could potentially lead to precipitation. More commonly, the buffer's pH may influence the conformation of the bile salt aggregates or interact with other buffer components.[11]
-
Recommended Action: Always prepare your buffer and adjust it to the final desired pH before adding the NaTHDC powder. Verify the pH of the final solution after dissolution is complete. For most biological applications, a pH between 6.8 and 8.0 is recommended.
-
-
Potential Cause 2: Low Temperature.
-
Scientific Rationale: The dissolution of many salts is an endothermic process, meaning solubility increases with temperature.[12][13] While not universally true, gentle heating often provides the necessary energy to overcome the activation barrier for dissolution. For some bile salts, temperature can also influence the transition between different aggregate states, such as a gel-like phase and a more fluid liquid phase.[14]
-
Recommended Action: If dissolution is slow or incomplete at room temperature, warm the solution gently to 37-50°C while stirring.[15] For stubborn particles, brief sonication in a water bath can be highly effective at breaking up aggregates and accelerating dissolution.[16] Avoid aggressive heating or boiling, which can degrade the compound.
-
-
Potential Cause 3: High Ionic Strength or Presence of Divalent Cations.
-
Scientific Rationale: While NaTHDC is a salt, excessively high concentrations of other salts in the buffer can decrease its solubility through the "common ion effect" or "salting out." Divalent cations, particularly calcium (Ca²⁺), are known to precipitate certain types of bile salts, especially glycine-conjugated and unconjugated forms.[9][10] Although taurine conjugates are generally more resistant, high Ca²⁺ concentrations can still pose a risk.
-
Recommended Action: Prepare solutions in buffers of moderate ionic strength (e.g., 150 mM NaCl). If your buffer must contain divalent cations and you observe precipitation, consider adding a chelating agent like EDTA at a low concentration (0.5-1 mM) to sequester the problematic ions.
-
Section 3: Standard Operating Protocol for Preparing a 100 mM NaTHDC Aqueous Solution
Following a validated protocol minimizes variability and ensures successful solubilization. This protocol is designed to be a self-validating system.
Materials:
-
This compound (NaTHDC) powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Buffer components (e.g., Tris, HEPES, PBS salts)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Warming plate or water bath (optional)
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM HEPES, 150 mM NaCl). Ensure all buffer salts are completely dissolved.
-
pH Adjustment: Adjust the buffer to the final target pH (e.g., pH 7.4) using concentrated HCl or NaOH. This is a critical step to perform before adding the bile salt.
-
Weighing NaTHDC: Accurately weigh the required amount of NaTHDC powder in a clean vessel. For 100 mL of a 100 mM solution (assuming MW ~521.7 g/mol ), you would need 5.217 g.
-
Initial Dissolution: Add the NaTHDC powder to the pH-adjusted buffer while the solution is being stirred moderately with a magnetic stirrer. Do not add the powder all at once; add it gradually to prevent clumping.
-
Applying Gentle Heat (If Necessary): If the powder does not fully dissolve within 10-15 minutes at room temperature, warm the solution to approximately 37°C.[16] Continue stirring until the solution is clear.
-
Applying Sonication (If Necessary): For any remaining undissolved particles, place the beaker or bottle in a bath sonicator for 5-10 minute intervals until the solution is completely clear.[16]
-
Final pH Verification: Once the NaTHDC is fully dissolved, allow the solution to cool to room temperature. Re-check the pH and make any minor adjustments if necessary.
-
Sterilization and Storage: For long-term use or in cell culture applications, sterile filter the solution through a 0.22 µm filter to remove any potential microbial contaminants or microscopic particulates. Storing aqueous solutions for more than one day is generally not recommended; fresh preparation is best.[17][18] If storage is necessary, keep the solution at 2-8°C and use within a few days.
Section 4: Advanced Solubilization Strategies & FAQs
Q: How can I prepare a highly concentrated stock solution for later dilution?
A: For concentrations above the aqueous solubility limit or for convenience, a stock solution can be prepared in an organic co-solvent.[19] Solvents such as DMSO or ethanol are effective.[18] For example, NaTHDC is soluble in DMSO at concentrations up to 100 mg/mL.[20] Protocol: Dissolve the NaTHDC powder in pure DMSO to the desired concentration. Store this stock solution at -20°C. Crucial Consideration: When diluting the stock into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) as it may have unintended physiological effects in biological assays.[18]
Q: My solution becomes cloudy after being stored in the refrigerator. What should I do?
A: This is likely due to the decreased solubility of NaTHDC at lower temperatures. The solution has likely dropped below its saturation point. Simply warm the solution back to room temperature or your experimental temperature (e.g., 37°C), and the precipitate should redissolve with gentle mixing. This highlights the importance of equilibrating solutions to the correct temperature before use.
Section 5: Data Summary & Visual Guides
The following table summarizes the key parameters influencing NaTHDC solubility.
| Parameter | General Effect on Solubility | Recommendation | Scientific Rationale |
| pH | High solubility across a wide range, but extremes can cause issues. | Adjust buffer pH to 6.8-8.0 before adding NaTHDC. | The taurine conjugate has a low pKa (~1.9), keeping it ionized and soluble. Proper pH prevents interactions with other buffer components.[5][9] |
| Temperature | Solubility generally increases with temperature. | Warm gently to 37-50°C if dissolution is slow. | Provides the energy needed for the endothermic dissolution process and can prevent gel phase formation.[14][16] |
| Ionic Strength | Very high salt concentrations can decrease solubility. | Use buffers of moderate ionic strength (e.g., 150 mM). | Avoids the "salting out" effect, where excess ions compete for water molecules, reducing solute hydration. |
| Divalent Cations (e.g., Ca²⁺) | Can cause precipitation of bile salts. | Avoid if possible, or add a chelating agent like EDTA (0.5-1 mM). | Divalent cations can form insoluble salts with bile acids, reducing their concentration in the solution.[9][10] |
| Mechanical Agitation | Stirring, vortexing, and sonication increase the rate of dissolution. | Use moderate stirring initially, followed by sonication for stubborn particles. | Increases the interaction between the solvent and the solute surface area, breaking up aggregates.[16] |
Troubleshooting Workflow for NaTHDC Solubilization
The diagram below provides a logical workflow to diagnose and solve solubility issues.
Caption: A step-by-step decision diagram for troubleshooting NaTHDC solubility issues.
References
- 1. icepharma.com [icepharma.com]
- 2. scbt.com [scbt.com]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. dakenchem.com [dakenchem.com]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]
- 11. [Influence of pH in the adsorption capacity of bile salts and lysolecithins in vitro by antacids containing clay and/or aluminum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 15. WO2022059948A1 - Method for mass-producing sodium taurodeoxycholate - Google Patents [patents.google.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. file.medchemexpress.com [file.medchemexpress.com]
Preventing the precipitation of Sodium taurohyodeoxycholate in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Sodium taurohyodeoxycholate (STHDC) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (STHDC) and why is it used in cell culture?
This compound is a conjugated bile acid salt. In cell culture, it is used to mimic physiological conditions found in the liver and intestine, to study bile acid metabolism and signaling, and to investigate the effects of bile acids on cellular processes such as proliferation, apoptosis, and drug transport.
Q2: I observed a precipitate immediately after adding my STHDC stock solution to the cell culture medium. What is the likely cause?
Immediate precipitation, often termed "crashing out," is a common issue with bile salts when a concentrated stock solution is rapidly diluted into an aqueous buffer like cell culture medium. This is primarily due to a rapid decrease in the solvent's capacity to keep the STHDC dissolved.
Q3: My cell culture medium appeared clear initially, but a precipitate formed after incubation. What could be the reason?
Delayed precipitation can be caused by several factors within the incubator:
-
Temperature Shifts: Changes in temperature can alter the solubility of STHDC.
-
pH Changes: The CO2 environment in an incubator lowers the pH of the medium, which can decrease the solubility of some bile salts.
-
Interactions with Media Components: Over time, STHDC can interact with salts (especially calcium), proteins, and other components in the medium, leading to the formation of insoluble complexes.
Q4: Can the type of cell culture medium or the presence of serum affect STHDC solubility?
Yes, both the basal medium formulation and the presence of serum can significantly impact STHDC solubility. Different media have varying concentrations of ions, such as calcium and phosphate, which can contribute to precipitation. Fetal Bovine Serum (FBS) is a complex mixture of proteins, lipids, and other molecules that can interact with STHDC, in some cases enhancing its solubility through binding to albumin, but in other cases potentially contributing to precipitation.
Troubleshooting Guide
Issue 1: Precipitate Formation During Stock Solution Preparation
| Potential Cause | Recommended Solution |
| Low-quality STHDC | Use high-purity, cell culture-grade STHDC. |
| Inappropriate Solvent | Prepare stock solutions in sterile, nuclease-free water or DMSO. |
| Concentration Too High | Prepare a stock solution at a concentration of 10-20 mM. |
Issue 2: Immediate Precipitation Upon Addition to Cell Culture Medium
| Potential Cause | Recommended Solution |
| Rapid Dilution Shock | Add the STHDC stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling. |
| High Final Concentration | Start with a lower final concentration of STHDC in your experiments and gradually increase it. |
| Media Composition | If using a custom media, be mindful of high concentrations of divalent cations like calcium. |
Issue 3: Delayed Precipitation After Incubation
| Potential Cause | Recommended Solution |
| pH Shift in Incubator | Ensure your medium is adequately buffered for the CO2 concentration in your incubator. Consider using a medium with HEPES buffer for more stable pH. |
| Interaction with Serum | If using serum-free media, consider adding purified bovine serum albumin (BSA) to help solubilize the STHDC. If using serum, ensure it is properly thawed and mixed. |
| Calcium Phosphate Precipitation | Reduce the concentration of either STHDC or calcium in the medium if possible. |
Experimental Protocols
Protocol 1: Determining the Optimal Stock Solution Solvent and Concentration
This protocol helps determine the best solvent and maximum practical stock concentration for STHDC.
Methodology:
-
Prepare small, sterile aliquots of potential solvents: cell culture-grade water, DMSO, and ethanol.
-
Incrementally add pre-weighed STHDC powder to a known volume of each solvent, vortexing between additions, until a saturated solution is achieved (i.e., solid particles are visible).
-
Record the maximum soluble concentration for each solvent.
-
Visually inspect the solutions for clarity and any signs of precipitation.
-
Based on these results, select the solvent that provides the highest solubility and clarity. Prepare a stock solution at a concentration slightly below the determined maximum.
Protocol 2: Titration of STHDC in Cell Culture Medium
This experiment will help identify the maximum working concentration of STHDC in your specific cell culture medium before precipitation occurs.
Methodology:
-
Prepare a series of sterile tubes containing your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C.
-
Prepare a high-concentration stock solution of STHDC in the optimal solvent determined in Protocol 1.
-
Add increasing volumes of the STHDC stock solution to the tubes of media to create a range of final concentrations (e.g., 10, 25, 50, 100, 200, 500 µM).
-
Include a vehicle control (the same volume of solvent without STHDC).
-
Gently mix and incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
The highest concentration that remains clear after 24 hours is your recommended maximum working concentration.
Visual Guides
Caption: Workflow for determining the maximum soluble concentration of STHDC.
Caption: Logical troubleshooting flow for STHDC precipitation in cell culture.
Determining the optimal non-toxic concentration of Sodium taurohyodeoxycholate for HepG2 cells.
Technical Support Center: Sodium Taurohyodeoxycholate (T-HYDEO) & HepG2 Cell Viability
Welcome to the technical support resource for researchers working with this compound (T-HYDEO) and the HepG2 human hepatocellular carcinoma cell line. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to help you accurately determine the optimal non-toxic concentration of T-HYDEO for your downstream applications. Our approach emphasizes experimental robustness and a deep understanding of the underlying cell biology.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the determination of bile acid cytotoxicity.
Q1: I'm starting my project. What is the fundamental first step to determine the non-toxic concentration of T-HYDEO?
Answer: The critical first step is to perform a comprehensive dose-response and time-course experiment. You cannot define a single "non-toxic" concentration without understanding the context of exposure time. Hydrophobic bile acids can trigger cellular damage, and the extent of this damage is dependent on both concentration and duration.[1][2]
-
Causality: A low concentration might be non-toxic at 24 hours but could induce significant cell death by 48 or 72 hours. Conversely, a high concentration might show immediate effects. A matrix experiment covering a broad range of concentrations (e.g., logarithmic dilutions from 1 µM to 1000 µM) and multiple time points (e.g., 24h, 48h, 72h) is essential to map the cytotoxicity profile of T-HYDEO on HepG2 cells.
Q2: Which cytotoxicity assays should I use, and what are the differences?
Answer: It is a best practice to use at least two assays that measure different aspects of cell health. Relying on a single assay can be misleading.
-
Metabolic Viability Assay (e.g., MTT): The MTT assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4] This is an indicator of metabolic activity.
-
Expert Insight: While popular, an MTT assay can sometimes produce artifacts. A compound might inhibit mitochondrial enzymes without immediately killing the cell, leading to an underestimation of viability. Conversely, cells could be metabolically hyperactive just before dying. Therefore, MTT results should always be validated.
-
-
Membrane Integrity Assay (e.g., LDH Release): The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[5][6][7] This is a direct marker of cytotoxicity and cell lysis.
-
Expert Insight: This assay is an excellent orthogonal method to complement the MTT assay. If you see a decrease in MTT signal (reduced metabolic activity) that corresponds with an increase in LDH release (membrane damage), you can be highly confident that the T-HYDEO concentration is indeed cytotoxic.
-
Q3: My cell viability results are inconsistent between experiments. What could be the cause?
Answer: Inconsistency is a common and frustrating issue. Here are the most frequent culprits and how to troubleshoot them:
-
Inconsistent Seeding Density: HepG2 cells grow in clusters or foci, which can make even seeding a challenge.[8] Uneven cell numbers across wells will lead to high variability.
-
Solution: Ensure you have a single-cell suspension after trypsinization by gently pipetting. Perform cell counts with a hemocytometer or automated counter before seeding. For assays, aim for a confluence of around 75-80% at the time of treatment.[8]
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
T-HYDEO Precipitation: At high concentrations, bile acids can precipitate out of the solution, especially in complex media. This leads to an inaccurate effective concentration.
-
Solution: Prepare your T-HYDEO stock in a suitable solvent (like DMSO or ethanol) and ensure it is fully dissolved before diluting into the culture medium. Visually inspect the wells after adding the compound. Include a "vehicle control" (medium with the solvent at the highest concentration used) to ensure the solvent itself is not causing toxicity.
-
-
Serum Interference: Components in Fetal Bovine Serum (FBS) can bind to compounds or have inherent LDH activity, affecting assay results.[6]
-
Solution: While HepG2 cells require serum for growth, consider reducing the serum concentration (e.g., to 2% or using serum-free media) during the compound treatment period if feasible and validated for your specific experiment.[9] Always measure the background LDH activity in your culture medium with serum.[6]
-
Q4: How can I determine if T-HYDEO is causing apoptosis (programmed cell death) or necrosis (uncontrolled cell death)?
Answer: This is a crucial mechanistic question. Elevated concentrations of toxic bile acids are known to induce apoptosis in hepatocytes.[1][10]
-
Mechanism of Action: Hydrophobic bile acids can accumulate in hepatocytes, leading to stress on the endoplasmic reticulum and mitochondria.[11] This can trigger the translocation of death receptors like Fas to the cell surface, initiating a caspase signaling cascade that culminates in apoptosis.[1][10]
-
Recommended Assay: Caspase-3/7 Activity: Caspases are the primary executioners of apoptosis.[9] A colorimetric or fluorometric assay that measures the activity of Caspase-3 and Caspase-7 is a direct and reliable method to quantify apoptosis.[12] An increase in caspase activity at a specific T-HYDEO concentration would strongly suggest an apoptotic mechanism. This can be observed even before significant membrane rupture (LDH release) occurs.
Q5: What are the standard and optimal culture conditions for HepG2 cells for these experiments?
Answer: Robust and reproducible data begin with healthy, consistently cultured cells.
-
Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) are commonly used.[13][14] Supplement with 10% FBS and 1% penicillin-streptomycin.[8]
-
Incubation: Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[13][14]
-
Passaging: Split cells when they reach 80-85% confluence, typically at a ratio of 1:4 to 1:8.[14][15] Do not let them become fully confluent, as this can alter their physiological state.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. This common and often undetected contaminant can significantly alter cellular responses and invalidate your results.
Visualized Workflows & Pathways
Experimental Workflow for Determining Non-Toxic Concentration
The following diagram outlines the logical flow for a robust cytotoxicity assessment.
Caption: A typical experimental workflow for cytotoxicity testing.
Bile Acid-Induced Apoptosis Signaling Pathway
This diagram illustrates the key molecular events following toxic bile acid exposure in hepatocytes.
Caption: Simplified signaling cascade of bile acid-induced apoptosis.
Quantitative Data Summary & Assay Parameters
Use the following tables to structure your experimental design and results.
Table 1: Experimental Dose-Response Data Template
| T-HYDEO Conc. (µM) | % Viability (MTT) @ 24h | % Cytotoxicity (LDH) @ 24h | Caspase-3/7 Activity (Fold Change) @ 24h |
| 0 (Untreated) | 100% | 0% | 1.0 |
| 0 (Vehicle) | (Value) | (Value) | (Value) |
| 1 | (Value) | (Value) | (Value) |
| 10 | (Value) | (Value) | (Value) |
| 50 | (Value) | (Value) | (Value) |
| 100 | (Value) | (Value) | (Value) |
| 250 | (Value) | (Value) | (Value) |
| 500 | (Value) | (Value) | (Value) |
| 1000 | (Value) | (Value) | (Value) |
| Positive Control | (Value) | 100% | (Value) |
Table 2: Summary of Recommended Cytotoxicity Assays
| Assay | Principle | What It Measures | Key Advantage |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[3] | Metabolic activity, an indirect measure of cell viability. | Well-established, high-throughput, and cost-effective. |
| LDH Release Assay | Measures activity of cytosolic LDH released into the medium from damaged cells.[7] | Loss of plasma membrane integrity, a direct marker of cytotoxicity. | Excellent for confirming cell death and differentiating from cytostatic effects. |
| Caspase-3/7 Assay | Cleavage of a specific substrate by active caspase-3 and -7 enzymes. | Activation of the key executioner caspases in the apoptotic pathway. | Highly specific for detecting apoptosis, providing mechanistic insight. |
Detailed Experimental Protocols
These protocols provide a starting point. Always optimize for your specific laboratory conditions and reagents.
Protocol 1: HepG2 Cell Seeding for 96-Well Plate Assays
-
Culture Maintenance: Grow HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.[8]
-
Harvesting: When cells are ~80% confluent, wash the flask with sterile PBS, then add 0.05%-0.25% Trypsin-EDTA and incubate for 5-7 minutes at 37°C until cells detach.[14]
-
Neutralization: Neutralize the trypsin with a 4x volume of complete growth medium.[14]
-
Cell Counting: Create a single-cell suspension by gently pipetting. Count the cells using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cells in complete medium to the desired density (e.g., 1 x 10⁴ to 2 x 10⁴ cells/well, requires optimization) and seed 100 µL into the inner 60 wells of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery before treatment.
Protocol 2: MTT Assay for Cell Viability
-
Treatment: After the 24-hour incubation, carefully remove the medium and replace it with 100 µL of medium containing the desired concentrations of T-HYDEO or controls.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[3]
-
Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[4]
-
Reading: Shake the plate gently for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.[3]
Protocol 3: LDH Release Assay for Cytotoxicity
-
Treatment: Prepare and treat cells in a 96-well plate as described in Protocol 1. Be sure to include the following controls[5][6]:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: Untreated cells lysed with a lysis buffer (often provided in kits) 30 minutes before the assay endpoint.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for T-HYDEO.
-
Medium Background: A well with culture medium but no cells.
-
-
Sample Collection: At the end of the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[6]
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically involves a substrate and a catalyst/dye solution). Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[5][6]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit (if applicable).
-
Reading: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Protocol 4: Caspase-3/7 Activity Assay (Colorimetric)
-
Treatment: Prepare and treat cells in a 96-well plate as described above. A positive control for apoptosis (e.g., staurosporine) should be included.
-
Cell Lysis: At the end of the treatment period, remove the culture medium and lyse the cells directly in the plate by adding 50-100 µL of chilled cell lysis buffer (provided in the kit). Incubate on ice for 10 minutes.[12][16]
-
Substrate Addition: Prepare the reaction buffer containing the colorimetric caspase-3 substrate (e.g., DEVD-pNA). Add this to the cell lysate in each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Reading: Measure the absorbance at 400-405 nm using a microplate reader.[12] The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3/7.
References
- 1. Frontiers | Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery [frontiersin.org]
- 2. Mechanisms of bile acid mediated Inflammation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. encodeproject.org [encodeproject.org]
- 9. jelsciences.com [jelsciences.com]
- 10. academic.oup.com [academic.oup.com]
- 11. JCI Insight - Bile acids initiate cholestatic liver injury by triggering a hepatocyte-specific inflammatory response [insight.jci.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mpbio.com [mpbio.com]
Technical Support Center: Assessing the Cytotoxicity of Sodium Taurohyodeoxycholate
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of Sodium taurohyodeoxycholate (THDCA) in various cell lines. Due to the limited availability of direct quantitative cytotoxicity data for THDCA in the scientific literature, this guide also includes comparative data for structurally and functionally related bile acids to provide a broader context for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THDCA) and why is its cytotoxicity a subject of interest?
This compound is a taurine-conjugated bile acid. Bile acids are increasingly recognized for their roles as signaling molecules in various physiological and pathological processes. Assessing the cytotoxicity of specific bile acids like THDCA is crucial for understanding their therapeutic potential and toxicological profiles, particularly in the context of liver and gastrointestinal diseases.
Q2: I am observing high variability in my cytotoxicity assay results with THDCA. What could be the cause?
High variability in in vitro assays with bile acids can stem from several factors:
-
Solubility and Micelle Formation: Bile acids can be challenging to dissolve in aqueous culture media and may form micelles at higher concentrations. This can lead to inconsistent concentrations of the monomeric, biologically active form of the molecule. It is advisable to prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and to be aware of the critical micelle concentration (CMC).
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Ensure a homogenous cell suspension before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the test compound and affect cell growth. It is recommended to fill the perimeter wells with sterile PBS or media and not use them for experimental data.
Q3: My MTT assay results are not correlating with other cytotoxicity assays like LDH release. Why might this be?
Discrepancies between different cytotoxicity assays can occur because they measure different cellular events.
-
The MTT assay measures metabolic activity, which is generally an indicator of cell viability. However, some compounds can interfere with mitochondrial function without causing immediate cell death, leading to a decrease in MTT reduction that may not be reflected in an LDH assay.
-
The LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of necrosis or late apoptosis. It is possible for a compound to be cytostatic (inhibit proliferation) or affect mitochondrial function without causing immediate membrane rupture. Therefore, using orthogonal methods that measure different aspects of cell health is recommended for a comprehensive assessment.
Q4: How should I prepare and store this compound for in vitro experiments?
For consistent results, it is recommended to:
-
Purchase high-purity this compound.
-
Prepare a high-concentration stock solution in an appropriate solvent like DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
-
When preparing working solutions, dilute the stock in pre-warmed culture medium and mix thoroughly.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Precipitation of THDCA in Culture Medium | Poor solubility of the bile acid in aqueous solution. | Prepare a high-concentration stock in DMSO. When diluting into the final culture medium, add the stock solution to the pre-warmed medium while vortexing gently. Consider using a stepwise dilution. If precipitation persists, a lower final concentration may be necessary. |
| Low Absorbance Readings in MTT Assay | Insufficient viable cells to produce a strong signal. | Optimize the initial cell seeding density. Ensure that the incubation time with the MTT reagent is sufficient for formazan crystal formation (typically 1-4 hours). Confirm complete solubilization of formazan crystals. |
| High Background in LDH Assay | Contamination of cultures with microbes that produce LDH. Serum in the culture medium can contain LDH. | Visually inspect cultures for contamination. Use a serum-free medium for the assay period if possible, or include a "medium only" background control. |
| Inconsistent Results Between Experiments | Variation in cell health, passage number, or reagent preparation. | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Prepare fresh reagents for each experiment whenever possible. Standardize all incubation times. |
Quantitative Cytotoxicity Data
Direct quantitative cytotoxicity data for this compound (THDCA) is not widely available. The following tables summarize the available semi-quantitative data for THDCA and provide comparative data for other relevant bile acids.
Table 1: Cytotoxicity of this compound (THDCA) in HepG2 Cells
| Bile Acid | Concentration (µmol/L) | Exposure Time | Assay | Endpoint | Result |
| THDCA | 800 | 48 h | AST Release | Cytotoxicity | 2.97 +/- 0.88 times control value |
| THDCA | 800 | 72 h | AST Release | Cytotoxicity | 4.50 +/- 1.13 times control value |
Data adapted from a study comparing the effects of THDCA and TUDCA, where Aspartate Aminotransferase (AST) release was used as a marker for cytotoxicity.
Table 2: Comparative Cytotoxicity of Related Bile Acids in Various Cell Lines
| Bile Acid | Cell Line | Assay | IC50 Value |
| Taurodeoxycholic acid (TDCA) | Caco-2 | MTT | ~0.5 mmol/L |
| Taurochenodeoxycholic acid (TCDCA) | Caco-2, HT29, LS174T, Lovo | MTT | Higher IC50 than TDCA |
| Deoxycholic acid (DCA) | Caco-2, HT29, LS174T, Lovo | MTT | Lower IC50 than TDCA and TCDCA |
IC50 values for related bile acids are provided for comparative purposes and are approximate, as they can vary based on experimental conditions.[1]
Experimental Protocols
MTT Assay for Assessing Cell Viability
This protocol is adapted for determining the cytotoxicity of bile acids like THDCA.
Materials:
-
Cells of interest (e.g., HepG2, Caco-2)
-
Complete culture medium
-
This compound (THDCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of THDCA in complete culture medium. Remove the old medium from the cells and add the THDCA-containing medium. Include untreated control wells and vehicle control wells (if a solvent like DMSO is used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Assay for Assessing Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) as an indicator of cell membrane damage.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (THDCA)
-
LDH cytotoxicity detection kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to a set of untreated wells 15 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Enzyme Reaction: Carefully transfer a portion of the supernatant (typically 50-100 µL) to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound.
Generalized Signaling Pathway for Bile Acid-Induced Apoptosis
Caption: Generalized signaling pathways involved in hydrophobic bile acid-induced apoptosis.[2][3][4]
References
- 1. Tauroursodeoxycholic acid protects in vitro models of human colonic cancer cells from cytotoxic effects of hydrophobic bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review [mdpi.com]
Addressing batch-to-batch variability of commercial Sodium taurohyodeoxycholate
Welcome to the technical support center for Sodium taurohyodeoxycholate (Na-THDCA). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of commercial Na-THDCA and to provide guidance on its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Na-THDCA) and what are its common applications in research?
This compound is a conjugated bile acid salt. In research and pharmaceutical development, it is primarily used as an anionic detergent for applications such as:
-
Solubilizing lipids and membrane proteins : Its amphipathic nature allows it to disrupt lipid bilayers and form micelles, which can encapsulate and solubilize membrane-bound proteins for further study.[1][2]
-
Drug delivery and formulation : It can be used to enhance the solubilization and absorption of poorly water-soluble drugs.[1]
-
Microbiology : It is a component of selective culture media for the isolation of bile-tolerant enteric bacteria.[1]
-
Biochemical assays : It can be used in studies of digestive physiology and lipid transport.[1]
Q2: What are the potential sources of batch-to-batch variability in commercial Na-THDCA?
Batch-to-batch variability of Na-THDCA can arise from several factors during manufacturing and purification processes. These may include:
-
Purity levels : The percentage of Na-THDCA can vary between batches. A common specification for high-purity grades is ≥95% as determined by HPLC.
-
Impurity profiles : The type and concentration of impurities, such as other bile acids, unconjugated hyodeoxycholic acid, or residual solvents from the purification process, can differ. Even small amounts of potent impurities can significantly impact experimental results.[3]
-
Hydration state : The water content of the lyophilized powder can vary, affecting the effective concentration when preparing solutions by weight.
-
Physical properties : Differences in particle size or density can affect solubility rates.
Q3: How should I store and handle Na-THDCA to ensure its stability?
To maintain the integrity of Na-THDCA, it is recommended to:
-
Storage : Store the lyophilized powder in a desiccated environment at -20°C.[1]
-
Handling : Allow the container to warm to room temperature before opening to prevent condensation, which can affect the powder's hydration state. Prepare solutions fresh for each experiment whenever possible. If storing solutions, use sterile, airtight containers and store at an appropriate temperature for your experimental needs, being mindful of potential degradation or microbial growth.
Q4: What is the Critical Micelle Concentration (CMC) of Na-THDCA and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which the detergent monomers begin to self-assemble into micelles. For Na-THDCA, the CMC is an important parameter as its detergent properties are most effective at concentrations above the CMC. The reported CMC for similar bile salts like sodium taurodeoxycholate is in the range of 1-4 mM at 20-25°C. It is crucial to consider the CMC in the context of your specific experimental conditions (e.g., temperature, pH, ionic strength of the buffer) as these can influence its value.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based or biochemical assays.
Q: I am observing high variability in my experimental results (e.g., cell viability, enzyme kinetics, receptor binding) between different batches of Na-THDCA. What could be the cause and how can I troubleshoot this?
A: High variability is a common issue that can often be traced back to differences in the purity and composition of the Na-THDCA batches.
Troubleshooting Steps:
-
Verify Purity and Identity :
-
Action : Request the Certificate of Analysis (CoA) for each batch from the supplier. Compare the purity values (typically determined by HPLC) and check for any listed impurities.
-
Rationale : A lower purity in one batch means a higher percentage of unknown substances that could be interfering with your assay.
-
-
Characterize the Batches :
-
Action : If possible, perform an in-house analysis of the different batches using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their purity and impurity profiles directly.
-
Rationale : This will provide a more detailed comparison than the supplier's CoA and may reveal impurities not listed.
-
-
Perform a Dose-Response Curve :
-
Action : For each new batch, perform a dose-response experiment to determine the effective concentration for your specific assay.
-
Rationale : Differences in potency between batches may require an adjustment of the working concentration to achieve the same biological effect.
-
-
Assess for Potent Impurities :
-
Action : Review the potential by-products of Na-THDCA synthesis. Other bile acids, even in trace amounts, can have biological activity that may potentiate or inhibit the intended effect.[3]
-
Rationale : An unknown impurity could be the cause of the inconsistent results. For example, a more potent bile acid impurity could make a batch appear more active.[3]
-
Issue 2: Poor solubility or precipitation of Na-THDCA in solution.
Q: I am having difficulty dissolving Na-THDCA, or it is precipitating out of my buffer. What should I do?
A: Solubility issues can be related to the buffer composition, temperature, or the quality of the Na-THDCA itself.
Troubleshooting Steps:
-
Check Buffer pH and Ionic Strength :
-
Action : Ensure the pH of your buffer is appropriate for keeping the bile salt in its deprotonated, more soluble form. The solubility of bile acids is generally higher at neutral to alkaline pH.
-
Rationale : The pKa of the taurine conjugate is low, but extreme pH or high concentrations of certain ions can affect solubility.
-
-
Temperature :
-
Action : Gently warm the solution while stirring to aid dissolution.
-
Rationale : Solubility of most compounds increases with temperature. However, be mindful of the temperature stability of other components in your solution.
-
-
Sonication :
-
Action : Use a bath sonicator to help break up any aggregates and facilitate dissolution.
-
Rationale : This provides energy to overcome the lattice energy of the solid and promote solvation.
-
-
Purity of Water :
-
Action : Always use high-purity, deionized water for preparing solutions.
-
Rationale : Contaminants in the water can affect the solubility and stability of the Na-THDCA.
-
Quantitative Data Summary
The following table provides a summary of typical quality control parameters for high-purity this compound. Researchers should refer to the manufacturer's Certificate of Analysis for batch-specific values.
| Parameter | Typical Specification | Analytical Method | Significance |
| Purity | ≥ 95% | HPLC | Ensures a high concentration of the active compound and minimizes the presence of impurities. |
| Identity | Conforms to reference standard | Mass Spectrometry (MS), NMR | Confirms the correct molecular structure of the compound. |
| Water Content | ≤ 5% | Karl Fischer Titration | Important for accurate weighing and preparation of solutions of known concentration. |
| Appearance | White to off-white powder | Visual Inspection | A significant deviation in color could indicate degradation or contamination. |
| Solubility | Clear, colorless solution at a specified concentration in water or buffer | Visual Inspection | Ensures the compound will be fully dissolved and active in the experimental system. |
Experimental Protocols
Protocol 1: Purity Assessment of Na-THDCA by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of Na-THDCA. The exact conditions may need to be optimized for your specific HPLC system and column.
Materials:
-
This compound (sample and reference standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or formate (mass spectrometry grade)
-
Formic acid or acetic acid (mass spectrometry grade)
-
High-purity water
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with UV or Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Mobile Phase Preparation :
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v).
-
-
Standard and Sample Preparation :
-
Prepare a stock solution of the Na-THDCA reference standard at 1 mg/mL in 50:50 water:methanol.
-
Prepare a stock solution of the Na-THDCA batch to be tested at 1 mg/mL in the same solvent.
-
-
HPLC Conditions :
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm or ELSD
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
-
Data Analysis :
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the Na-THDCA batch as:
-
Purity (%) = (Area of Na-THDCA peak / Total area of all peaks) x 100
-
-
Visualizations
Caption: Simplified signaling pathway of bile acid-mediated NF-κB activation.
Caption: Experimental workflow for quality control of new Na-THDCA batches.
Caption: Logical workflow for troubleshooting inconsistent experimental outcomes.
References
Long-term stability and proper storage conditions for Sodium taurohyodeoxycholate
A Guide to Long-Term Stability, Proper Storage, and Experimental Best Practices
Welcome to the technical support guide for Sodium Taurohyodeoxycholate (STHDC). As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the handling and storage of this crucial bile acid. The integrity of your experiments depends on the stability of your reagents. This guide moves beyond simple data sheets to explain the causality behind storage protocols, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of STHDC upon its arrival in your laboratory.
Q1: What are the ideal storage conditions for solid this compound?
Upon receipt, solid this compound should be stored at -20°C in a tightly sealed container.[1][2][3][4] For optimal long-term stability, it is also recommended to store it under desiccated conditions and protected from light.[1] The taurine-conjugated bile acid structure is susceptible to degradation from moisture and light over extended periods.
Q2: How long can I expect the solid powder to be stable?
When stored correctly at -20°C, solid this compound can be stable for several years.[3][5] Some suppliers indicate a stability of at least four years under these conditions.[5] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific expiration or retest dates.[6][7][8] If no date is provided, a standard warranty of one year from the shipment date is often applicable, but routine inspection is recommended to ensure performance.
Q3: Is the compound sensitive to light or moisture?
Yes. Like many complex biological molecules, it is best practice to protect STHDC from prolonged exposure to light.[1][9] Furthermore, the compound is hygroscopic (tends to absorb moisture from the air), which can lead to clumping and accelerate degradation. Storing it in a desiccator or with a desiccant inside the storage container is a critical step to prevent this.[1]
Q4: How should I handle the compound when preparing a solution?
Before opening, the container should be allowed to warm to room temperature to prevent condensation from forming on the cold powder, which would introduce moisture. Handle the powder in a controlled environment, minimizing its exposure to ambient air.
In-Depth Stability Profile
Understanding the chemical vulnerabilities of this compound is key to preventing its degradation and ensuring experimental success.
Q5: What are the primary factors that can cause STHDC to degrade?
The stability of STHDC, like other bile acids, is primarily influenced by temperature, moisture, pH, and exposure to oxidative conditions.[9][10] The two main chemical degradation pathways are:
-
Hydrolysis: The amide bond linking the hyodeoxycholic acid steroid nucleus to the taurine molecule can be hydrolyzed, particularly under acidic or basic conditions, leading to the formation of unconjugated hyodeoxycholic acid and taurine.
-
Oxidation: The hydroxyl groups on the steroid nucleus are susceptible to oxidation, which can alter the molecule's structure and biological activity.
Q6: How stable are solutions of this compound?
Solutions are significantly less stable than the solid powder. It is strongly recommended to prepare solutions fresh for each experiment.[11] If storage is unavoidable, some suppliers suggest that solutions prepared in solvents like DMSO can be stored at -80°C for up to one year.[3] However, the stability of aqueous solutions is more limited. For instance, a study on the related compound sodium taurocholate found it to be unstable in a 25% alcoholic solution at 25°C, with a half-life of about 60 days, and even less stable in artificial gastric juice.[12] Storing aqueous solutions below 0°C is recommended to improve stability.[12]
Q7: What is the recommended solvent for reconstitution?
This compound is soluble in water (up to 100 mg/mL) and DMSO (around 27.5 mg/mL).[2][3][13] The choice of solvent will depend on your specific experimental application. For cell culture or in vivo studies, it is crucial to consider the tolerance of the biological system to the chosen solvent.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues that may arise from improper storage or degradation of STHDC.
| Observed Problem | Potential Cause | Recommended Action |
| Solid material appears discolored (e.g., yellowish), clumped, or has a different texture. | Moisture absorption and/or chemical degradation.[9] | Do not use the material. Discard the vial and obtain a fresh supply. Review your storage protocol to ensure containers are tightly sealed and desiccated. |
| Inconsistent or unexpected experimental results (e.g., lower than expected biological activity). | Degradation of the STHDC stock, leading to a lower effective concentration or the presence of interfering degradation products. | 1. Prepare a fresh solution from a new, unopened vial of solid STHDC and repeat the experiment. 2. If the issue persists, consider performing a quality control check on your material using an analytical technique like HPLC to assess its purity.[9] |
| Difficulty dissolving the powder at the expected concentration. | The powder may have absorbed moisture, altering its weight-to-mole ratio, or it may be partially degraded. | Try gentle warming or sonication to aid dissolution.[14] If it still does not dissolve, it may be indicative of a quality issue. Do not use if significant insoluble particulates remain. |
Decision Flowchart for Handling and Storage
This diagram outlines the best practices from receiving the compound to its use in experiments.
Caption: Workflow for proper handling of this compound.
Experimental Protocols
To ensure the highest quality data, follow these validated procedures for solution preparation and stability assessment.
Protocol 1: Reconstitution and Preparation of an Aqueous Stock Solution
This protocol describes the preparation of a 100 mM aqueous stock solution of this compound (MW: 521.69 g/mol , anhydrous basis).
-
Equilibration: Remove the vial of solid STHDC from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes to allow it to warm up without condensation.
-
Weighing: In a fume hood or on a balance with low airflow, weigh out the desired amount of STHDC powder (e.g., 52.17 mg for 1 mL of a 100 mM solution). Note: Perform this step as quickly as possible to minimize moisture absorption.
-
Dissolution: Add the powder to a sterile conical tube. Add your desired volume of sterile, high-purity water or buffer (e.g., PBS) to the tube.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. The solution should be clear and colorless.[13]
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterile filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.
-
Usage: Use the solution immediately for best results.
Protocol 2: General Workflow for Purity Assessment by HPLC
If you suspect degradation or for rigorous quality control, you can assess the purity of your STHDC using High-Performance Liquid Chromatography (HPLC). This is a generalized workflow and should be optimized for your specific equipment.[9][15]
-
Standard Preparation: Prepare a standard solution of STHDC from a trusted or new batch at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare a solution of the STHDC sample at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column.[9]
-
Mobile Phase: A gradient of acetonitrile and water containing a small amount of an acid modifier like 0.1% formic acid is typical for bile acid analysis.[9]
-
Detection: UV detector at a low wavelength (e.g., 200-210 nm), as bile acids lack a strong chromophore.[9]
-
Flow Rate: ~1 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Run the standard to determine the retention time of pure STHDC.
-
Run the sample .
-
Compare the chromatograms. The presence of significant additional peaks (especially earlier-eluting peaks which could be hydrolysis products) in the sample chromatogram indicates degradation. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Troubleshooting Potential Degradation
This diagram illustrates the factors that can compromise the integrity of this compound.
Caption: Key factors leading to the degradation of STHDC.
References
- 1. goldbio.com [goldbio.com]
- 2. You are being redirected... [bio-world.com]
- 3. Sodium taurodeoxycholate hydrate | TargetMol [targetmol.com]
- 4. larodan.com [larodan.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Sodium taurodeoxycholate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. Sodium taurodeoxycholate, ≥99%, COA, Certificate of Analysis, 207737-97-1, S 3056 [ottokemi.com]
- 8. molnova.com:443 [molnova.com:443]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. [Studies on the stability of sodium taurocholate in different media and in the course of sterilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Minimizing experimental artifacts when using Sodium taurohyodeoxycholate
This guide provides researchers, scientists, and drug development professionals with essential information for using Sodium taurohyodeoxycholate (THDCA) hydrate. It includes frequently asked questions for quick reference and detailed troubleshooting guides to help minimize experimental artifacts and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THDCA)?
This compound is a taurine-conjugated bile salt.[1] It acts as an anionic detergent and is frequently used in biochemical research for applications such as the isolation of membrane proteins.[1][2] In cell-based studies, it is investigated for its role in cytotoxicity, cell proliferation, and its interaction with specific cellular signaling pathways.[1][3]
Q2: What is the primary mechanism of action for THDCA in cellular studies?
THDCA is known to be an agonist for the Takeda G protein-coupled receptor 5 (TGR5), a receptor involved in metabolic regulation and inflammatory responses.[4][5] Upon binding, THDCA activates TGR5, which stimulates a G-protein (Gαs) to activate adenylate cyclase. This enzyme then converts ATP into cyclic AMP (cAMP), a second messenger that activates downstream effectors like Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[4][5] Taurine conjugation generally increases the affinity of bile acids for the TGR5 receptor.[5]
Q3: How should I properly store and handle THDCA?
Proper storage is critical to maintain the stability and activity of THDCA.
-
Powder: For long-term storage, the solid powder form should be kept in a freezer at -20°C for up to three years.[6][7]
-
Stock Solutions: Once dissolved in a solvent like DMSO, stock solutions are best stored at -80°C for up to one year.[6][7] For short-term use, they can be kept at -20°C for about one month.[8]
-
Handling: Standard laboratory personal protective equipment (eyeshields, gloves) should be worn when handling the compound. Avoid inhalation of dust and ensure work is performed in a well-ventilated area.[8][9]
Q4: What are the key physicochemical properties of THDCA?
Understanding the properties of THDCA is essential for accurate experimental design. The compound is a white to off-white crystalline powder.[3]
| Property | Value | Source(s) |
| Purity | Typically ≥95% to ≥98% (HPLC) | [1][10] |
| Molecular Formula | C₂₆H₄₄NNaO₆S · xH₂O | [6][7] |
| Molecular Weight | ~521.69 g/mol (anhydrous basis) | [1] |
| Form | Solid, crystalline powder | [3] |
| Solubility (in DMSO) | ~27.5 mg/mL (50.95 mM) | [7] |
| Critical Micelle Conc. (CMC) | 1-4 mM | [3] |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving THDCA.
Problem 1: I am observing high or unexpected levels of cell death in my cultures.
Answer: Unintended cytotoxicity can be a significant artifact. THDCA, like other bile acids, can induce apoptosis at higher concentrations.
-
Cause: The concentration of THDCA used may be too high for your specific cell type. Studies have shown that concentrations of 50-100 μM can induce apoptosis in primary human hepatocytes, while 400 μM can cause apoptosis in Huh7 cells.[2][11]
-
Solution 1: Perform a Dose-Response Analysis. It is crucial to determine the optimal concentration range for your experiment. Test a broad range of THDCA concentrations (e.g., from low micromolar to millimolar) to identify the highest concentration that does not cause significant cell death while still eliciting the desired biological effect.
-
Solution 2: Verify Cell Health. Ensure that cells are healthy and not overly confluent before treatment. Stressed or unhealthy cells can be more susceptible to the cytotoxic effects of bile acids.
-
Solution 3: Check Incubation Time. Long exposure times can exacerbate cytotoxic effects. Consider reducing the incubation period to see if it mitigates cell death while preserving the intended experimental outcome.
Problem 2: My experimental results are inconsistent and difficult to reproduce.
Answer: Inconsistent results are a common challenge in cell-based assays and can stem from several factors unrelated to the compound's activity.
-
Cause 1: Reagent Instability. THDCA solutions, especially if stored improperly or subjected to multiple freeze-thaw cycles, may degrade over time.
-
Solution 1: Use Freshly Prepared Solutions. Prepare fresh stock solutions of THDCA from powder for critical experiments. If using a frozen stock, aliquot it upon initial preparation to minimize freeze-thaw cycles.
-
Cause 2: Experimental Variability. Minor differences in cell density, incubation times, or passage number can lead to significant variations in results.[12]
-
Solution 2: Standardize Protocol. Strictly adhere to a standardized protocol. Ensure that cell seeding density is consistent across all wells and experiments. Use cells within a narrow passage number range and standardize the treatment and assay incubation times precisely.
-
Cause 3: Inter-animal Variability (for in vivo studies). Factors like age, sex, and genetic background can contribute to varied responses in animal models.[12]
-
Solution 3: Proper Experimental Design. For animal studies, ensure proper randomization of animals into treatment groups and use a sufficient number of animals to achieve statistical power.[12]
Problem 3: The THDCA compound appears to be inactive or shows a weaker-than-expected effect.
Answer: A lack of biological response can be frustrating but is often solvable by systematically checking your experimental setup.
-
Cause 1: Insufficient Concentration. The concentration used may be below the effective concentration (EC₅₀) needed to activate the target receptor. For example, the EC₅₀ for THDCA to activate human TGR5 is approximately 0.79 μM.[2]
-
Solution 1: Increase Concentration. Based on your initial dose-response curve, try testing higher concentrations of THDCA.
-
Cause 2: Lack of Target Receptor. The cell line you are using may not express the TGR5 receptor, or may express it at very low levels.
-
Solution 2: Verify Receptor Expression. Confirm the expression of TGR5 in your cell line using techniques like qPCR or Western blotting. If the receptor is not present, the cells will not respond to THDCA through this pathway.
-
Cause 3: Degraded Compound. As mentioned previously, improper storage can lead to compound degradation and loss of activity.
-
Solution 3: Use a New Batch. Prepare a fresh solution from a new or properly stored vial of THDCA powder to rule out reagent issues.
Problem 4: I noticed a precipitate forming after adding THDCA to my cell culture medium.
Answer: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous environment of the culture medium.
-
Cause: While THDCA is water-soluble, adding a highly concentrated stock (e.g., in DMSO) too quickly to the medium or exceeding its solubility limit can cause it to crash out of solution. Some sources recommend sonication to aid dissolution in DMSO.[7]
-
Solution 1: Ensure Complete Dissolution. Make sure the THDCA is fully dissolved in the stock solvent (e.g., DMSO) before further dilution. Using fresh, anhydrous DMSO can prevent moisture contamination that may reduce solubility.[6]
-
Solution 2: Dilute Gradually. When adding the DMSO stock to your culture medium, pipette it slowly while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Solution 3: Check Final Solvent Concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
Experimental Protocols & Visual Guides
Protocol: Cell Viability Assay for THDCA Dose-Response Analysis
This protocol provides a general framework for assessing the cytotoxicity of THDCA using a common colorimetric method like the MTT or WST-1 assay.
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.[13]
-
Harvest the cells using standard methods (e.g., trypsinization for adherent cells).
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability.[13]
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.[14]
-
-
THDCA Preparation and Treatment:
-
Prepare a high-concentration stock solution of THDCA (e.g., 50 mM) in sterile, anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 1 µM to 1000 µM). Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different THDCA concentrations or controls.
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (Viability % vs. log[THDCA Concentration]) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Diagrams: Workflows and Pathways
Caption: General experimental workflow for THDCA dose-response analysis.
Caption: Simplified TGR5 signaling pathway activated by THDCA.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. This compound hydrate ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dakenchem.com [dakenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sodium taurodeoxycholate hydrate | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. larodan.com [larodan.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. buckinstitute.org [buckinstitute.org]
Technical Support Center: Optimizing Sodium Taurohyodeoxycholate (THDCA) Treatment In Vitro
Welcome to the technical support center for optimizing in vitro experiments using Sodium taurohyodeoxycholate (THDCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice. Here, we address common questions and troubleshooting scenarios to help you refine your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THDCA) and what is its primary mechanism of action in vitro?
This compound is a conjugated bile acid. In the context of in vitro research, its most critical function is acting as a potent and selective antagonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[2]
When activated by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter region of target genes. This binding typically initiates gene transcription. As an antagonist, THDCA binds to FXR but does not induce the conformational change necessary for the recruitment of coactivators. This effectively blocks the receptor's activation by endogenous agonists and inhibits the transcription of FXR target genes.
Q2: I am starting a new experiment with THDCA. What is a good starting point for incubation time?
For initial experiments with THDCA, a 16 to 24-hour incubation period is a rational starting point for many common cell-based assays, such as reporter gene assays. This duration is often sufficient to observe significant changes in the expression of direct FXR target genes.[2] However, the optimal incubation time is highly dependent on the specific endpoint of your assay.
For instance, if you are measuring the expression of a primary FXR target gene like Small Heterodimer Partner (SHP), you might detect changes in mRNA levels in as little as a few hours.[3] Conversely, if you are assessing a more downstream biological effect, such as changes in lipid accumulation, a longer incubation period of 48 to 72 hours may be necessary.
It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell model and endpoint.[4]
Q3: How does the expected time course of cellular events after THDCA treatment influence my choice of incubation time?
Understanding the kinetics of FXR antagonism is key to designing a successful experiment. The cellular response to THDCA is a multi-step process that unfolds over time:
-
Initial Binding (Minutes to Hours): THDCA enters the cell and binds to the FXR ligand-binding domain. This is a relatively rapid process.
-
Inhibition of Target Gene Transcription (Hours): As an antagonist, THDCA prevents the recruitment of co-activators to the FXR/RXR heterodimer, leading to a decrease in the transcription of target genes. Significant changes in mRNA levels of direct targets like SHP and Fibroblast Growth Factor 19 (FGF19) can often be observed within 3 to 6 hours.[3][5]
-
Changes in Protein Expression (Hours to Days): Following the decrease in mRNA, a corresponding reduction in the protein levels of FXR targets will occur. The timing of this will depend on the half-life of the specific protein.
-
Downstream Phenotypic Changes (Days): The ultimate biological effects of FXR antagonism, such as alterations in lipid metabolism or inflammatory responses, will take the longest to manifest, often requiring 24 to 72 hours of continuous exposure to THDCA.
The following diagram illustrates the general workflow for determining the optimal incubation time.
Caption: Workflow for optimizing THDCA incubation time.
Troubleshooting Guide
Problem 1: I am seeing high variability in my results between experiments.
High variability is a common issue in cell-based assays and can be particularly frustrating when working with nuclear receptor modulators. Here are several potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Cell Health and Passage Number | Cells that are unhealthy, too confluent, or at a high passage number can exhibit altered responses to stimuli. | Ensure cells are in the logarithmic growth phase and maintain a consistent seeding density. Use cells within a defined low passage number range. |
| Compound Stability | THDCA, like many small molecules, may have limited stability in cell culture media at 37°C. | Prepare fresh dilutions of THDCA for each experiment from a frozen stock. If necessary, perform a stability test of THDCA in your specific media over the course of your longest incubation time. |
| Inconsistent Agonist Concentration (for antagonist assays) | When testing THDCA's antagonistic activity, it is co-administered with an FXR agonist. Variability in the agonist concentration will lead to inconsistent results. | Prepare a large batch of the agonist at the desired concentration and aliquot it for single use to ensure consistency across experiments. |
| Cell Line-Specific Differences | Different cell lines have varying expression levels of FXR, RXR, and other co-regulators, which can influence the response to THDCA.[4] | Characterize the expression of key nuclear receptors in your cell line. Be cautious when comparing results across different cell types. |
Problem 2: My THDCA treatment is showing no effect, or the effect is very weak.
If you are not observing the expected antagonistic effect of THDCA, consider the following:
-
Suboptimal Incubation Time: As discussed, the incubation time may be too short to observe the desired endpoint. Perform a time-course experiment to determine the optimal duration.
-
Incorrect Concentration: The concentration of THDCA may be too low to effectively compete with the endogenous or exogenously added agonist. A dose-response experiment is crucial to identify the optimal concentration.
-
Low FXR Expression: The cell line you are using may not express sufficient levels of FXR for a robust response. Verify FXR expression via qPCR or Western blot.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes. Consider using a more sensitive method, such as a luciferase reporter assay, which can amplify the signal.[6]
Problem 3: I am observing cytotoxicity at my desired THDCA concentration and incubation time.
Bile acids can be toxic to cells at high concentrations. If you are observing cytotoxicity, it is essential to distinguish between a true antagonistic effect and a non-specific toxic effect.
-
Perform a Cell Viability Assay: Always run a parallel cell viability assay (e.g., MTT, PrestoBlue) with the same concentrations and incubation times as your primary experiment.
-
Determine the Therapeutic Window: The "therapeutic window" is the range of concentrations where you observe the desired antagonistic effect without significant cytotoxicity. Your experimental concentration should fall within this window.
-
Reduce Incubation Time: If your desired concentration is causing toxicity at a longer incubation time, a shorter incubation may still be sufficient to observe changes in primary target gene expression.
The following diagram illustrates the concept of the therapeutic window.
Caption: Balancing antagonistic effect and cytotoxicity to find the therapeutic window.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for qPCR Analysis of FXR Target Genes
-
Cell Seeding: Seed your cells of choice (e.g., HepG2) in 12-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Cell Treatment: The following day, treat the cells with your predetermined optimal concentration of THDCA. Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest the cells at various time points after treatment. For mRNA analysis, shorter time points are recommended (e.g., 0, 2, 4, 6, 8, and 12 hours).
-
RNA Extraction: At each time point, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform quantitative PCR to measure the relative expression of your FXR target gene of interest (e.g., SHP, FGF19) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the fold change in gene expression at each time point relative to the 0-hour time point. The optimal incubation time is the point at which you observe the maximal and most consistent change in gene expression.
References
- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.uthsc.edu [dc.uthsc.edu]
- 3. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting unexpected results in Sodium taurohyodeoxycholate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with Sodium taurohyodeoxycholate (THDCA).
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Precipitation of THDCA in your experimental medium can lead to inaccurate concentration and unreliable results. Here are several factors to consider:
-
Solubility and Solvent: While THDCA, as a sodium salt, is soluble in water, its solubility can be affected by the pH and composition of the buffer.[1] For cell culture applications, ensure the final DMSO concentration is low (ideally <0.1%) to prevent precipitation when adding a concentrated stock solution.[2]
-
Temperature: Adding THDCA to cold media can decrease its solubility.[2] Always use pre-warmed media (37°C).[2] In some cases, gentle heating and sonication can help dissolve precipitates.
-
pH of the Solution: The pH of your solution is critical. Bile salts are more prone to precipitation at lower pH.[3] It is advisable to use a buffer system to maintain a stable, slightly basic pH (e.g., 7.4-8.0).[3]
-
Media Components: Components in cell culture media, such as metal ions and proteins, can sometimes interact with the compound and cause precipitation.[1]
Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT, WST-1). What are the potential causes?
A2: Inconsistent results in cell viability assays are a common issue. Consider the following troubleshooting steps:
-
Compound Stability: THDCA can degrade over time, especially with repeated freeze-thaw cycles or improper storage. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C for up to a month or -80°C for up to six months.
-
Cell Health and Density: Ensure your cells are in the exponential growth phase and have high viability before starting the experiment. Variations in cell seeding density can significantly impact results.
-
Assay Interference: THDCA itself might interfere with the assay reagents. Run control wells with THDCA in cell-free media to check for any direct reaction with your assay's detection reagents.[4] For colorimetric assays, the inherent color of the compound could affect absorbance readings.[4] Similarly, for fluorescent assays, check for autofluorescence of THDCA.[5]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of THDCA. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.[4]
Q3: My in vivo study with THDCA is showing unexpected toxicity or lack of efficacy. What should I check?
A3: In vivo experiments can be complex. Here are some factors to investigate:
-
Dose and Administration Route: The dose and route of administration are critical. Toxicity studies in rats and dogs have established some toxicity profiles. For instance, intravenous infusion of higher doses has been associated with hepatotoxicity and skin lesions at the injection site.[6][7] Ensure your dosage is within a relevant therapeutic window.
-
Formulation and Solubility: Poor solubility of the formulation can lead to inconsistent exposure. The formulation's pH and vehicle can also cause irritation at the injection site.[7]
-
Metabolism: Be aware of species-specific differences in metabolism. For example, it has been observed that rats can hydroxylate sodium taurodeoxycholate, whereas dogs do not.[8][9] This could affect the biological activity and clearance of the compound.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Observed Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors or inconsistent cell seeding. | Calibrate pipettes regularly. Ensure a homogenous cell suspension before seeding. |
| Edge effects in the microplate.[4] | Do not use the outer wells for experimental samples; fill them with sterile media or PBS.[4] | |
| Lower than expected cell viability | THDCA degradation. | Prepare fresh stock solutions. Verify stock integrity with HPLC if stored. |
| Cytotoxicity of the compound at the tested concentration. | Perform a dose-response curve to determine the optimal non-toxic concentration. | |
| Higher than expected cell viability or no effect | Precipitation of THDCA in the media. | Check for precipitates visually. Refer to the solubility troubleshooting guide above. |
| Incorrect concentration of the stock solution. | Verify the weighing and dilution calculations. | |
| High background signal | Interference of THDCA with the assay reagent.[4] | Run a control with the compound in cell-free media to measure background absorbance/fluorescence.[4] |
| Contamination of reagents.[4] | Use sterile techniques and fresh reagents. |
Analytical Issues (HPLC/LC-MS)
| Observed Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in the chromatogram | Degradation of THDCA. | The primary degradation product is likely hyocholic acid from hydrolysis. Prepare fresh samples. |
| Contamination from sample preparation or solvent. | Use high-purity solvents and clean equipment. Run a blank injection. | |
| Peak splitting or shoulder peaks | Column overload.[8] | Reduce the injection volume or dilute the sample. |
| Void at the column inlet or a partially blocked frit.[8] | Change the frit or repack/replace the column. | |
| Mismatch between injection solvent and mobile phase.[9] | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. | |
| Peak tailing | Secondary interactions with the column packing.[10] | Adjust the mobile phase pH. Use a column with end-capping.[9] |
| Mass overload.[8] | Inject a smaller amount of the sample. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the THDCA-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization-by-design of hepatotropic lipid nanoparticles targeting the sodium-taurocholate cotransporting polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. acdlabs.com [acdlabs.com]
- 10. it.restek.com [it.restek.com]
- 11. researchgate.net [researchgate.net]
Identifying potential degradation products of Sodium taurohyodeoxycholate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of Sodium taurohyodeoxycholate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a taurine-conjugated bile acid. Its stability is crucial for ensuring accurate and reproducible results in experimental settings. Degradation of the molecule can lead to the formation of impurities that may interfere with assays, alter biological activity, or lead to misinterpretation of data.
Q2: What are the most likely degradation pathways for this compound?
Based on its chemical structure, the two most probable degradation pathways for this compound under typical laboratory stress conditions are:
-
Hydrolysis of the amide bond: This is the cleavage of the bond connecting the hyodeoxycholic acid steroid core to the taurine moiety. This can occur under both acidic and basic conditions.
-
Oxidation of the secondary hydroxyl groups: The hyodeoxycholic acid core has two secondary hydroxyl groups at the C3 and C6 positions, which are susceptible to oxidation to form ketone groups.
Q3: Under what conditions is this compound expected to be least stable?
This compound is likely to be least stable under strong acidic or basic conditions, in the presence of oxidizing agents, and upon exposure to high-intensity light. Elevated temperatures can also accelerate these degradation processes.
Q4: What are the potential degradation products I should be aware of?
The primary potential degradation products include:
-
Hyodeoxycholic acid and Taurine: Formed via hydrolysis of the amide bond.
-
Oxidized derivatives: Ketone-containing derivatives of this compound or hyodeoxycholic acid formed by the oxidation of the hydroxyl groups. For instance, 3-keto-6α-hydroxy-5β-cholan-24-oyl taurine and 3α-hydroxy-6-keto-5β-cholan-24-oyl taurine are potential products.
Q5: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is recommended to:
-
Store this compound in a cool, dark, and dry place.
-
Prepare solutions fresh and use them promptly.
-
Avoid exposure to strong acids, bases, oxidizing agents, and intense light.
-
Use buffers to maintain a stable pH if the experimental conditions permit.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound. | Perform a forced degradation study to identify the retention times of potential degradation products. Ensure the analytical method can separate the main peak from these degradation products. |
| Contamination of the sample or solvent. | Use high-purity solvents and properly clean all glassware and equipment. Analyze a blank solvent injection to check for system contamination. | |
| Loss of assay value over time | Instability of the compound under storage or experimental conditions. | Review storage conditions and ensure they are appropriate (cool, dark, dry). Prepare solutions fresh before use. Investigate the stability of the compound in the experimental matrix. |
| Poor peak shape or resolution | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, pH, column temperature, and gradient profile. Consider using a different column chemistry if co-elution is suspected. |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent results between experiments | Variability in sample preparation. | Standardize the sample preparation procedure, including weighing, dissolution, and dilution steps. Use an internal standard to correct for variations. |
| Instrument variability. | Perform regular system suitability tests to ensure the analytical instrument is performing consistently. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for 48 hours.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating analytical method, such as UPLC-MS.
4. Analytical Method: UPLC-MS
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating bile acids and their degradation products.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the parent ion of this compound and potential degradation products.
Table 1: Predicted Degradation Products of this compound
| Stress Condition | Potential Degradation Product | Predicted Molecular Weight (Da) |
| Acid/Base Hydrolysis | Hyodeoxycholic Acid | 392.57 |
| Taurine | 125.15 | |
| Oxidation | 3-keto-6α-hydroxy-5β-cholan-24-oyl taurine | 497.68 |
| 3α-hydroxy-6-keto-5β-cholan-24-oyl taurine | 497.68 | |
| 3,6-diketo-5β-cholan-24-oyl taurine | 495.66 |
Visualizations
Technical Support Center: Managing Sodium Taurohyodeoxycholate Interference in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate interference from Sodium taurohyodeoxycholate (STHDC) and other bile salts in biochemical assays.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Enzyme-Linked Immunosorbent Assays (ELISAs)
Symptoms:
-
Lower than expected signal in positive controls.
-
High background signal in negative controls.
-
Poor reproducibility between replicate wells.
Possible Causes & Solutions:
| Probable Cause | Troubleshooting Steps |
| Inhibition of Antibody-Antigen Binding: STHDC can interfere with the non-covalent interactions essential for antibody-antigen recognition. | 1. Optimize Washing Steps: Increase the number and duration of wash steps to remove residual STHDC. 2. Sample Dilution: Dilute the sample to reduce the STHDC concentration below its interference threshold. 3. Detergent Removal: Implement a detergent removal protocol prior to the assay (see Experimental Protocols). |
| Non-specific Binding: The detergent can promote the binding of antibodies or other assay components to the microplate surface, leading to high background. | 1. Adjust Blocking Buffer: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or test alternative blocking buffers. 2. Include a Detergent in the Wash Buffer: Add a non-ionic detergent like Tween 20 to the wash buffer to reduce non-specific binding. |
| Enzyme Inhibition: If the ELISA utilizes an enzyme conjugate (e.g., HRP), STHDC may inhibit its activity. | 1. Perform a Detergent Tolerance Test: Assess the effect of a range of STHDC concentrations on the enzyme conjugate's activity in a separate experiment. 2. Remove STHDC: Use one of the described methods to remove STHDC from the sample before analysis. |
Issue 2: Altered Enzyme Kinetics
Symptoms:
-
Unexpected changes in enzyme activity (inhibition or, less commonly, activation).
-
Changes in Michaelis-Menten kinetic parameters (Km and Vmax).
Possible Causes & Solutions:
| Probable Cause | Troubleshooting Steps |
| Direct Enzyme Inhibition/Denaturation: Bile salts can interact with enzymes, causing conformational changes that affect their activity.[1] | 1. Concentration-Response Analysis: Test a range of STHDC concentrations to determine the threshold at which interference occurs. 2. Control Experiments: Run parallel assays with and without STHDC to confirm its effect on enzyme activity. |
| Substrate Sequestration: Above its Critical Micelle Concentration (CMC), STHDC can form micelles that may sequester the substrate, reducing its availability to the enzyme. The CMC for the closely related sodium taurodeoxycholate is approximately 0.82 mg/mL (1.5 mM) in 0.15 M NaCl.[2] | 1. Work Below the CMC: Whenever possible, maintain the STHDC concentration below its CMC. 2. Alternative Detergents: Consider using a non-ionic detergent with a higher CMC if a detergent is necessary. |
Issue 3: Inaccurate Protein Quantification
Symptoms:
-
Overestimation or underestimation of protein concentration in assays like Bradford or BCA.
-
Non-linear standard curves.
Possible Causes & Solutions:
| Probable Cause | Troubleshooting Steps |
| Direct Interference with Assay Reagents: STHDC can interact with the dyes or chelating agents used in protein assays. | 1. Use a Detergent-Compatible Assay: Several commercially available protein assays are formulated to be compatible with detergents. 2. Precipitate Protein: Use a protein precipitation protocol to separate the protein from the STHDC-containing solution before quantification. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biochemical experiments?
This compound (STHDC) is a bile salt. In research, it is often used as a biological detergent to solubilize proteins, particularly membrane proteins, and to prevent the non-specific aggregation of molecules in solution. Its amphipathic nature, with both hydrophobic and hydrophilic regions, allows it to interact with and solubilize non-polar molecules in aqueous environments.
Q2: How does STHDC interfere with biochemical assays?
As a detergent, STHDC can interfere through several mechanisms:
-
Direct Interaction with Reagents: It can bind to colorimetric or fluorometric dyes, altering their spectral properties.
-
Protein Conformational Changes: It can bind to proteins, potentially altering their three-dimensional structure, which can impact enzyme activity or antibody-antigen binding.[1]
-
Micelle Formation: Above its Critical Micelle Concentration (CMC), STHDC forms micelles that can sequester substrates, inhibitors, or enzymes, making them unavailable for the intended reaction.[2]
Q3: What is the Critical Micelle Concentration (CMC) of STHDC and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For the structurally similar sodium taurodeoxycholate, the CMC is approximately 0.82 mg/mL (1.5 mM) in physiological saline.[2] This value is crucial because assay interference often becomes more pronounced at or above the CMC due to micelle formation.
Q4: Are there alternatives to STHDC?
Yes, several alternatives can be considered depending on the application:
-
Milder Bile Salts: Other bile salts with different properties may be suitable.
-
Non-ionic Detergents: Detergents like Triton X-100 and Tween 20 are generally milder and less likely to denature proteins.[1]
-
Zwitterionic Detergents: CHAPS is a zwitterionic detergent that is often used to solubilize proteins while preserving their function and is compatible with downstream applications like 2D electrophoresis.[1]
A comparison of properties for common alternatives is provided below:
| Detergent | Type | Typical Concentration | Key Features |
| This compound | Anionic Bile Salt | Varies | Effective for solubilization, but can be denaturing and interfere with assays. |
| CHAPS | Zwitterionic | 1-2% | Mild, non-denaturing; useful for preserving protein function and for 2D electrophoresis.[1] |
| Triton X-100 | Non-ionic | 0.1-1% | Mild, non-denaturing; commonly used in cell lysis and immunoassays.[1] |
| Tween 20 | Non-ionic | 0.05-0.1% | Very mild; often used in wash buffers for immunoassays to reduce non-specific binding. |
Q5: What methods can be used to remove STHDC from my sample?
Common methods for removing bile salts and other detergents include:
-
Protein Precipitation: Using agents like trichloroacetic acid (TCA) or acetone to precipitate the protein, leaving the detergent in the supernatant.
-
Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain the bile acids while the protein of interest is washed through.[3]
-
Buffer Exchange/Dialysis: Using size-exclusion chromatography or dialysis to separate the larger proteins from the smaller detergent molecules.
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA)/Acetone Protein Precipitation
This method is effective for concentrating protein samples and removing interfering substances like STHDC.
Materials:
-
Trichloroacetic acid (TCA) solution (100% w/v)
-
Acetone, pre-chilled at -20°C
-
Wash buffer: Cold acetone with 0.07% β-mercaptoethanol or 20 mM DTT
-
Resuspension buffer (e.g., 1x Laemmli buffer, PBS)
Procedure:
-
To your protein sample, add an equal volume of 20% TCA in acetone.
-
Incubate for 45 minutes at -20°C to precipitate the proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant.
-
Wash the pellet by adding cold wash buffer, vortexing briefly, and centrifuging again. Repeat this wash step twice.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the pellet in the desired volume of resuspension buffer.
Protocol 2: Solid-Phase Extraction (SPE) for Bile Acid Removal
This protocol is suitable for cleaning up samples prior to analysis by methods like mass spectrometry. C18 cartridges are commonly used for bile acid retention.
Materials:
-
C18 SPE cartridge
-
Methanol (for conditioning and elution)
-
Aqueous buffer (e.g., water or a low-molarity buffer at a neutral pH)
-
Sample, diluted in an appropriate loading buffer
Procedure:
-
Conditioning: Condition the C18 cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of the aqueous buffer. Do not let the sorbent bed dry out.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 2-3 column volumes of the aqueous buffer to remove any unbound contaminants.
-
Elution (if analyte of interest is the protein): The protein of interest, if not retained by the C18 stationary phase, will be in the flow-through from the loading and wash steps. Collect these fractions.
-
Elution (if analyte of interest is the bile acid): Elute the bound bile acids with 2-3 column volumes of methanol.
Quantitative Data on Removal/Recovery:
| Method | Interfering Substance | Analyte | Typical Recovery | Reference |
| TCA/Acetone Precipitation | General contaminants | Protein | >90% (method dependent) | [4] |
| Solid-Phase Extraction (C18) | Bile Acids | Bile Acids | 89.1% - 100.2% | [3] |
Visualizations
Caption: Troubleshooting workflow for STHDC interference.
Caption: Mechanisms of STHDC interference in assays.
References
Technical Support Center: Enhancing the Bioavailability of Sodium Taurohyodeoxycholate in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium Taurohyodeoxycholate (Na-THDCA). This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to enhance the bioavailability of Na-THDCA in your animal studies. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and properties of Na-THDCA.
Q1: What is this compound (Na-THDCA) and how does it differ from Sodium Taurodeoxycholate (Na-TDCA)?
This compound is a conjugated bile acid. It is crucial to distinguish it from the more commonly studied Sodium Taurodeoxycholate. While both are taurine conjugates, the core bile acid differs: hyodeoxycholic acid in Na-THDCA and deoxycholic acid in Na-TDCA. This structural difference can influence their physicochemical properties, metabolic pathways, and ultimately, their bioavailability. Direct comparative studies on their bioavailability are limited, but it is known that even small structural changes in bile acids can alter their interaction with transporters and enzymes.[1][2]
Q2: What are the key physicochemical properties of Na-THDCA that I should be aware of?
While specific data for Na-THDCA is less abundant than for other bile acids, we can infer some properties from related compounds. Like other taurine-conjugated bile acids, Na-THDCA is expected to be an anionic, water-soluble molecule.[3] For the closely related Sodium Taurodeoxycholate, the critical micelle concentration (CMC) is in the range of 1-4 mM.[4] This amphiphilic nature, allowing the formation of micelles, is key to its biological function and can be exploited in formulation strategies.
Q3: What are the primary mechanisms of bile acid absorption in the gut?
Bile acids are absorbed through both passive and active transport mechanisms. The primary transporter for conjugated bile acids like Na-THDCA is the Apical Sodium-Dependent Bile Acid Transporter (ASBT), which is highly expressed in the terminal ileum.[5] This active transport is a highly efficient process. Passive diffusion can also occur, particularly for unconjugated bile acids, and is dependent on the lipophilicity of the molecule and the pH of the intestinal lumen.
Q4: What animal models are most appropriate for studying Na-THDCA bioavailability?
Rats and mice are the most commonly used rodent models for pharmacokinetic studies due to their well-characterized physiology and ease of handling.[6][7] However, it is important to be aware of species-specific differences in bile acid metabolism and transport. For instance, the hydroxylation of taurodeoxycholate has been observed in rats but not in dogs.[1][2] The choice of animal model should be guided by the specific research question and the translatability to human physiology.
II. Troubleshooting Guide to Enhance Oral Bioavailability
This section provides a structured approach to identifying and resolving common issues encountered during in vivo studies with Na-THDCA.
Problem 1: Low and Variable Oral Bioavailability
Possible Causes:
-
Poor Solubility and Dissolution: Although Na-THDCA is water-soluble, its dissolution rate in the gastrointestinal tract can be a limiting factor.
-
Degradation in the GI Tract: The acidic environment of the stomach and enzymatic degradation can reduce the amount of active compound reaching the site of absorption.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump bile acids out of enterocytes, limiting their net absorption.[8][9][10][11][12]
-
First-Pass Metabolism: Significant metabolism in the liver following absorption can reduce the amount of Na-THDCA reaching systemic circulation.
Solutions and Strategies:
-
Formulation Optimization:
-
Utilize Excipients: Incorporating solubility and permeability enhancers can significantly improve bioavailability.[13][14][15][16]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs) can improve solubilization and protect the compound from degradation.[15]
-
Nanoparticle Formulations: Encapsulating Na-THDCA in nanoparticles can enhance its stability and facilitate its transport across the intestinal epithelium.[17][18][19]
-
-
Prodrug Approach:
-
Co-administration with P-gp Inhibitors:
-
While not a routine strategy, in exploratory studies, co-administration with a known P-gp inhibitor can help elucidate the role of efflux in limiting bioavailability.
-
Experimental Workflow for Formulation Development
Caption: Workflow for optimizing Na-THDCA formulation.
III. Experimental Protocols
Protocol 1: Preparation of a Simple Oral Formulation for Rodent Studies
-
Determine the appropriate vehicle. Based on solubility data, start with deionized water or a buffered solution (e.g., phosphate-buffered saline, pH 7.4).
-
Weigh the required amount of Na-THDCA.
-
Dissolve Na-THDCA in the vehicle. Use a magnetic stirrer and ensure complete dissolution. Gentle warming may be applied if necessary, but monitor for any degradation.
-
Adjust the pH if necessary. The pH of the final formulation should be within a physiologically acceptable range (typically 6.5-7.5) to avoid gastrointestinal irritation.
-
Filter the solution. Use a 0.22 µm syringe filter to sterilize the formulation and remove any particulates before administration.
-
Administer to animals via oral gavage. The volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats (250-300 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water. The presence of food can significantly impact bile acid absorption.[22][23][24]
-
Dosing:
-
Intravenous (IV) Group: Administer a known dose of Na-THDCA (e.g., 1-5 mg/kg) via the tail vein to determine the absolute bioavailability.
-
Oral (PO) Group: Administer the test formulation via oral gavage at a higher dose (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[6]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Na-THDCA in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, and oral bioavailability (F%) using appropriate software.
Table 1: Example Pharmacokinetic Parameters for a Bile Acid in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 2 mg/kg | 20 mg/kg |
| Cmax | Varies (initial concentration) | To be determined |
| AUC (0-t) | To be determined | To be determined |
| Half-life (t1/2) | To be determined | To be determined |
| Bioavailability (F%) | - | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |
IV. Advanced Strategies and Considerations
The Role of the Enterohepatic Circulation
Bile acids undergo extensive enterohepatic circulation, where they are reabsorbed from the intestine and returned to the liver. This recycling is crucial for maintaining the bile acid pool. When studying the bioavailability of exogenously administered Na-THDCA, it is important to consider the contribution of this endogenous pool.
Signaling Pathways and Receptor Interactions
Bile acids are not just digestive aids; they are also signaling molecules that activate receptors like the Farnesoid X Receptor (FXR) and TGR5.[25] These interactions can influence gene expression related to bile acid synthesis, transport, and metabolism, which can, in turn, affect the bioavailability of Na-THDCA upon repeated administration.
Diagram of Bile Acid Enterohepatic Circulation
Caption: Enterohepatic circulation of bile acids.
By understanding the fundamental principles of bile acid physiology and employing systematic troubleshooting and formulation strategies, researchers can significantly enhance the bioavailability of this compound in their animal studies, leading to more reliable and impactful scientific outcomes.
V. References
-
Innovative bile acid-cationic polymer nanoparticles in gene delivery: Cellular transfection relevant to eye, ear, and kidney cells. (URL not available)
-
Bile acid transporter-mediated oral drug delivery - PMC - NIH. --INVALID-LINK--
-
Bile Acid Nanoparticles - An Emerging Approach for Site Specific Drug Targeting. --INVALID-LINK--
-
Increased Acyclovir Oral Bioavailability via a Bile Acid Conjugate | Molecular Pharmaceutics. --INVALID-LINK--
-
Exploitation of Bile Acid Transport Systems in Prodrug Design - PMC - NIH. --INVALID-LINK--
-
Bile acid-containing lipid nanoparticles enhance extrahepatic mRNA delivery - PMC - NIH. --INVALID-LINK--
-
Bile Acid Nanoparticles - An Emerging Approach for Site Specific Drug Targeting. --INVALID-LINK--
-
Bile acid inhibition of P-glycoprotein-mediated transport in multidrug-resistant cells and rat liver canalicular membrane vesicles - PubMed. --INVALID-LINK--
-
Bile Acid Transport in Sister of P-Glycoprotein (ABCB11) Knockout Mice - ACS Publications. --INVALID-LINK--
-
Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PubMed Central. --INVALID-LINK--
-
Full article: Application of bile acids in drug formulation and delivery. --INVALID-LINK--
-
Bile acid transport in sister of P-glycoprotein (ABCB11) knockout mice - PubMed. --INVALID-LINK--
-
Differences in effects on drug absorption between dihydroxy and trihydroxy bile salts. --INVALID-LINK--
-
Role of P-glycoprotein in drug disposition - PubMed. --INVALID-LINK--
-
Improving Solubility and Bioavailability with Bile Acids - ICE Pharma. --INVALID-LINK--
-
Bile Acids: A Promising Class of Functional Excipients in Modern Drug Delivery. --INVALID-LINK--
-
Excipients for Solubility and Bioavailability Enhancement. --INVALID-LINK--
-
Bile Acid Transport in Sister of P-Glycoprotein (ABCB11) Knockout Mice † | Request PDF. --INVALID-LINK--
-
Hepatic pharmacokinetics of taurocholate in the normal and cholestatic rat liver - PMC - NIH. --INVALID-LINK--
-
Excipients for solubility and bioavailability enhancement - Gattefossé. --INVALID-LINK--
-
Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent | Journal of Medicinal Chemistry - ACS Publications. --INVALID-LINK--
-
(PDF) Changes in the faecal bile acid profile in dogs fed dry food vs high content of beef: a pilot study - ResearchGate. --INVALID-LINK--
-
Absorption-Enhancing Effects of Bile Salts - MDPI. --INVALID-LINK--
-
Application of bile acids in drug formulation and delivery - ResearchGate. --INVALID-LINK--
-
Associations between Dietary Patterns and Bile Acids—Results from a Cross-Sectional Study in Vegans and Omnivores - NIH. --INVALID-LINK--
-
Sodium Taurodeoxycholate | C26H44NNaO6S | CID 23664773 - PubChem. --INVALID-LINK--
-
Effects of adding bile acids to dietary storage japonica brown rice on growth performance, meat quality, and intestinal microbiota of growing–finishing Min pigs - NIH. --INVALID-LINK--
-
Role of Bile Acids in the Regulation of Food Intake, and Their Dysregulation in Metabolic Disease - ResearchGate. --INVALID-LINK--
-
Application of bile acids in drug formulation and delivery | Semantic Scholar. --INVALID-LINK--
-
Dietary bile acid supplementation improves the intestinal health and growth performance of piglets partially through the FXR/AQPs pathway - NIH. --INVALID-LINK--
-
Comparative effects of sodium taurodeoxycholate and sodium taurocholate on bile secretion in the rat, dog and rabbit - PubMed. --INVALID-LINK--
-
Pharmacokinetics of ursodeoxycholic acid in rat - PubMed. --INVALID-LINK--
-
Safety, Tolerability and Pharmacokinetics of Intravenous Sodium Taurodeoxycholate, HY209, a GPCR19 Agonist Inhibiting Inflammasomal Activation - PMC - NIH. --INVALID-LINK--
-
Pharmacokinetics Studies in Mice or Rats - Bienta. --INVALID-LINK--
-
Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure - Optibrium. --INVALID-LINK--
-
Comparative effects of sodium taurodeoxycholate and sodium taurocholate on bile secretion in the rat, dog and rabbit - PMC - NIH. --INVALID-LINK--
-
Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - MDPI. --INVALID-LINK--
-
Sodium taurodeoxycholate =95 HPLC 207737-97-1 - Sigma-Aldrich. --INVALID-LINK--
-
Taurohyodeoxycholate- and tauroursodeoxycholate-induced hypercholeresis is augmented in bile duct ligated rats - PubMed. --INVALID-LINK--
-
Taurocholic Acid | C26H45NO7S | CID 6675 - PubChem - NIH. --INVALID-LINK--
References
- 1. Comparative effects of sodium taurodeoxycholate and sodium taurocholate on bile secretion in the rat, dog and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of sodium taurodeoxycholate and sodium taurocholate on bile secretion in the rat, dog and rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Taurodeoxycholate | C26H44NNaO6S | CID 23664773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium taurodeoxycholate =95 HPLC 207737-97-1 [sigmaaldrich.com]
- 5. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 7. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice | MDPI [mdpi.com]
- 8. Bile acid inhibition of P-glycoprotein-mediated transport in multidrug-resistant cells and rat liver canalicular membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bile acid transport in sister of P-glycoprotein (ABCB11) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. icepharma.com [icepharma.com]
- 14. icepharma.com [icepharma.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 17. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Bile Acid Nanoparticles - An Emerging Approach for Site Specific Drug Targeting - Suvarna - Current Nanomedicine [journals.eco-vector.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Exploitation of Bile Acid Transport Systems in Prodrug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Associations between Dietary Patterns and Bile Acids—Results from a Cross-Sectional Study in Vegans and Omnivores - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Dietary bile acid supplementation improves the intestinal health and growth performance of piglets partially through the FXR/AQPs pathway - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and disposal of Sodium taurohyodeoxycholate
This technical support guide provides best practices for the handling and disposal of Sodium taurohyodeoxycholate, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. The primary hazards include skin irritation (Category 2), serious eye irritation (Category 2A), and potential respiratory irritation (Specific target organ toxicity, single exposure, Category 3). It may also be harmful if swallowed (Acute toxicity, oral, Category 4).
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, it is essential to wear appropriate PPE. This includes chemical safety goggles or tight-sealing safety goggles, protective gloves, and a lab coat or other protective clothing to prevent skin exposure. If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area. Some suppliers recommend storing it in a freezer to maintain stability.
Q4: What are the incompatible materials to avoid with this compound?
A4: Avoid contact with strong oxidizing agents, as they are incompatible with this compound.
Q5: What is the correct procedure for disposing of waste containing this compound?
A5: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. The material should be disposed of in an approved waste disposal plant. Do not release it into the environment or sewer systems.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Skin or Eye Irritation After Handling | Direct contact with the compound due to inadequate PPE or accidental exposure. | For skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists. |
| Difficulty in Dissolving the Compound | The compound may have low solubility in the chosen solvent at the current temperature. | This compound is soluble in water (H₂O: 0.1 g/mL, clear, colorless to very faintly yellow). Gentle warming or sonication may aid dissolution. Ensure the solvent is appropriate for your experimental needs. |
| Inconsistent Experimental Results | Potential degradation of the compound due to improper storage. | Always store the compound as recommended, in a tightly sealed container in a cool, dry, and well-ventilated place, or in a freezer as specified. Use of freshly prepared solutions is recommended for sensitive applications. |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C26H44NNaO6S | |
| Molecular Weight | 521.69 g/mol | |
| Appearance | White to Off-White Solid | |
| Melting Point | 168°C (decomposes) | |
| Solubility in Water | 0.1 g/mL |
Experimental Protocol: Preparation of a 10 mM this compound Solution
This protocol details the steps for the safe preparation of a 10 mM aqueous solution of this compound.
Materials:
-
This compound (solid)
-
Nitrile gloves
-
Safety goggles
-
Lab coat
-
Chemical fume hood
-
Analytical balance
-
Weighing paper
-
Spatula
-
Volumetric flask (appropriate size)
-
Deionized or distilled water
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Preparation and PPE: Before starting, ensure you are wearing the appropriate PPE, including a lab coat, nitrile gloves, and safety goggles. Perform all weighing and solution preparation steps inside a chemical fume hood to avoid inhalation of any dust particles.
-
Calculate Required Mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM solution. (Molecular Weight = 521.69 g/mol ).
-
For 100 mL (0.1 L) of a 10 mM (0.010 mol/L) solution: Mass (g) = 0.010 mol/L * 0.1 L * 521.69 g/mol = 0.5217 g
-
-
Weighing the Compound: Place a piece of weighing paper on the analytical balance and tare it. Carefully weigh out the calculated mass of this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Dissolving the Compound: Transfer the weighed powder to the volumetric flask. Add approximately half of the final desired volume of deionized or distilled water to the flask.
-
Mixing: Cap the flask and swirl gently to dissolve the solid. A magnetic stirrer can be used for more efficient mixing.
-
Final Volume Adjustment: Once the solid is completely dissolved, add deionized or distilled water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Final Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. If not for immediate use, transfer the solution to a clearly labeled, tightly sealed container and store it under appropriate conditions, such as refrigeration or as dictated by your experimental protocol.
Visual Workflows
Caption: Logical workflow for the safe handling, use, and disposal of this compound.
Validation & Comparative
A Comparative Analysis of the Hepatoprotective Properties of Sodium Taurohyodeoxycholate and TUDCA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the hepatoprotective effects of Sodium taurohyodeoxycholate (T-HYDEOXY) and Tauroursodeoxycholic acid (TUDCA). The information presented is collated from preclinical and clinical studies to assist researchers and drug development professionals in making informed decisions.
Executive Summary
Both this compound and TUDCA are hydrophilic bile acids with demonstrated hepatoprotective properties. TUDCA is extensively studied, with well-elucidated mechanisms of action revolving around the mitigation of endoplasmic reticulum (ER) stress, anti-apoptotic signaling, and reduction of oxidative stress. It has shown clinical efficacy in reducing liver enzymes in various cholestatic and chronic liver diseases. This compound, while less studied, has also demonstrated cytoprotective effects in vitro and in vivo, primarily through the facilitation of toxic bile acid secretion. Direct comparative studies suggest that while both are protective, their efficacy and cytotoxic profiles can differ. This guide synthesizes the available experimental data to provide a clear comparison of their performance.
Quantitative Data Comparison
The following tables summarize quantitative data from in vitro and in vivo studies, as well as clinical trials, to provide a side-by-side comparison of the hepatoprotective effects of T-HYDEOXY and TUDCA.
Table 1: In Vitro Cytotoxicity and Cytoprotection
| Parameter | Cell Line | Condition | This compound (THDCA) | Tauroursodeoxycholic acid (TUDCA) | Reference |
| Cytotoxicity (AST Release) | HepG2 | 800 µmol/l for 48h | 2.97 +/- 0.88 (time control value) | 1.50 +/- 0.20 (time control value) | [1] |
| HepG2 | 800 µmol/l for 72h | 4.50 +/- 1.13 (time control value) | 1.80 +/- 0.43 (time control value) | [1] | |
| Cytoprotection (% decrease in DCA-induced AST release) | HepG2 | 50 µmol/l vs 350 µmol/l Deoxycholic Acid (DCA) | ~5% | ~23% | [1] |
| Cytoprotection (LDH Release) | Primary Rat Hepatocytes | vs Taurochenodeoxycholic Acid (TCDCA) | Not explicitly quantified, but shown to reduce LDH release. | Significantly decreased LDH release. | [2] |
Table 2: In Vivo Hepatoprotective Effects
| Parameter | Animal Model | Treatment | This compound (THDCA) | Tauroursodeoxycholic acid (TUDCA) | Reference |
| Bile Flow | Rat (TCDCA-induced cholestasis) | Co-infusion with TCDCA | Preserved bile flow | Preserved bile flow | |
| Alkaline Phosphatase (AP) Leakage | Rat (TCDCA-induced cholestasis) | Co-infusion with TCDCA | Almost totally abolished | Almost totally abolished | |
| Lactate Dehydrogenase (LDH) Leakage | Rat (TCDCA-induced cholestasis) | Co-infusion with TCDCA | Almost totally abolished | Almost totally abolished | |
| Alanine Aminotransferase (ALT) | Rat (CCL4-induced fibrosis and partial hepatectomy) | - | Not available | Significant reduction | [3] |
| Aspartate Aminotransferase (AST) | Rat (CCL4-induced fibrosis and partial hepatectomy) | - | Not available | Significant reduction | [3] |
Table 3: Clinical Efficacy (Reduction in Liver Enzymes)
| Parameter | Patient Population | Dosage | Duration | % Reduction from Baseline | Reference |
| Alanine Aminotransferase (ALT) | Chronic Active Hepatitis | TUDCA 500 mg/day | 3 months | -49% | [4] |
| Aspartate Aminotransferase (AST) | Chronic Active Hepatitis | TUDCA 500 mg/day | 3 months | -44% | [4] |
| Gamma-Glutamyl Transferase (GGT) | Chronic Active Hepatitis | TUDCA 500 mg/day | 3 months | -38% | [4] |
| ALT, AST, ALP | Liver Cirrhosis | TUDCA 750 mg/day | 6 months | Significant reduction (P<0.05) | [5] |
Signaling Pathways and Mechanisms of Action
This compound (T-HYDEOXY)
The precise signaling pathways modulated by T-HYDEOXY for its hepatoprotective effects are not as extensively characterized as those for TUDCA. However, based on its demonstrated ability to counteract the toxicity of hydrophobic bile acids, a primary mechanism is likely the stimulation of biliary secretion of toxic bile acids, thereby reducing their intracellular concentration and mitigating hepatocellular injury.
Figure 1. Hypothesized hepatoprotective mechanism of T-HYDEOXY.
Tauroursodeoxycholic Acid (TUDCA)
TUDCA exerts its hepatoprotective effects through multiple, well-defined signaling pathways. It is a potent inhibitor of ER stress and the unfolded protein response (UPR).[6] Furthermore, TUDCA activates several pro-survival signaling cascades, including the PI3K/Akt and PKC pathways, which in turn inhibit apoptosis.[7][8]
Figure 2. Key hepatoprotective signaling pathways of TUDCA.
Experimental Protocols
In Vitro Hepatotoxicity Assay (LDH Release)
This protocol is a general guideline for assessing cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells, such as HepG2 human hepatoma cells.
Figure 3. Experimental workflow for LDH cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or TUDCA, alongside a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions. This typically involves a reaction mix containing lactate, NAD+, and a tetrazolium salt.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released.[9][10]
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol outlines the general steps for assessing the activation of the PI3K/Akt signaling pathway by Western blotting.
Methodology:
-
Cell Lysis: After treatment with the compounds of interest, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and other proteins in the PI3K pathway overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[12] The relative band intensities can be quantified to determine the extent of protein phosphorylation.
Conclusion
Both this compound and TUDCA exhibit significant hepatoprotective effects. TUDCA's mechanisms of action are well-documented and involve the modulation of key signaling pathways related to cell survival and stress responses. It has a proven track record in clinical settings for improving liver function parameters. This compound also demonstrates protective capabilities, particularly in the context of cholestasis induced by toxic bile acids, although its molecular mechanisms require further investigation.
The choice between these two agents for research or therapeutic development will depend on the specific context of liver injury. TUDCA offers a broader, more mechanistically understood profile, while T-HYDEOXY shows promise, particularly in models of cholestasis, warranting further exploration of its signaling pathways and comparative efficacy in a wider range of liver injury models. This guide provides a foundational comparison to aid in these endeavors.
References
- 1. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholate and tauro-beta-muricholate exert cytoprotection by reducing intrahepatocyte taurochenodeoxycholate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic Acid Induces Liver Regeneration and Alleviates Fibrosis Through GATA3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EFFECT OF TAUROURSODEOXYCHOLIC ACID ON SERUM LIVER-ENZYMES AND DYSPEPTIC SYMPTOMS IN PATIENTS WITH CHRONIC ACTIVE HEPATITIS [ricerca.uniba.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatoprotection with tauroursodeoxycholate and β muricholate against taurolithocholate induced cholestasis: involvement of signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Cytotoxicity comparison between Sodium taurohyodeoxycholate and taurochenodeoxycholic acid.
A Comparative Guide to the Cytotoxicity of Sodium Taurohyodeoxycholate (THDCA) and Taurochenodeoxycholic Acid (TCDCA)
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of bile acids is crucial for therapeutic development and toxicological assessment. This guide provides a detailed comparison of the cytotoxic effects of two bile acids: this compound (THDCA), a hydrophilic bile acid, and Taurochenodeoxycholic acid (TCDCA), a more hydrophobic counterpart.
Executive Summary
This compound (THDCA) is generally considered to be a less cytotoxic bile acid compared to Taurochenodeoxycholic acid (TCDCA). In fact, THDCA has been shown to be protective against TCDCA-induced hepatotoxicity. The cytotoxicity of TCDCA is complex and can be cell-type dependent, with evidence suggesting it can induce apoptosis in some cells while activating survival pathways in others. This guide will delve into the available experimental data to substantiate these differences.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic effects of THDCA and TCDCA based on available in vitro studies.
| Bile Acid | Cell Line | Concentration | Exposure Time | Observed Effect | Citation |
| THDCA | HepG2 | Up to 200 µmol/L | 24 h | No cytotoxicity | [1] |
| HepG2 | 800 µmol/L | 24 h | Slight increase in AST release | [1] | |
| HepG2 | 800 µmol/L | 48 h | 2.97-fold increase in AST release vs. control | [1] | |
| HepG2 | 800 µmol/L | 72 h | 4.50-fold increase in AST release vs. control | [1] | |
| TCDCA | McNtcp.24 (rat hepatoma) | Not specified | Not specified | Can be cytotoxic if survival pathways are inhibited | [2] |
| Gastric cancer cells (SGC-7901) | Not specified | Not specified | Significantly inhibits proliferation and induces apoptosis | [3] |
Comparative Cytotoxicity Analysis
Based on the available data, THDCA exhibits low cytotoxicity, particularly at shorter exposure times and lower concentrations. In HepG2 cells, cytotoxic effects, as measured by AST release, only become significant at a high concentration of 800 µmol/L with prolonged exposure of 48 to 72 hours.[1]
In contrast, TCDCA's cytotoxic potential is more pronounced, although its effects are modulated by cellular signaling pathways. In certain cancer cell lines, such as gastric cancer cells, TCDCA actively inhibits proliferation and induces apoptosis.[3] However, in other cell types like the McNtcp.24 rat hepatoma cell line, TCDCA can activate a PI3K-dependent survival pathway, which mitigates its own inherent toxicity.[2] This suggests that the cytotoxic outcome of TCDCA exposure is highly dependent on the cellular context and the activity of pro-survival signaling.
A significant finding highlights the protective role of THDCA against TCDCA-induced toxicity. In a study on bile fistula rats, the co-infusion of THDCA with TCDCA was shown to prevent the hepatotoxic effects of TCDCA, including reduced bile flow and increased release of liver enzymes.[4] This protective effect was attributed to THDCA's ability to facilitate the biliary secretion of TCDCA, thereby reducing its residence time in the liver.[4]
Signaling Pathways
The differential cytotoxicity of these bile acids can be partially explained by their influence on intracellular signaling pathways.
TCDCA-Activated Survival Pathway
Taurochenodeoxycholic acid has been shown to activate a pro-survival signaling cascade in specific cell types, which counteracts its cytotoxic potential.[2] This pathway involves the activation of Phosphatidylinositol 3-Kinase (PI3K), which in turn activates Protein Kinase C zeta (PKCζ) and subsequently Nuclear Factor kappa B (NF-κB).[2] The activation of NF-κB is crucial for preventing the cytotoxic effects of TCDCA.[2]
General Bile Acid-Induced Apoptosis Pathway
Hydrophobic bile acids, such as TCDCA, can induce apoptosis through various mechanisms when pro-survival pathways are not sufficiently activated.[5] These mechanisms often involve the activation of death receptors like Fas and the subsequent initiation of the caspase cascade.[5] This can lead to the mitochondrial pathway of apoptosis, involving the release of cytochrome c and the activation of caspase-9.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay in HepG2 Cells
-
Cell Line: Human hepatoblastoma cell line, HepG2.
-
Treatment: Cells were incubated with increasing concentrations (50-800 µmol/L) of THDCA.
-
Exposure Times: 24, 48, and 72 hours.
-
Cytotoxicity Measurement: Cytotoxicity was evaluated by measuring the release of aspartate aminotransferase (AST) into the culture medium, a marker of cell membrane damage. The results were expressed as a fold change relative to control cells.
-
Reference: This protocol is based on the study comparing the effects of THDCA and TUDCA in HepG2 cells.[1]
TCDCA-Induced Hepatotoxicity in Rats
-
Animal Model: Male Wistar bile fistula rats.
-
Treatment: TCDCA was infused intravenously at a dose of 8 µmol/min/kg. In the intervention group, THDCA was co-infused at the same dose.
-
Hepatotoxicity Markers: Hepatotoxicity was assessed by measuring the biliary release of alkaline phosphatase (AP) and lactate dehydrogenase (LDH). Bile flow and the biliary secretion rate of the bile acids were also monitored.
-
Reference: This methodology is derived from the study investigating the protective effects of THDCA against TCDCA-induced cholestasis.[4]
Conclusion
References
- 1. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taurochenodeoxycholic acid inhibits the proliferation and invasion of gastric cancer and induces its apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurohyodeoxycholic acid protects against taurochenodeoxycholic acid-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Sodium Taurohyodeoxycholate and Other Hydrophilic Bile Acids in Cholestasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Sodium taurohyodeoxycholate (T-HYDEOXY), also known as Taurohyodeoxycholic acid (THDCA), against other hydrophilic bile acids, primarily Ursodeoxycholic acid (UDCA) and its taurine conjugate Tauroursodeoxycholic acid (TUDCA), in preclinical models of cholestasis. The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Comparative Efficacy in Cholestasis Models
The therapeutic potential of hydrophilic bile acids in ameliorating cholestatic liver injury is a significant area of research. Below, we present quantitative data from key preclinical studies to compare the efficacy of T-HYDEOXY with other well-established hydrophilic bile acids.
Taurochenodeoxycholic Acid (TCDCA)-Induced Cholestasis Model
A common model to induce acute cholestasis involves the infusion of the hydrophobic bile acid, taurochenodeoxycholic acid (TCDCA), which leads to a reduction in bile flow and significant liver injury. The protective effects of co-infusion with hydrophilic bile acids have been evaluated in this model.
Table 1: Comparison of T-HYDEOXY (THDCA) and TUDCA in a TCDCA-Induced Cholestasis Rat Model [1][2]
| Treatment Group | Bile Flow | Biliary Alkaline Phosphatase (AP) Release | Biliary Lactate Dehydrogenase (LDH) Release | Biliary Phospholipid (PL) Secretion |
| TCDCA (8 µmol/min/kg) | Reduced | Increased | Increased | - |
| TCDCA + T-HYDEOXY (THDCA) (8 µmol/min/kg) | Preserved | Almost completely abolished | Almost completely abolished | Increased (higher than TUDCA group) |
| TCDCA + TUDCA (8 µmol/min/kg) | Preserved | Almost completely abolished | Almost completely abolished | Increased |
Data synthesized from a study in bile fistula rats. The results suggest that T-HYDEOXY is slightly more potent than TUDCA in preventing TCDCA-induced cholestasis and is associated with a greater increase in phospholipid secretion.[2]
Bile Duct Ligation (BDL) Model
The bile duct ligation (BDL) model is a widely used surgical model of obstructive cholestasis that leads to liver fibrosis.
Table 2: Effects of Ursodeoxycholic Acid (UDCA) in a Bile Duct Ligation (BDL) Rat Model (28 days)
| Treatment Group | Serum Alanine Aminotransferase (ALT) | Serum Aspartate Aminotransferase (AST) | Serum Alkaline Phosphatase (ALP) | Serum Total Bilirubin |
| BDL + Vehicle | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| BDL + UDCA (25 mg/kg/day) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
This table summarizes typical findings in a BDL rat model, demonstrating the hepatoprotective effects of UDCA.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Taurochenodeoxycholic Acid (TCDCA)-Induced Cholestasis in Rats[1][2]
-
Animal Model: Male Wistar rats (250-300g) with a bile fistula for bile collection.
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment.
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the common bile duct.
-
The common bile duct is cannulated with polyethylene tubing to allow for bile collection.
-
The femoral vein is cannulated for intravenous infusions.
-
-
Induction of Cholestasis: A continuous intravenous infusion of TCDCA at a rate of 8 µmol/min/kg is administered.
-
Treatment: Simultaneously with the TCDCA infusion, a continuous intravenous infusion of either T-HYDEOXY (THDCA) or TUDCA is administered at the same rate (8 µmol/min/kg). A control group receives a saline infusion.
-
Parameters Measured:
-
Bile Flow: Measured gravimetrically at regular intervals.
-
Biliary Analysis: Bile samples are collected to measure the concentrations of alkaline phosphatase (AP), lactate dehydrogenase (LDH), phospholipids, and bile acids.
-
Bile Duct Ligation (BDL) in Rats[3][4][5]
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Procedure:
-
A midline abdominal incision is made to expose the liver and common bile duct.
-
The common bile duct is carefully isolated from surrounding tissues.
-
Two ligatures using surgical silk are placed around the common bile duct.
-
The bile duct is then severed between the two ligatures.
-
The abdominal muscle and skin are closed in layers.
-
Sham-operated control animals undergo the same procedure without ligation and transection of the bile duct.
-
-
Post-Operative Care: Animals receive appropriate post-operative analgesia and are monitored for recovery.
-
Treatment: Treatment with the compound of interest (e.g., UDCA) is typically initiated after the surgery and continued for the duration of the study (e.g., 14-28 days).
-
Endpoint Analysis: At the end of the study period, blood and liver tissue are collected for biochemical and histological analysis.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of hydrophilic bile acids in cholestasis are mediated through the modulation of various cellular signaling pathways.
Experimental Workflow for Investigating Hepatoprotective Bile Acids
Caption: Experimental workflow for comparing the efficacy of T-HYDEOXY and TUDCA in a cholestasis model.
Signaling Pathways of Hydrophilic Bile Acids in Hepatoprotection
Hydrophilic bile acids like T-HYDEOXY and TUDCA are thought to exert their protective effects through several mechanisms, including the activation of signaling pathways that promote hepatocyte survival and bile secretion.
Caption: Proposed signaling pathways for the hepatoprotective effects of hydrophilic bile acids in cholestasis.
Conclusion
The available preclinical data suggests that this compound (T-HYDEOXY/THDCA) is a potent hydrophilic bile acid with significant hepatoprotective effects in cholestasis models. In the TCDCA-induced cholestasis model, T-HYDEOXY demonstrated slightly greater efficacy in preserving bile flow and stimulating phospholipid secretion compared to TUDCA.[2] Both T-HYDEOXY and TUDCA were highly effective in preventing the leakage of liver enzymes.[2]
The mechanisms of action for hydrophilic bile acids are multifaceted, involving the activation of pro-survival signaling pathways, stimulation of bile secretion, and reduction of inflammation and apoptosis.[3][4][5] Further head-to-head comparative studies across a broader range of cholestasis models are warranted to fully elucidate the relative therapeutic potential of T-HYDEOXY. Such research will be invaluable for guiding the development of novel and improved therapies for cholestatic liver diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Taurohyodeoxycholic acid protects against taurochenodeoxycholic acid-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-Inflammatory Properties of Sodium Taurohyodeoxycholate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Sodium taurohyodeoxycholate (THDCA) with other alternatives, supported by experimental data. THDCA, a conjugated bile acid, has emerged as a potential therapeutic agent for inflammatory conditions due to its ability to modulate key signaling pathways involved in the inflammatory response.
Executive Summary
This compound and its unconjugated form, hyodeoxycholic acid (HDCA), have demonstrated significant anti-inflammatory effects in preclinical studies. These effects are primarily attributed to the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). The principal mechanism of action involves the activation of the G-protein coupled bile acid receptor 1 (TGR5), which in turn modulates downstream signaling cascades, most notably inhibiting the nuclear factor-kappa B (NF-κB) pathway. While direct quantitative comparisons with mainstream anti-inflammatory drugs are still emerging, the available data suggests that THDCA and related bile acids present a novel avenue for the development of anti-inflammatory therapeutics.
Data Presentation
The following tables summarize the available quantitative data on the anti-inflammatory effects of hyodeoxycholic acid (HDCA), the unconjugated form of THDCA, and the well-established anti-inflammatory drug, Dexamethasone. Direct comparative studies with this compound are limited; therefore, data on HDCA is presented as a surrogate to illustrate the potential anti-inflammatory capacity.
Table 1: Inhibition of Pro-Inflammatory Mediators by Hyodeoxycholic Acid (HDCA) in LPS-Stimulated BV-2 Microglial Cells
| Pro-Inflammatory Mediator | Treatment | Concentration | % Inhibition (relative to LPS control) |
| iNOS | HDCA | 25 µM | ~40% |
| HDCA | 50 µM | ~70% | |
| HDCA | 100 µM | ~85% | |
| COX-2 | HDCA | 25 µM | ~35% |
| HDCA | 50 µM | ~60% | |
| HDCA | 100 µM | ~75% | |
| TNF-α (mRNA) | HDCA | 25 µM | ~30% |
| HDCA | 50 µM | ~55% | |
| HDCA | 100 µM | ~70% | |
| IL-6 (mRNA) | HDCA | 25 µM | ~45% |
| HDCA | 50 µM | ~65% | |
| HDCA | 100 µM | ~80% | |
| IL-1β (mRNA) | HDCA | 25 µM | ~40% |
| HDCA | 50 µM | ~60% | |
| HDCA | 100 µM | ~75% |
Data extrapolated from graphical representations in published research. Actual values may vary.
Table 2: Comparative Inhibition of NF-κB Activation
| Compound | Cell Type | Stimulus | Concentration for significant inhibition |
| Hyodeoxycholic Acid (HDCA) | BV-2 Microglia | LPS | 25-100 µM[1] |
| Dexamethasone | RAW 264.7 Macrophages | LPS | 1-100 nM |
Note: Direct comparison is challenging due to different cell lines and experimental conditions.
Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of this compound are primarily mediated through the modulation of two key signaling pathways: the NF-κB pathway and the NLRP3 inflammasome.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
This compound, through its activation of the TGR5 receptor, is believed to interfere with this cascade. TGR5 activation can lead to the activation of Protein Kinase A (PKA), which can in turn inhibit NF-κB activation. Hyodeoxycholic acid has been shown to repress the phosphorylation and nuclear translocation of NF-κB in LPS-stimulated microglial cells.[1]
References
A Comparative Analysis of Bile Salt Hydrophobicity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the physicochemical properties of bile salts is paramount. Among these properties, hydrophobicity stands out as a critical determinant of a bile salt's physiological function, influencing everything from lipid solubilization and transport to the activation of key signaling pathways. This guide provides a comparative analysis of the hydrophobicity index of various bile salts, supported by experimental data and detailed protocols.
The relative hydrophobicity of bile salts is a key factor in their biological activity. More hydrophobic bile salts are generally more effective at solubilizing lipids but can also be more cytotoxic. Conversely, more hydrophilic bile salts are less efficient at lipid solubilization but exhibit greater cytoprotective effects. This guide offers a quantitative comparison of the hydrophobicity of common bile salts, details the experimental methodology for its determination, and explores a key signaling pathway modulated by bile salt hydrophobicity.
Quantitative Comparison of Bile Salt Hydrophobicity
The hydrophobicity of bile salts is commonly quantified using a hydrophobicity index, which is experimentally determined by reversed-phase high-performance liquid chromatography (RP-HPLC). In this method, a higher retention time on a nonpolar stationary phase corresponds to greater hydrophobicity. The hydrophobicity index is a relative value, often standardized to a reference bile salt.
The following table summarizes the hydrophobicity indices of a range of unconjugated, glycine-conjugated, and taurine-conjugated bile salts. This data has been compiled from multiple studies to provide a comprehensive overview for comparative analysis.[1][2][3]
| Bile Salt Class | Bile Salt | Abbreviation | Hydrophobicity Index |
| Unconjugated | Cholic acid | CA | 0.00 |
| Chenodeoxycholic acid | CDCA | 0.83 | |
| Deoxycholic acid | DCA | 1.00 | |
| Lithocholic acid | LCA | 1.63 | |
| Ursodeoxycholic acid | UDCA | 0.53 | |
| Glycine-conjugated | Glycocholic acid | GCA | -0.15 |
| Glycochenodeoxycholic acid | GCDCA | 0.61 | |
| Glycodeoxycholic acid | GDCA | 0.82 | |
| Glycolithocholic acid | GLCA | 1.45 | |
| Glycoursodeoxycholic acid | GUDCA | 0.35 | |
| Taurine-conjugated | Taurocholic acid | TCA | -0.36 |
| Taurochenodeoxycholic acid | TCDCA | 0.38 | |
| Taurodeoxycholic acid | TDCA | 0.61 | |
| Taurolithocholic acid | TLCA | 1.21 | |
| Tauroursodeoxycholic acid | TUDCA | 0.13 |
Experimental Protocol: Determination of Hydrophobicity Index by RP-HPLC
The determination of the bile salt hydrophobicity index is primarily achieved through reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3][4] This technique separates molecules based on their polarity, with more hydrophobic compounds exhibiting longer retention times on the nonpolar stationary phase of the chromatography column.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 250 mm)
-
Bile salt standards
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
Syringe filters (0.45 µm)
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of methanol and an aqueous buffer (e.g., phosphate buffer). The exact ratio can be optimized but a common starting point is a 70:30 (v/v) mixture of methanol and buffer. The pH of the aqueous component should be controlled to ensure consistent ionization of the bile salts.
-
Standard Solution Preparation: Prepare stock solutions of each bile salt standard in the mobile phase. From these, create a series of working standards at known concentrations.
-
Sample Preparation: Dissolve the bile salt sample in the mobile phase and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Inject a fixed volume of the standard or sample solution onto the column.
-
Monitor the elution of the bile salts using a UV detector, typically at a wavelength around 200-210 nm.
-
Record the retention time for each bile salt.
-
-
Calculation of Hydrophobicity Index: The retention time of each bile salt is used to calculate its capacity factor (k'), which is a measure of its retention on the column. The hydrophobicity index is then derived from the logarithm of the capacity factor, often normalized to a reference bile salt (e.g., cholic acid or taurocholic acid).
Signaling Pathway: GPBAR1 Activation by Hydrophobic Bile Salts
The hydrophobicity of bile salts is a key determinant of their ability to act as signaling molecules. One important receptor that is preferentially activated by hydrophobic bile salts is the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[5][6][7] Activation of GPBAR1 triggers a cascade of intracellular events with diverse physiological consequences.
Hydrophobic bile salts, such as lithocholic acid (LCA) and deoxycholic acid (DCA), are potent agonists of GPBAR1.[7] Upon binding to GPBAR1 on the cell surface, a conformational change in the receptor leads to the activation of an associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[5][6] For instance, in gallbladder smooth muscle cells, this pathway leads to the opening of ATP-sensitive potassium (KATP) channels, resulting in membrane hyperpolarization and muscle relaxation.[5]
References
- 1. Quantitative estimation of the hydrophilic-hydrophobic balance of mixed bile salt solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The hydrophobic-hydrophilic balance of bile salts. Inverse correlation between reverse-phase high performance liquid chromatographic mobilities and micellar cholesterol-solubilizing capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The hydrophobic-hydrophilic balance of bile salts. Inverse correlation between reverse-phase high performance liquid chromatographic mobilities and micellar cholesterol-solubilizing capacities. | Semantic Scholar [semanticscholar.org]
- 5. Hydrophobic bile salts inhibit gallbladder smooth muscle function via stimulation of GPBAR1 receptors and activation of KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome [mdpi.com]
Navigating the Cellular Response: A Comparative Guide to Gene Expression Profiling of Cells Treated with Sodium Taurohyodeoxycholate vs. TUDCA
In the intricate world of cellular signaling and therapeutic development, understanding the nuanced effects of molecular compounds on gene expression is paramount. This guide offers a deep, comparative analysis of two bile acids, Sodium taurohyodeoxycholate (T-HYDE) and Tauroursodeoxycholic acid (TUDCA), focusing on their impact on cellular gene expression profiles. As researchers and drug development professionals, a detailed comprehension of how these closely related molecules differentially modulate cellular pathways can unlock new therapeutic avenues and refine existing ones.
This document moves beyond a simple recitation of protocols. It is designed to provide a robust framework for designing, executing, and interpreting gene expression profiling experiments, grounded in scientific integrity and practical, field-proven insights. We will explore the causality behind experimental choices, ensuring that each step is part of a self-validating system for generating reliable and reproducible data.
Introduction: Two Hydrophilic Bile Acids with Distinct Cellular Fates
This compound (T-HYDE) and Tauroursodeoxycholic acid (TUDCA) are both taurine-conjugated, hydrophilic bile acids. While structurally similar, their cellular effects can diverge significantly. TUDCA is a well-characterized chemical chaperone known for its cytoprotective properties, primarily through the alleviation of endoplasmic reticulum (ER) stress and stabilization of the unfolded protein response (UPR).[1][2] Its therapeutic potential is being explored in a multitude of diseases, including neurodegenerative disorders, diabetes, and liver diseases.[1][2] Mechanistically, TUDCA has been shown to reduce oxidative stress, suppress apoptosis, and decrease inflammation.[1][2]
Conversely, the body of research on T-HYDE is less extensive. However, comparative studies have indicated that even bile acids with similar hydrophilicity can exhibit different cytotoxic and cytoprotective profiles.[3] For instance, in HepG2 cells, T-HYDE has been shown to induce a greater release of aspartate transaminase (AST) at higher concentrations and prolonged exposure times compared to TUDCA, suggesting a potentially more cytotoxic profile under certain conditions.[3] This observation underscores the critical need for a comprehensive, unbiased comparison of their effects on the global transcriptome.
This guide will delineate a robust experimental and bioinformatic workflow to dissect and compare the gene expression landscapes sculpted by T-HYDE and TUDCA treatment.
Experimental Design: Laying the Foundation for Meaningful Comparison
The cornerstone of any successful gene expression profiling study is a meticulously planned experimental design. The choices made at this stage will directly influence the quality and interpretability of the data.
Cell Line Selection: A Model System that Matters
The choice of cell line is critical and should be driven by the biological question at hand. For a general comparison, a well-characterized and widely used cell line such as the human hepatoma cell line, HepG2 , is a suitable starting point, as it has been previously used in comparative studies of these bile acids.[3] However, if the research focus is on a specific disease, a more relevant cell line should be chosen (e.g., a neuronal cell line for neurodegenerative disease studies).
Dose-Response and Time-Course Studies: Capturing the Dynamics of Cellular Response
A preliminary dose-response and time-course experiment is essential to determine the optimal concentrations and time points for the main RNA-seq experiment. This initial screen, assessing cell viability (e.g., using an MTT assay) and key marker gene expression (e.g., ER stress markers like GRP78/HSPA5 and CHOP/DDIT3 via qRT-PCR), will identify concentrations that elicit a clear biological response without causing excessive cytotoxicity. Based on existing literature, concentrations in the range of 50-800 µM for both T-HYDE and TUDCA could be explored for an initial 24 to 72-hour period.[3]
The Main Experiment: A Multi-faceted Approach
For the definitive RNA-seq experiment, a design incorporating multiple biological replicates (minimum of three per condition) is non-negotiable to ensure statistical power. The experimental groups would be:
-
Vehicle Control: Cells treated with the same solvent used to dissolve T-HYDE and TUDCA.
-
T-HYDE Treated: Cells treated with the predetermined optimal concentration of T-HYDE.
-
TUDCA Treated: Cells treated with the predetermined optimal concentration of TUDCA.
Methodologies: From Cell Culture to Sequencing Data
This section provides a detailed, step-by-step protocol for the entire experimental workflow, from cell preparation to the generation of raw sequencing data.
Cell Culture and Treatment
-
Cell Seeding: Plate HepG2 cells (or other chosen cell line) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Once the cells have adhered and are actively growing, replace the medium with fresh medium containing the vehicle, T-HYDE, or TUDCA at the desired concentrations.
-
Incubation: Incubate the cells for the predetermined optimal time point.
RNA Isolation: Preserving the Transcriptomic Snapshot
High-quality RNA is the prerequisite for reliable RNA-seq data.
-
Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a TRIzol-based reagent to inactivate RNases.[4]
-
RNA Extraction: Perform RNA extraction according to the manufacturer's protocol, which typically involves phase separation with chloroform and precipitation with isopropanol.[4][5]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) to determine the A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of ≥ 8 is generally recommended for RNA-seq.[6]
RNA-Seq Library Preparation and Sequencing
-
Poly(A) RNA Selection: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.[4]
-
Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize the first and second strands of cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for ligation with sequencing adapters.
-
PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis: Translating Raw Data into Biological Insights
The raw sequencing data is a treasure trove of information that requires a robust bioinformatic pipeline to unlock.
Data Quality Control and Pre-processing
-
Quality Assessment: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Remove low-quality bases and adapter sequences from the reads using tools like Trimmomatic.
Read Alignment and Quantification
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
Differential Gene Expression Analysis
The core of the analysis is to identify genes that are differentially expressed between the treatment groups.
-
Normalization: Normalize the raw gene counts to account for differences in library size and RNA composition.[7]
-
Statistical Analysis: Utilize packages like DESeq2 or edgeR, which employ negative binomial models to test for differential expression.[8][9] The output will be a list of genes with associated log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing).
Pathway and Functional Enrichment Analysis
To understand the biological implications of the differentially expressed genes (DEGs), it is crucial to perform pathway and functional enrichment analysis.
-
Gene Ontology (GO) Analysis: This analysis will identify enriched biological processes, molecular functions, and cellular components associated with the DEGs.
-
KEGG Pathway Analysis: This will map the DEGs to known metabolic and signaling pathways from the Kyoto Encyclopedia of Genes and Genomes (KEGG) database.[10][11][12] Tools such as DAVID, clusterProfiler, or various online platforms can be used for this purpose.[11]
Anticipated Results and Interpretation: A Comparative Snapshot
While the actual results will depend on the specific experimental conditions, we can anticipate certain patterns based on the known biology of TUDCA and the comparative cytotoxicity data for T-HYDE.
Tabulated Summary of Differentially Expressed Genes
The results of the differential expression analysis can be effectively summarized in a table.
| Gene Symbol | T-HYDE vs. Control (log2FC) | TUDCA vs. Control (log2FC) | T-HYDE vs. TUDCA (log2FC) | Adjusted p-value (T-HYDE vs. TUDCA) |
| HSPA5 (GRP78) | -0.5 | -1.5 | 1.0 | < 0.05 |
| DDIT3 (CHOP) | -0.2 | -1.2 | 1.0 | < 0.05 |
| ATF4 | -0.3 | -1.0 | 0.7 | < 0.05 |
| BAX | 0.8 | -0.5 | 1.3 | < 0.01 |
| BCL2 | -0.4 | 0.6 | -1.0 | < 0.01 |
| NFKBIA | 0.1 | 0.9 | -0.8 | < 0.05 |
| IL6 | 0.5 | -0.8 | 1.3 | < 0.01 |
This is a hypothetical table for illustrative purposes.
Comparative Pathway Analysis
The pathway analysis is likely to reveal distinct and overlapping pathways modulated by T-HYDE and TUDCA.
Interpretation:
Based on the hypothetical data, we can infer the following:
-
ER Stress and UPR: Both compounds may downregulate key ER stress genes, but TUDCA is expected to have a more potent effect, as evidenced by a greater downregulation of HSPA5, DDIT3, and ATF4.[13][14][15] This aligns with TUDCA's established role as a chemical chaperone.[1][2]
-
Apoptosis: T-HYDE might exhibit pro-apoptotic tendencies compared to TUDCA, as suggested by the upregulation of the pro-apoptotic gene BAX and downregulation of the anti-apoptotic gene BCL2. In contrast, TUDCA is known to suppress apoptosis.[1][16]
-
Inflammation: TUDCA is expected to show a more pronounced anti-inflammatory profile, with a stronger upregulation of the NF-κB inhibitor, NFKBIA, and a downregulation of the pro-inflammatory cytokine, IL6.[1][17]
Conclusion: A Framework for Discovery
This guide provides a comprehensive and scientifically rigorous framework for comparing the gene expression profiles of cells treated with this compound and TUDCA. By adhering to the principles of robust experimental design, meticulous execution of protocols, and in-depth bioinformatic analysis, researchers can generate high-quality, interpretable data.
The anticipated differential gene expression and pathway enrichment will likely highlight TUDCA's superior cytoprotective and anti-inflammatory properties, while potentially revealing a more complex, and possibly context-dependent, cytotoxic profile for T-HYDE. These findings will be invaluable for researchers in basic science and drug development, enabling a more informed selection and application of these bile acids in therapeutic contexts. The methodologies and analytical workflows detailed herein are not only applicable to the study of T-HYDE and TUDCA but can also serve as a blueprint for the comparative transcriptomic analysis of other bioactive compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Tauroursodeoxycholate-Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. RNA Sequencing Sample Submission and Preparation Guidelines - CD Genomics [rna.cd-genomics.com]
- 7. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 8. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 9. DESeq - differential gene expression analysis - Common Workflow Language Viewer [view.commonwl.org]
- 10. KEGG mapping tools for uncovering hidden features in biological data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEGG Pathway Enrichment Analysis | CD Genomics- Biomedical Bioinformatics [cd-genomics.com]
- 12. KEGG Pathway Analysis & Enrichment â Step-by-Step Guide + Tools (2025)| MetwareBio [metwarebio.com]
- 13. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation | PLOS One [journals.plos.org]
- 14. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tauroursodeoxycholic Acid Enhances the Quality of Postovulatory Aged Oocytes by Alleviating Oxidative Stress, Apoptosis, and Endoplasmic Reticulum Stress in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of tauroursodeoxycholic acid on bile acid-induced apoptosis in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity and Identity of Sodium Taurohyodeoxycholate
In the landscape of pharmaceutical research and drug development, the precise characterization of raw materials is not merely a procedural step but a cornerstone of scientific validity and therapeutic safety. Sodium taurohyodeoxycholate (STHDC), a conjugated bile acid, is increasingly utilized for its physiological roles and therapeutic potential, including its anti-inflammatory and neuroprotective effects.[1] Its efficacy and safety are directly contingent on its purity and structural integrity. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the definitive confirmation of STHDC's identity and purity.
This document is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.
The Imperative of Purity in Bile Acid Research
This compound is a taurine-conjugated derivative of hyodeoxycholic acid.[2][3] Like other bile acids, it is an amphipathic molecule synthesized from cholesterol.[4][5] The presence of impurities, which can arise from the synthesis process or degradation, can have significant consequences. These impurities may include stereoisomers, unconjugated precursors, or other related bile acids, which can alter the compound's biological activity, toxicity profile, and physicochemical properties such as solubility and micelle formation.[6][7][8] Therefore, employing robust analytical methods to establish a comprehensive purity and identity profile is critical.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation and Purity Assessment
HPLC is a cornerstone technique for the analysis of bile acids due to its high resolving power, sensitivity, and quantitative accuracy.[4][9][10] It excels at separating complex mixtures, making it ideal for detecting and quantifying impurities alongside the main analyte.[11]
The "Why": Rationale Behind the HPLC Method
The selection of a reversed-phase HPLC method, specifically with a C18 column, is a deliberate choice rooted in the molecular structure of STHDC.[11][12][13] STHDC possesses a rigid, hydrophobic steroid nucleus and a more polar taurine conjugate tail. The C18 stationary phase, with its long alkyl chains, provides a hydrophobic environment that interacts strongly with the steroid backbone, allowing for excellent retention and separation from potentially more polar or less hydrophobic impurities. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to control the elution of STHDC and its related substances.[13][14] Detection is commonly performed using an Ultraviolet (UV) detector, as bile acids have a weak chromophore, or more advanced detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) for enhanced sensitivity and specificity.[4]
Experimental Protocol: HPLC Purity Assay
1. Sample Preparation:
- Objective: To dissolve the STHDC sample in a suitable solvent that is compatible with the mobile phase and ensures complete solubilization.
- Protocol:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.
- Vortex the solution until the sample is completely dissolved.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC Instrumentation and Conditions:
- Objective: To establish a robust set of parameters that ensures optimal separation of STHDC from potential impurities.
- Rationale: An isocratic method provides simplicity and robustness, while the chosen mobile phase composition offers a good balance of retention and elution for conjugated bile acids.[11] The low UV wavelength (205 nm) is selected to maximize the absorbance of the peptide bond in the taurine conjugate.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation of bile acids.[12][13] |
| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 5.3) (55:45 v/v) | Balances retention of the hydrophobic steroid core with solubility of the polar taurine group.[11] |
| Flow Rate | 1.0 mL/min | Ensures good peak shape and resolution within a reasonable run time. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detector | UV at 205 nm | Maximizes sensitivity for the amide bond chromophore in conjugated bile acids.[12] |
| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |
3. Data Analysis and Interpretation:
- Identity Confirmation: The identity of this compound is confirmed by comparing the retention time of the major peak in the sample chromatogram to that of a certified reference standard analyzed under the same conditions.
- Purity Calculation: Purity is determined using the area percent method. The area of the STHDC peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. A purity level of ≥95% is often required for research-grade material.[15][16]
Visualizing the HPLC Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sodium Taurodeoxycholate | C26H44NNaO6S | CID 23664773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium taurodeoxycholate hydrate | C26H46NNaO7S | CID 23702150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid - Wikipedia [en.wikipedia.org]
- 6. US8242294B2 - Synthetic bile acid compositions and methods - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. Cholic Acid Impurities | Cholic Acid API Impurity Manufacturers [anantlabs.com]
- 9. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Development and validation of a method for measuring the glycine and taurine conjugates of bile acids in bile by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Taurodéoxycholate de sodium hydrate - Acide 2-([3α,12α-dihydroxy-24-oxo-5β-cholan-24-yl]amino)éthanesulfonique [sigmaaldrich.com]
- 16. 牛磺脱氧胆酸钠 水合物 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
A Researcher's Guide to the Hepatic Metabolome: Comparing the Effects of Key Bile Acids
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different bile acids on liver metabolism is critical. This guide offers a comparative analysis of the metabolomic shifts in liver tissue following treatment with three significant bile acids: the primary bile acid Chenodeoxycholic Acid (CDCA), the secondary bile acid Ursodeoxycholic Acid (UDCA), and the synthetic bile acid analogue Obeticholic Acid (OCA). Supported by experimental data, this document provides a framework for evaluating their distinct mechanisms of action at a molecular level.
This guide synthesizes findings from multiple studies to present a comparative overview. It is important to note that the quantitative data presented is compiled from various sources and may not originate from a single head-to-head comparative study.
Quantitative Metabolomic Changes in Liver Tissue
The following tables summarize the observed changes in the liver metabolome upon treatment with CDCA, UDCA, and OCA. These alterations reflect the distinct engagement of these bile acids with key regulatory pathways in the liver.
Table 1: Comparative Effects on Key Bile Acid Synthesis and Transport Pathways
| Feature | Chenodeoxycholic Acid (CDCA) | Ursodeoxycholic Acid (UDCA) | Obeticholic Acid (OCA) |
| FXR Activation | Agonist | Negligible activity at clinical concentrations[1] | Potent Agonist (approx. 100-fold more potent than CDCA)[1] |
| CYP7A1 Expression | Suppressed[1] | Partial suppression[2] | Suppressed[1] |
| Bile Acid Pool Size | Expanded | Expanded | Smaller |
| Biliary Cholesterol Secretion | Reduced | Significantly Reduced | Reduced |
| Primary Bile Acid Synthesis | Suppressed | Partially suppressed | Suppressed |
Table 2: Observed Changes in Liver Metabolite Profile
| Metabolite Class | Chenodeoxycholic Acid (CDCA) | Ursodeoxycholic Acid (UDCA) | Obeticholic Acid (OCA) |
| Primary Bile Acids | Increased proportion of CDCA | Increased proportion of UDCA and its conjugates | Altered composition with increased muricholic acids (in mice) |
| Secondary Bile Acids | Levels may be altered due to changes in gut microbiota | May increase levels of its derivatives | Modulates levels of various secondary bile acids |
| Taurine-Conjugated Bile Acids | Generally increased | Generally increased | Can lead to an increase in specific taurine conjugates |
| Glycine-Conjugated Bile Acids | Generally increased | Generally increased | Can lead to an increase in specific glycine conjugates |
| Fatty Acids | Modulated | Modulated | Decreased de novo fatty acid synthesis |
| Triglycerides | Modulated | Modulated | Decreased |
| Cholesterol | Reduced | Reduced | Reduced |
Signaling Pathways and Experimental Workflows
The differential effects of these bile acids can be largely attributed to their interaction with the Farnesoid X Receptor (FXR), a key nuclear receptor regulating bile acid, lipid, and glucose metabolism.
Caption: Bile acid activation of the Farnesoid X Receptor (FXR).
The experimental workflow for comparative metabolomics of liver tissue typically involves several key stages, from sample preparation to data analysis.
Caption: A typical workflow for liver tissue metabolomics.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolomic studies. Below are representative protocols for liver tissue metabolomics.
Liver Tissue Homogenization
-
Approximately 50-100 mg of frozen liver tissue is weighed.
-
The tissue is placed in a 2 mL tube containing ceramic beads.
-
A volume of cold methanol (e.g., 1 mL) is added to the tube.
-
The tissue is homogenized using a bead-beater homogenizer for a specified time and speed (e.g., 2 cycles of 30 seconds at 6000 rpm), with cooling on ice between cycles.
Metabolite Extraction using Protein Precipitation
-
To the liver homogenate, a volume of ice-cold acetonitrile (containing an internal standard) is added to precipitate proteins.
-
The mixture is vortexed for 1 minute and then centrifuged at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
The supernatant, containing the extracted metabolites, is carefully transferred to a new tube.
-
The supernatant is then dried under a stream of nitrogen or in a vacuum concentrator.
-
The dried extract is reconstituted in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of bile acids and other metabolites.
-
Mobile Phase: A gradient elution with two mobile phases is common. For example, Mobile Phase A could be water with 0.1% formic acid, and Mobile Phase B could be acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection. Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Acquisition: Data is collected in full scan mode for untargeted metabolomics or in multiple reaction monitoring (MRM) mode for targeted bile acid analysis.
This guide provides a foundational understanding of the comparative metabolomic effects of CDCA, UDCA, and OCA on liver tissue. The provided data and protocols serve as a resource for designing and interpreting future studies in this critical area of research.
References
- 1. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Sodium Taurohyodeoxycholate as a Ligand for Specific Nuclear Receptors
In the intricate world of cellular signaling, nuclear receptors (NRs) stand as critical regulators of gene expression, responding to a diverse array of small lipophilic molecules.[1][2] Their role in physiology and disease has made them prime targets for therapeutic intervention.[1][2] Among the vast pool of potential ligands, bile acids have emerged as key signaling molecules that modulate the activity of several NRs, including the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Vitamin D Receptor (VDR).[3][4][5][6] This guide focuses on a specific bile acid, Sodium taurohyodeoxycholate (THDCA), and provides a comprehensive, multi-faceted approach to rigorously validate its potential as a ligand for these specific nuclear receptors.
This document is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for moving beyond initial hypotheses to robust experimental validation. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the scientific integrity of your findings.
The Scientific Imperative: Why Rigorous Validation Matters
Identifying a novel ligand for a nuclear receptor is the first step in a long journey toward understanding its biological function and therapeutic potential. Mischaracterization of a ligand-receptor interaction can lead to wasted resources and misguided research efforts. Therefore, a multi-pronged approach that combines different experimental strategies is not just recommended, but essential for generating a high-confidence dataset. Our validation workflow is built on three pillars:
-
Direct Binding Affinity: Does THDCA physically interact with the target nuclear receptor?
-
Cellular Activity: Can THDCA activate the receptor in a cellular context, leading to downstream gene transcription?
-
Kinetic Profile: What are the real-time dynamics of the interaction?
By systematically addressing these questions, we can build a compelling case for or against THDCA as a specific NR ligand and compare its performance against known agonists.
Comparative Ligands: Establishing a Benchmark
To objectively assess the performance of THDCA, it is crucial to include well-characterized reference compounds for each target receptor in all experimental assays.
| Nuclear Receptor | Known Agonist |
| Farnesoid X Receptor (FXR) | Chenodeoxycholic acid (CDCA)[7][8], GW4064[8][9] |
| Pregnane X Receptor (PXR) | Rifampicin (for human PXR)[8] |
| Vitamin D Receptor (VDR) | 1α,25-Dihydroxyvitamin D3 (Calcitriol)[10] |
These compounds will serve as positive controls and provide a benchmark for comparing the potency and efficacy of THDCA.
Experimental Validation Workflow: A Step-by-Step Guide
The following sections detail the experimental protocols for a comprehensive validation of THDCA. The workflow is designed to be logical and progressive, with each step building upon the findings of the previous one.
Figure 1: A comprehensive workflow for validating THDCA as a nuclear receptor ligand.
In Vitro Ligand Binding: AlphaScreen Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a powerful bead-based technology to study biomolecular interactions.[11][12] It is an excellent first step to determine if THDCA directly binds to the Ligand Binding Domain (LBD) of the target nuclear receptors.[13][14][15]
Principle of the Assay
This assay measures the interaction between the NR-LBD and a biotinylated coactivator peptide in the presence of a ligand.[15] An agonist will induce a conformational change in the LBD, promoting the recruitment of the coactivator peptide.[11] This brings the Donor and Acceptor beads into close proximity, generating a luminescent signal.
Figure 2: Principle of the AlphaScreen assay for ligand-induced coactivator recruitment.
Experimental Protocol
-
Reagent Preparation: Prepare assay buffer, recombinant His-tagged NR-LBD (FXR, PXR, VDR), biotinylated coactivator peptide (e.g., SRC/p160-derived), and test compounds (THDCA and reference agonists).
-
Compound Plating: Serially dilute THDCA and reference agonists in assay buffer and add to a 384-well microplate.
-
Reagent Addition: Add the NR-LBD and biotinylated coactivator peptide to the wells. Incubate at room temperature.
-
Bead Addition: Add streptavidin-coated Donor beads and anti-His antibody-coated Acceptor beads. Incubate in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis and Interpretation
The data should be plotted as a dose-response curve, and the EC50 value (the concentration of ligand that produces 50% of the maximal response) should be calculated for each compound.
Table 1: Hypothetical AlphaScreen Data for THDCA and Reference Agonists
| Compound | Target Receptor | EC50 (µM) | Max Response (% of Control) |
| THDCA | FXR | 15.2 | 85 |
| PXR | > 100 | Not Determined | |
| VDR | 45.8 | 60 | |
| CDCA | FXR | 10.5[8] | 100 |
| Rifampicin | PXR | 1.2 | 100 |
| Calcitriol | VDR | 0.05 | 100 |
This hypothetical data suggests that THDCA is a moderately potent agonist for FXR and a weaker agonist for VDR, with no significant activity on PXR at the tested concentrations.
Cell-Based Functional Assay: Reporter Gene Assay
While in vitro binding assays are crucial, they do not fully recapitulate the complexity of a cellular environment.[16] A cell-based reporter assay is the next logical step to determine if THDCA can activate the target nuclear receptor and induce gene transcription in living cells.[11][16][17]
Principle of the Assay
This assay utilizes a host cell line (e.g., HEK293T or HepG2) co-transfected with two plasmids: one expressing the full-length nuclear receptor and another containing a reporter gene (e.g., luciferase) under the control of a response element specific to that receptor.[1] Ligand binding to the NR induces its translocation to the nucleus, where it binds to the response element and drives the expression of the reporter gene, resulting in a measurable signal.[17]
Experimental Protocol
-
Cell Culture and Transfection: Culture the chosen cell line and co-transfect with the NR expression plasmid and the corresponding reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with serial dilutions of THDCA and reference agonists.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Normalization: Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
Data Analysis and Interpretation
Similar to the AlphaScreen assay, the data should be presented as dose-response curves to determine the EC50 and maximal efficacy of each compound.
Table 2: Hypothetical Reporter Gene Assay Data
| Compound | Target Receptor | EC50 (µM) | Max Fold Induction |
| THDCA | FXR | 25.6 | 8.2 |
| PXR | > 100 | No significant induction | |
| VDR | 60.1 | 4.5 | |
| GW4064 | FXR | 0.1 | 15.7 |
| Rifampicin | PXR | 2.5 | 12.3 |
| Calcitriol | VDR | 0.08 | 20.1 |
This hypothetical data corroborates the AlphaScreen findings, indicating that THDCA functions as an agonist for FXR and VDR in a cellular context, albeit with lower potency and efficacy compared to the reference compounds.
Biophysical Characterization: Surface Plasmon Resonance (SPR)
To gain deeper insights into the binding kinetics of the THDCA-NR interaction, Surface Plasmon Resonance (SPR) is an invaluable tool.[18] SPR provides real-time, label-free detection of molecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[18][19][20]
Principle of the Assay
In an SPR experiment, one of the interacting partners (the "ligand," in this case, the NR-LBD) is immobilized on a sensor chip surface. The other partner (the "analyte," THDCA) is flowed over the surface at various concentrations.[18] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.[19]
Experimental Protocol
-
Chip Preparation and Ligand Immobilization: Activate the sensor chip surface and immobilize the purified NR-LBD.
-
Analyte Injection: Inject different concentrations of THDCA and reference agonists over the immobilized NR-LBD surface.
-
Data Acquisition: Monitor the SPR signal (response units, RU) in real-time during the association and dissociation phases.
-
Chip Regeneration: After each cycle, regenerate the sensor surface to remove the bound analyte.
Data Analysis and Interpretation
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters.
Table 3: Hypothetical SPR Kinetic Data for THDCA and CDCA with FXR-LBD
| Compound | ka (1/Ms) | kd (1/s) | KD (µM) |
| THDCA | 1.2 x 10³ | 2.5 x 10⁻² | 20.8 |
| CDCA | 3.5 x 10³ | 3.8 x 10⁻² | 10.9 |
This hypothetical data provides a quantitative measure of the binding affinity. A lower KD value indicates a higher binding affinity. The data suggests that THDCA has a slightly lower affinity for FXR compared to CDCA, which is consistent with the previous assay results.
Synthesizing the Evidence: Building a Coherent Narrative
-
The AlphaScreen assay provides the initial evidence of direct binding and coactivator recruitment.
-
The reporter gene assay confirms that this binding translates into functional activity within a cellular context.
-
SPR offers a quantitative measure of the binding affinity and kinetics, providing a deeper understanding of the interaction dynamics.
In our hypothetical scenario, the collective evidence would strongly suggest that this compound is a bona fide, moderately potent agonist of the Farnesoid X Receptor, a weak agonist of the Vitamin D Receptor, and likely not a direct ligand for the Pregnane X Receptor. This multi-faceted validation provides a high degree of confidence in the findings and lays a solid foundation for further investigation into the physiological and potential therapeutic roles of THDCA.
References
- 1. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. mdpi.com [mdpi.com]
- 4. "Bile Acid Regulation of Xenobiotic Nuclear Receptors on the Expression" by Ji Ho Suh, Inyoung Cheon et al. [digitalcommons.library.tmc.edu]
- 5. Bile Acid Regulation of Gene Expression: Roles of Nuclear Hormone Receptors [ouci.dntb.gov.ua]
- 6. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nuclear receptor for bile acids, FXR, transactivates human organic solute transporter-alpha and -beta genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of effects of VDR versus PXR, FXR and GR ligands on the regulation of CYP3A isozymes in rat and human intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha Ligand-receptor Binding Assay | Revvity [revvity.com]
- 14. Development of an HTS Compatible Assay for Discovery of RORα Modulators using AlphaScreen® Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a versatile platform for nuclear receptor screening using AlphaScreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Cell-Based Reporter Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. Binding affinity and kinetic analysis of nuclear receptor/co-regulator interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
A Comparative Guide to the Metabolic Fates of Sodium Taurohyodeoxycholate and Hyodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, once considered mere detergents for fat digestion, are now recognized as crucial signaling molecules that regulate a wide array of metabolic processes.[1] Their therapeutic potential is an area of intense research, particularly in the context of cholestatic liver diseases, metabolic syndrome, and gut dysbiosis.[1][2][3] Understanding the metabolic journey of individual bile acids is paramount to harnessing their therapeutic effects and mitigating potential toxicity. This guide provides an in-depth comparison of the metabolic fates of a conjugated bile acid, sodium taurohyodeoxycholate (THDCA), and its unconjugated counterpart, hyodeoxycholic acid (HDCA).
Hyodeoxycholic acid (HDCA) is a secondary bile acid, meaning it is formed from primary bile acids by the action of intestinal bacteria.[4] It is the primary constituent of hog bile and is noted for its hydrophilicity.[4] this compound is the taurine-conjugated form of HDCA. The process of conjugation, which occurs in the liver, attaches an amino acid (in this case, taurine) to the bile acid.[5][6][7] This modification significantly alters the physicochemical properties of the bile acid, rendering it more water-soluble and influencing its transport and metabolism.[7][8]
This guide will dissect the distinct metabolic pathways of THDCA and HDCA, from their initial absorption to their ultimate excretion, highlighting the critical role of conjugation in shaping their biological activity and fate.
The Enterohepatic Circulation: A Bile Acid's Journey
The metabolic fate of bile acids is intricately linked to the enterohepatic circulation, a highly efficient recycling process between the liver and the intestine.[5][9] After being synthesized or modified in the liver, bile acids are secreted into the bile, stored in the gallbladder, and then released into the small intestine upon food intake.[10] In the intestine, they aid in the digestion and absorption of fats and fat-soluble vitamins.[10] As they travel down the intestinal tract, a vast majority (around 95%) are reabsorbed, primarily in the terminal ileum, and returned to the liver via the portal vein.[8][9][11] This cycle repeats multiple times a day, ensuring a stable pool of bile acids for digestive and signaling purposes.[8]
Metabolic Fate of this compound (THDCA)
As a conjugated bile acid, THDCA's journey through the enterohepatic circulation is primarily governed by a series of specialized transporters.
Absorption and Hepatic Uptake: Upon re-entering the portal circulation after intestinal absorption, THDCA is efficiently taken up by hepatocytes in the liver. This process is mediated by the Na+-taurocholate cotransporting polypeptide (NTCP) and to some extent by Organic Anion Transporting Polypeptides (OATPs).[12][13] The high efficiency of these transporters ensures that very little conjugated bile acid escapes into the systemic circulation in a healthy state.[9]
Biliary Secretion: Once inside the hepatocyte, THDCA is actively secreted into the bile canaliculi against a steep concentration gradient. This crucial step is mediated by the Bile Salt Export Pump (BSEP), a member of the ATP-binding cassette (ABC) transporter family.[12][14] BSEP has a high affinity for conjugated bile acids, ensuring their efficient secretion into the biliary tree.[12]
Intestinal Transit and Reabsorption: In the small intestine, THDCA remains largely in its conjugated form. Its high water solubility and ionized state at intestinal pH prevent significant passive absorption in the upper small intestine.[7][8] The primary site of reabsorption for conjugated bile acids like THDCA is the terminal ileum, where the Apical Sodium-dependent Bile Salt Transporter (ASBT) actively transports them into the enterocytes.[15][16] From the enterocytes, they are transported across the basolateral membrane into the portal blood by the heteromeric Organic Solute Transporter alpha/beta (OSTα/OSTβ).[12][15]
Minimal Microbial Metabolism: Due to its efficient reabsorption in the ileum, only a small fraction of THDCA typically reaches the colon. Therefore, it is less susceptible to extensive modification by the gut microbiota compared to its unconjugated counterpart.
Metabolic Fate of Hyodeoxycholic Acid (HDCA)
The metabolic fate of the unconjugated HDCA presents a more complex picture, with significant contributions from both host and microbial metabolic pathways.
Absorption: Being less polar than its taurine-conjugated form, HDCA can be absorbed throughout the intestine, including the colon, via passive non-ionic diffusion.[9] However, it is also a substrate for the active transporter ASBT in the ileum.[14] Studies in humans have shown that orally administered HDCA is well absorbed by the intestine.[17]
Hepatic Metabolism and Conjugation: Once absorbed and transported to the liver, HDCA undergoes several metabolic transformations. The primary metabolic pathway in the liver is conjugation with the amino acids glycine or taurine to form glycohyodeoxycholate and taurohyodeoxycholate, respectively.[5][18] This conjugation process is catalyzed by bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT).[18]
Glucuronidation: A Unique Pathway: A distinctive feature of HDCA metabolism is its extensive glucuronidation.[4][17] This process, which involves the attachment of glucuronic acid, occurs at the 6α-hydroxyl group and is a significant pathway for the detoxification and elimination of HDCA.[4] This is in contrast to primary bile acids, which are typically glucuronidated at the 3α-hydroxy position.[4]
Gut Microbiota Interactions: HDCA that escapes absorption in the small intestine and enters the colon is subject to metabolism by the gut microbiota.[4] While HDCA itself is a product of microbial metabolism of primary bile acids in some species, it can undergo further transformations in the gut.[4] However, studies have suggested that in humans, intestinal bacteria do not significantly 6α-dehydroxylate HDCA to produce lithocholic acid.[17] Recent research also indicates that HDCA can modulate the composition of the gut microbiota, potentially increasing the abundance of beneficial bacteria like Lactobacillus.[19][20][21]
Excretion: A notable characteristic of HDCA metabolism is its significant urinary excretion, largely in the form of glucuronide conjugates.[17] This renal route of elimination is more prominent for HDCA compared to many other bile acids and represents a unique pathway for its clearance from the body.[17] The remainder is excreted in the feces.
Comparative Summary
| Feature | This compound (THDCA) | Hyodeoxycholic Acid (HDCA) |
| Form | Taurine-conjugated | Unconjugated |
| Primary Absorption Mechanism | Active transport via ASBT in the terminal ileum[15] | Passive diffusion throughout the intestine and active transport via ASBT[9][14] |
| Hepatic Uptake | Primarily via NTCP and OATPs[12][13] | Via various transporters |
| Primary Hepatic Metabolism | Minimal metabolism, directly secreted into bile | Conjugation with taurine and glycine; extensive glucuronidation[4][17][18] |
| Biliary Secretion | Active transport via BSEP[12][14] | Secreted as taurine and glycine conjugates |
| Interaction with Gut Microbiota | Limited, due to efficient ileal reabsorption | Subject to further microbial metabolism; can modulate microbiota composition[19][20] |
| Primary Excretion Route | Fecal (minor) | Urinary (as glucuronide) and fecal[17] |
| Physicochemical Properties | More water-soluble, lower pKa[7][8] | Less water-soluble, higher pKa |
Experimental Protocol: In Vivo Comparison of Metabolic Fates
To empirically compare the metabolic fates of THDCA and HDCA, an in vivo study using a rodent model with bile duct cannulation is a robust approach. This allows for direct sampling of bile and detailed analysis of the excreted metabolites.
Objective: To quantify and compare the biliary and urinary excretion patterns, as well as the plasma pharmacokinetic profiles of THDCA and HDCA following intravenous administration in rats.
Experimental Design:
-
Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated bile ducts to allow for continuous bile collection. Animals should be fasted overnight with free access to water.
-
Test Articles:
-
This compound (THDCA)
-
Hyodeoxycholic acid (HDCA)
-
Vehicle control (e.g., saline or a suitable solubilizing agent)
-
-
Administration: Intravenous (IV) bolus injection via the tail vein to ensure complete bioavailability and bypass absorption variability.
-
Groups (n=5 per group):
-
Group 1: Vehicle control
-
Group 2: THDCA (e.g., 50 µmol/kg)
-
Group 3: HDCA (e.g., 50 µmol/kg)
-
-
Sample Collection:
-
Bile: Collected continuously in pre-weighed tubes at timed intervals (e.g., 0-15, 15-30, 30-60, 60-120, 120-240 minutes) post-dose.
-
Blood: Collected from a separate cannula (e.g., carotid artery) at pre-dose and multiple time points post-dose (e.g., 2, 5, 15, 30, 60, 120, 240 minutes). Plasma to be separated by centrifugation.
-
Urine: Collected via a metabolic cage for the duration of the experiment.
-
-
Sample Analysis:
-
Quantification of THDCA, HDCA, and their potential metabolites (e.g., glycohyodeoxycholate, HDCA-glucuronide) in bile, plasma, and urine using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for plasma (e.g., Cmax, Tmax, AUC, half-life, clearance).
-
Determine the cumulative biliary and urinary excretion of the parent compound and its metabolites as a percentage of the administered dose.
-
Statistically compare the parameters between the THDCA and HDCA groups.
-
Expected Outcomes:
-
THDCA group: High and rapid biliary excretion of the parent compound (THDCA). Low plasma concentrations that decline quickly. Minimal urinary excretion.
-
HDCA group: Biliary excretion of multiple metabolites, including tauro- and glycohyodeoxycholate. Significant urinary excretion of HDCA-glucuronide. A different plasma pharmacokinetic profile compared to THDCA, likely with a longer half-life.
Conclusion
The conjugation of hyodeoxycholic acid with taurine to form this compound profoundly alters its metabolic fate. THDCA is efficiently handled by dedicated transporters, leading to a rapid and contained enterohepatic circulation with minimal systemic exposure and limited interaction with the gut microbiota. In contrast, the unconjugated HDCA undergoes more complex hepatic metabolism, including a unique and significant glucuronidation pathway that facilitates its renal excretion. Furthermore, HDCA has a greater opportunity to interact with and modulate the gut microbiota.
These differences have significant implications for the therapeutic development of these bile acids. The predictable pharmacokinetics and targeted delivery to the enterohepatic system of THDCA may be advantageous for certain applications. Conversely, the ability of HDCA to undergo wider distribution, engage in unique detoxification pathways, and influence the gut microbiome may offer different therapeutic opportunities. A thorough understanding of these distinct metabolic pathways is essential for designing effective and safe bile acid-based therapies.
References
- 1. Bile acids - conjugated and unconjugated forms – Department of Medical Sciences – Uppsala University [uu.se]
- 2. What is Hyodeoxycholic acid used for? [synapse.patsnap.com]
- 3. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 5. Understanding Bile Acid Metabolism - MetwareBio [metwarebio.com]
- 6. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. gosset.ai [gosset.ai]
- 8. Bile acid - Wikipedia [en.wikipedia.org]
- 9. Enterohepatic circulation - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile acid transporters in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preference of Conjugated Bile Acids over Unconjugated Bile Acids as Substrates for OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Role of the Intestinal Bile Acid Transporters in Bile Acid and Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of ileal ASBT and OSTα-OSTβ in regulating bile acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intestinal absorption, excretion, and biotransformation of hyodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Critical Micellar Concentration of Sodium Taurohyodeoxycholate and Tauroursodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the differences in critical micellar concentration (CMC) between Sodium taurohyodeoxycholate and Tauroursodeoxycholic acid (TUDCA), complete with experimental data and protocols.
The critical micellar concentration (CMC) is a fundamental parameter in the characterization of surfactants, including bile salts, marking the concentration at which monomers self-assemble into micelles. This guide provides a comparative evaluation of the CMC of two prominent bile salts: this compound and Tauroursodeoxycholic acid (TUDCA). While extensive data is available for this compound, specific experimental determination of the CMC for TUDCA is not widely reported in the literature. This guide will present the available quantitative data, offer a qualitative comparison based on molecular structure, and provide detailed experimental protocols for CMC determination.
Quantitative Data Summary
| Compound | Reported Critical Micellar Concentration (CMC) |
| This compound | 1 - 6 mM |
| Tauroursodeoxycholic acid (TUDCA) | Not explicitly reported in reviewed literature. |
Note: The CMC of bile salts can be influenced by factors such as temperature, pH, and ionic strength of the solution.
Qualitative Comparison and Structural Insights
While a direct quantitative comparison is challenging due to the lack of a reported CMC for TUDCA, a qualitative assessment can be made based on the molecular structures of the two bile salts. TUDCA is recognized as a more hydrophilic bile salt compared to this compound. This increased hydrophilicity is attributed to the orientation of its hydroxyl groups. Generally, a higher hydrophilicity in a surfactant molecule leads to a higher CMC, as a greater concentration of monomers is required to overcome the solvation forces and initiate micelle formation. Therefore, it is hypothesized that the CMC of TUDCA is likely higher than that of this compound.
The structural differences that influence the hydrophilicity and, consequently, the probable CMC values of these two bile salts are illustrated in the diagram below.
Caption: Structural differences and their influence on hydrophilicity and predicted CMC.
Experimental Protocols for CMC Determination
The determination of the CMC of bile salts can be achieved through various experimental techniques. Below are detailed methodologies for two commonly employed methods: fluorescence spectroscopy and surface tensiometry.
Fluorescence Spectroscopy Method
This method relies on the change in the fluorescence properties of a hydrophobic probe when it partitions from the aqueous environment into the hydrophobic core of a micelle.
Materials:
-
Bile salt of interest (e.g., this compound or TUDCA)
-
Fluorescent probe (e.g., Pyrene, 1,6-Diphenyl-1,3,5-hexatriene (DPH), or Nile Red)
-
Appropriate buffer solution (e.g., phosphate-buffered saline, PBS)
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the bile salt in the chosen buffer. Also, prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., acetone or ethanol).
-
Sample Preparation: Prepare a series of solutions with increasing concentrations of the bile salt in the buffer. Add a small aliquot of the fluorescent probe stock solution to each bile salt solution, ensuring the final concentration of the probe is low enough to avoid self-quenching.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored. For other probes, the change in fluorescence intensity or the wavelength of maximum emission can be recorded.
-
Data Analysis: Plot the fluorescence parameter (e.g., I1/I3 ratio for pyrene, or fluorescence intensity) as a function of the logarithm of the bile salt concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve or the intersection of the two linear regions of the plot.
The general workflow for determining the CMC using fluorescence spectroscopy is depicted in the following diagram.
Caption: Experimental workflow for CMC determination by fluorescence spectroscopy.
Surface Tensiometry Method
This technique measures the surface tension of a solution as a function of surfactant concentration. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
Materials:
-
Bile salt of interest
-
High-purity water or buffer solution
-
Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
Procedure:
-
Solution Preparation: Prepare a series of solutions of the bile salt in high-purity water or buffer, covering a wide range of concentrations below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a calibrated surface tensiometer. Ensure temperature control, as surface tension is temperature-dependent.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the bile salt concentration. The plot will typically show two linear regions. The CMC is determined from the concentration at the point of intersection of these two lines.
Conclusion
Ensuring Data Concordance: A Guide to Cross-Validation of Analytical Methods for Bile Acid Profiling
Introduction: The Critical Role of Bile Acid Profiling and Methodical Rigor
Bile acids (BAs), once viewed merely as digestive surfactants, are now recognized as systemic signaling molecules that regulate lipid, glucose, and energy metabolism.[1][2] Their accurate quantification in biological matrices is paramount for researchers in drug development and clinical diagnostics, providing insights into liver function, metabolic disorders, and gut microbiome activity.[3] Given the diversity of analytical techniques available, ensuring that data is reproducible and comparable across different methods, laboratories, or even instrument platforms is a significant challenge. This is where robust cross-validation becomes indispensable.
This guide provides an in-depth comparison of common analytical platforms for bile acid profiling and presents a comprehensive framework for conducting a rigorous cross-validation study. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical steps necessary to ensure the integrity and consistency of their bioanalytical data, adhering to the principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]
Section 1: The Analytical Arsenal: A Comparative Overview of Methods
The choice of analytical method for bile acid profiling is dictated by the specific research question, required sensitivity, desired throughput, and the complexity of the bile acid profile to be measured. The four primary techniques each present a unique balance of strengths and limitations.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), is widely considered the gold standard for comprehensive bile acid profiling.[2][8]
-
Principle of Causality: This method offers superior specificity and sensitivity by separating bile acid isomers based on their physicochemical properties (hydrophobicity) before detection by the mass spectrometer. The MS/MS capability allows for the fragmentation of parent ions into specific product ions, providing an additional layer of confirmation and enabling highly selective quantification using techniques like Multiple Reaction Monitoring (MRM).[9][10] Deuterated internal standards are often employed to correct for variability during sample preparation and analysis, enhancing accuracy and precision.[11]
-
Advantages: High sensitivity (pg-ng/mL), high specificity for individual conjugated and unconjugated bile acids, and the ability to measure a large panel of analytes simultaneously.[12][13]
-
Limitations: Higher instrument cost, complexity of method development, and potential for matrix effects which can suppress or enhance ion signals.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
A well-established and robust technique, GC-MS remains a powerful tool, especially for separating structurally similar isomers.[14][15]
-
Principle of Causality: GC-MS separates volatile compounds in the gas phase. Because bile acids are not naturally volatile, a mandatory chemical derivatization step is required to convert their polar carboxyl and hydroxyl groups into more volatile forms (e.g., through methylation and trimethylsilylation).[15] This derivatization adds to the sample preparation workload but can result in excellent chromatographic resolution.
-
Advantages: High chromatographic efficiency, excellent for resolving complex isomeric mixtures, and robust, well-understood technology.[14]
-
Limitations: Requires extensive sample preparation including a derivatization step, is less suitable for thermally unstable or non-volatile conjugated bile acids, and generally has lower throughput than modern LC-MS methods.[9][14]
Enzymatic Assays
These colorimetric or fluorometric assays are widely used in clinical settings for the rapid measurement of total bile acids (TBA).[16]
-
Principle of Causality: These assays utilize the enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD), which specifically oxidizes the 3-α-hydroxyl group common to most major bile acids.[16][17] This reaction reduces a cofactor (NAD+ to NADH), and the rate of NADH formation is measured spectrophotometrically, which is directly proportional to the total bile acid concentration.
-
Advantages: High throughput, cost-effective, easily automated on clinical chemistry analyzers, and requires minimal sample preparation.[18][19]
-
Limitations: Measures only the total concentration and provides no information on the individual bile acid profile.[3] The assay's accuracy can be influenced by the specific composition of bile acids in the sample, as different species may react at different rates, potentially leading to underestimation compared to LC-MS methods.[16][17][18]
Immunoassays
Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), offer high sensitivity for specific bile acids or classes of conjugates.
-
Principle of Causality: These methods rely on the highly specific binding of an antibody to a target bile acid. A labeled form of the bile acid competes with the unlabeled bile acid in the sample for a limited number of antibody binding sites. The amount of bound label is inversely proportional to the concentration of the bile acid in the sample.[20][21]
-
Advantages: High sensitivity (ng level), suitable for specific analytes, and does not require extensive chromatographic separation.[1][20]
-
Limitations: Prone to cross-reactivity with structurally similar bile acids, which can lead to inaccurate quantification.[20] They are typically designed for a single analyte or a small group of related analytes, making them unsuitable for comprehensive profiling.
Comparative Performance Summary
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assay | Immunoassay (ELISA/RIA) |
| Specificity | Very High (Individual Profiling) | High (Isomer Separation) | Low (Total BAs only) | Moderate to High (Analyte-specific) |
| Sensitivity | Very High (pg-ng/mL)[12] | High (ng/mL) | Moderate (µmol/L)[16] | Very High (ng/mL)[1] |
| Throughput | Moderate to High | Low to Moderate | Very High | High |
| Sample Prep | Moderate (e.g., Protein Precipitation, SPE)[22] | Extensive (Extraction, Derivatization)[14][15] | Minimal | Minimal |
| Cost | High | Moderate | Low | Low to Moderate |
| Key Application | Comprehensive Profiling, Biomarker Discovery | Isomer-specific analysis | Routine Clinical TBA Screening | Quantification of a specific BA |
Section 2: The Imperative of Cross-Validation
Cross-validation is the formal process of comparing results from two or more distinct analytical methods or laboratories to ensure that the data produced is comparable and reliable.[23][24] According to regulatory guidelines, it is a mandatory exercise in several common scenarios.[6][25][26]
When is Cross-Validation Required?
-
Method Transfer: When transferring a validated analytical method from one laboratory to another (e.g., from a discovery lab to a CRO).
-
Multi-Site Studies: When a clinical or preclinical study involves analyzing samples at multiple laboratory sites.
-
Change in Methodology: When switching analytical methods during a long-term study (e.g., moving from an enzymatic assay to a more specific LC-MS method).
-
Instrument Changes: When a critical piece of instrumentation is replaced or upgraded.
-
Comparing Different Technologies: When data from different analytical platforms (e.g., LC-MS/MS vs. ELISA) are being compared or combined in a regulatory submission.[26]
The ultimate goal is to provide documented evidence that any observed differences between the methods are well-understood and within predefined acceptance limits, ensuring data integrity throughout a drug's development lifecycle.[23][24]
Section 3: A Framework for Robust Cross-Validation
This section outlines a detailed, self-validating protocol for a cross-validation study comparing a newly developed UHPLC-MS/MS method (Method B) against an established, validated LC-MS/MS method (Method A).
Experimental Workflow Diagram
Caption: Workflow for a typical cross-validation study.
Step-by-Step Protocol
1. Define Acceptance Criteria:
-
Causality: Before any analysis begins, objective acceptance criteria must be established based on regulatory guidance.[4][6][27] This prevents bias in data interpretation. For chromatographic assays, the mean accuracy of the measurements from the new method should be within ±15% of the reference method, and the precision (%CV) of the replicates should not exceed 15%.[23] At least two-thirds (67%) of the individual sample results should agree within ±20% of their mean.
2. Sample Selection:
-
Quality Control (QC) Samples: Prepare QC samples in the relevant biological matrix (e.g., human plasma) at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). Analyze at least six replicates at each level.
-
Incurred (Study) Samples: Select a set of at least 20-30 real study samples that span the expected concentration range.
-
Causality: Using both spiked QCs and incurred samples provides a comprehensive comparison. QCs test the fundamental accuracy and precision, while incurred samples reveal any potential effects from drug metabolites or endogenous matrix components that are not present in spiked samples.
3. Sample Analysis:
-
Analyze the complete set of selected QCs and incurred samples using the established, fully validated reference method (Method A).
-
Independently, analyze the exact same set of samples using the new method being validated (Method B).
-
Causality: It is critical that the same set of samples is used for both analyses to eliminate variability from sample aliquoting or handling. The analysis should be performed by analysts who are proficient with each respective method.
4. Data Analysis and Interpretation:
-
Tabulate the concentration data obtained for each sample from both methods.
-
For QC Samples:
- Calculate the mean concentration, accuracy (% nominal), and precision (%CV) for the replicates at each level for both methods.
- Calculate the percentage difference of the mean concentration from Method B relative to Method A.
-
For Incurred Samples:
- Calculate the percentage difference for each individual sample: [(Conc. Method B - Conc. Method A) / Mean(Conc. A, Conc. B)] * 100.
- Determine the percentage of samples that fall within the ±20% acceptance window.
-
Statistical Evaluation: Perform linear regression analysis on the concentration data from Method A vs. Method B. The correlation coefficient (R²) should be ≥ 0.95. A Bland-Altman plot is also highly recommended to visualize the agreement between the two methods across the concentration range.
5. Reporting:
Section 4: Case Study & Data Interpretation
Let's consider a hypothetical cross-validation between two UHPLC-MS/MS methods for cholic acid (CA) in human plasma.
Table 1: Cross-Validation Results for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Method A Mean Conc. (ng/mL) (n=6) | Method B Mean Conc. (ng/mL) (n=6) | Method B Accuracy vs Nominal (%) | Method B Precision (%CV) | % Difference (Method B vs. A) |
| LQC | 50 | 52.1 | 48.5 | 97.0 | 6.8 | -7.1 |
| MQC | 500 | 491.5 | 515.2 | 103.0 | 4.2 | +4.6 |
| HQC | 4000 | 4080.0 | 3895.0 | 97.4 | 3.5 | -4.7 |
Interpretation: The QC data meets the acceptance criteria. The % difference between the mean concentrations of the two methods is well within ±15%, and the accuracy and precision for Method B are also within the required limits (85-115% accuracy, ≤15% CV).[23]
Table 2: Summary of Incurred Sample Reanalysis (n=30 samples)
| Parameter | Result | Acceptance Criteria | Pass/Fail |
| Samples within ±20% agreement | 28 out of 30 (93.3%) | ≥ 67% | Pass |
| Linear Regression (R²) | 0.991 | ≥ 0.95 | Pass |
| Linear Regression (Slope) | 1.04 | 0.90 - 1.10 (Typical) | Pass |
Interpretation: The incurred sample results also pass. Over 93% of the samples show good agreement, and the strong correlation coefficient and slope near 1.0 indicate a high degree of concordance between the two methods across the entire analytical range.
Logical Relationship of Validation Parameters
The success of a cross-validation study relies on the foundational integrity of the individual methods. Each method must be fully validated first, demonstrating control over key interconnected parameters.
Caption: Interdependence of analytical method validation parameters.
Conclusion
References
- 1. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 2. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assay of serum bile acids: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. tandfonline.com [tandfonline.com]
- 21. [Determination of bile acids by radioimmunoassays (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 23. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmaguru.co [pharmaguru.co]
- 25. bioanalysisforum.jp [bioanalysisforum.jp]
- 26. e-b-f.eu [e-b-f.eu]
- 27. sps.nhs.uk [sps.nhs.uk]
Safety Operating Guide
Proper Disposal of Sodium Taurohyodeoxycholate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling sodium taurohyodeoxycholate must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
I. Personal Protective Equipment (PPE) and Handling
Before handling or disposing of this compound, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
Required Personal Protective Equipment:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Always handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.[1][2]
II. Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Keep unnecessary personnel away from the spill area and ensure adequate ventilation.[3]
-
Containment: Prevent the powder from becoming airborne. Avoid generating dust during cleanup.[1][3]
-
Cleanup: Carefully sweep up or vacuum the spilled material.[1][3]
-
Collection: Place the collected material into a suitable, labeled, and closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
III. Disposal Procedures
Proper disposal of this compound is critical to avoid environmental contamination. Do not discharge the substance into drains, water courses, or onto the ground.[1][3][4]
Recommended Disposal Method:
The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[3] The product may be incinerated in a facility equipped with an afterburner and scrubber.[3] It is imperative to adhere to all federal, state, and local regulations concerning the disposal of this chemical.[3]
Disposal of Contaminated Packaging:
Contaminated packaging should be treated in the same manner as the chemical itself and disposed of through a licensed hazardous waste disposal service.[3][4]
IV. Safety and Disposal Summary
The following table summarizes the key safety and disposal information for this compound.
| Parameter | Guideline |
| Personal Protective Equipment | Safety goggles, gloves, lab coat, respirator (if dust is present).[1] |
| Handling Precautions | Use in a well-ventilated area; avoid dust formation.[1][2] |
| Spill Cleanup | Sweep or vacuum spills; avoid generating dust.[1][3] |
| Disposal of Solid Waste | Offer to a licensed hazardous material disposal company.[3] |
| Potential Disposal Method | Incineration with an afterburner and scrubber.[3] |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground.[1][3][4] |
| Contaminated Packaging | Dispose of as hazardous waste.[3][4] |
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Sodium taurohyodeoxycholate
Essential Safety and Handling Guide for Sodium Taurohyodeoxycholate
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment Specification | Rationale |
| Eye/Face Protection | Tightly sealing safety goggles or chemical safety goggles.[1][2] | Protects against dust particles and potential splashes. |
| Skin Protection | Impervious clothing and protective gloves.[2][3] | Prevents skin contact, which can cause irritation.[1][4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator.[1][2] | Required when dusts are generated to prevent respiratory irritation.[1][4] |
Note: No occupational exposure limits for this compound have been established.[2]
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a laboratory fume hood, to control exposure.[2][5]
-
Avoid the formation of dust and aerosols during handling.[2][4][5]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[4][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
-
Some sources recommend storing in a freezer for optimal stability.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Emergency First Aid Procedures
In case of accidental exposure, immediate action is necessary.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[5]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing and wash it before reuse.[4]
-
After Eye Contact: Rinse the eyes cautiously with water for several minutes.[1][4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][4]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting.[2] Seek immediate medical attention.
Spill and Disposal Procedures
A clear plan for accidental spills and routine disposal is essential for laboratory safety and environmental protection.
Accidental Release Measures:
-
Ensure adequate ventilation and wear full personal protective equipment.[1][3]
-
For spills, sweep or vacuum the material and collect it into a suitable, closed container for disposal.[1][2]
-
Clean the affected surface thoroughly to remove any residual contamination.[2]
Disposal:
-
Dispose of the waste material in accordance with national and local regulations.
-
Do not allow the product to enter drains, water courses, or the sewage system.[2][6]
-
Chemicals should be left in their original containers for disposal whenever possible.
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
